molecular formula C11H7F2NO3 B1387482 Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate CAS No. 1105191-49-8

Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Cat. No.: B1387482
CAS No.: 1105191-49-8
M. Wt: 239.17 g/mol
InChI Key: FVQQUERDPUGSJW-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H7F2NO3 and its molecular weight is 239.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQQUERDPUGSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis route for Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Abstract

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The isoxazole core is a prominent feature in numerous pharmacologically active compounds, valued for its ability to engage in various non-covalent interactions such as hydrogen bonding and π–π stacking.[1][2] This guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic route to this target molecule. We will dissect the strategic considerations behind the chosen pathway, provide detailed, step-by-step experimental protocols, and explore a viable alternative synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted isoxazoles.

Strategic Analysis: Choosing the Optimal Synthetic Pathway

The architecture of the target molecule, featuring a 3,5-disubstituted isoxazole ring, allows for several retrosynthetic disconnections. A thorough analysis reveals two primary strategies: the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Retrosynthetic Pathways
  • Pathway A: 1,3-Dipolar Cycloaddition. This powerful method involves the [3+2] cycloaddition of a nitrile oxide and an alkyne.[3] For our target, this would entail reacting 2,4-difluorobenzonitrile oxide (generated in situ from the corresponding aldoxime) with methyl propiolate. While effective, this route requires careful handling of the nitrile oxide intermediate, which can be prone to dimerization.

  • Pathway B: Cyclocondensation. This classic and highly reliable approach involves the reaction of a β-dicarbonyl compound with hydroxylamine.[4][5] The key intermediate required is a β-ketoester, specifically methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate. This intermediate can be readily prepared via a Claisen condensation between 2,4-difluoroacetophenone and dimethyl oxalate.

Rationale for Selected Pathway

For this guide, we will focus on Pathway B (Cyclocondensation) as the primary route. This decision is based on the following justifications:

  • Robustness and Scalability: The Claisen and subsequent cyclocondensation reactions are well-established, high-yielding, and generally easier to scale up compared to in situ nitrile oxide generation.

  • Commercially Available Starting Materials: The precursors, 2,4-difluoroacetophenone and dimethyl oxalate, are readily available, making the route cost-effective and accessible.

  • Control over Regiochemistry: While cyclocondensation can sometimes yield regioisomers, the specific nature of the 1,3-dicarbonyl intermediate in this case strongly favors the formation of the desired 3-carboxylate isomer.

Below is a diagram illustrating the chosen retrosynthetic strategy.

G Target This compound Intermediate Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate (β-Ketoester) Target->Intermediate Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Target->Hydroxylamine SM1 2,4-Difluoroacetophenone Intermediate->SM1 Claisen Condensation SM2 Dimethyl Oxalate Intermediate->SM2

Caption: Retrosynthetic analysis of the target molecule via the cyclocondensation pathway.

Primary Synthesis Route: Detailed Experimental Protocols

This section details the two-step synthesis from 2,4-difluoroacetophenone.

Step 1: Synthesis of Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate

This step employs a base-mediated Claisen condensation to construct the required 1,3-dicarbonyl intermediate.

Reaction Scheme: 2,4-Difluoroacetophenone + Dimethyl Oxalate --(NaOCH₃)--> Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate

Protocol:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Preparation: To the flask, add sodium methoxide (1.1 equivalents) and suspend it in a suitable anhydrous solvent such as toluene or THF.

  • Reactant Addition: In the dropping funnel, prepare a solution of 2,4-difluoroacetophenone (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) in the same anhydrous solvent.

  • Reaction: Cool the sodium methoxide suspension in an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture again in an ice bath and cautiously quench by adding cold 1M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-ketoester. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Cyclocondensation to Yield the Final Product

The synthesized β-ketoester is cyclized with hydroxylamine to form the isoxazole ring. This reaction is a classic method for constructing the isoxazole core.[6][7][8]

Reaction Scheme: Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate + NH₂OH·HCl --(Base)--> this compound

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate (1.0 equivalent) from the previous step in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and a mild base such as sodium acetate (1.5 equivalents) to the solution.[6]

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of ice-cold water with stirring. A solid precipitate of the product should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying and Recrystallization: Dry the product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Data Summary

The following table summarizes typical experimental parameters for the described synthesis.

StepReaction TypeKey ReagentsSolventTemp.TimeTypical Yield
1Claisen Condensation2,4-Difluoroacetophenone, Dimethyl Oxalate, NaOCH₃Toluene0°C to RT12-18 h85-95%
2Cyclocondensationβ-Ketoester, NH₂OH·HCl, Sodium AcetateEthanolReflux (~78°C)4-6 h80-90%

Alternative Synthetic Route: 1,3-Dipolar Cycloaddition

An authoritative alternative for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][9] This route provides excellent regioselectivity and is a cornerstone of modern heterocyclic chemistry.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition SM1 2,4-Difluorobenzaldehyde Oxime 2,4-Difluorobenzaldehyde Oxime SM1->Oxime NH2OH·HCl Chloride Hydroximinoyl Chloride Oxime->Chloride NCS NitrileOxide 2,4-Difluorobenzonitrile Oxide (In Situ) Chloride->NitrileOxide Et3N Target Target Product NitrileOxide->Target [3+2] Cycloaddition Alkyne Methyl Propiolate Alkyne->Target

References

Physicochemical properties of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a privileged scaffold in the design of novel therapeutic agents.[3] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No: 1105191-49-8).

The incorporation of a 2,4-difluorophenyl moiety is a deliberate design choice, leveraging the well-established benefits of fluorination in drug development, such as enhanced metabolic stability and modulation of binding affinity. The methyl carboxylate at the 3-position provides a versatile chemical handle for the synthesis of derivative libraries, enabling extensive structure-activity relationship (SAR) studies. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, a validated synthetic pathway with mechanistic insights, analytical characterization, and the strategic importance of this molecule.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties govern its handling, storage, reactivity, and pharmacokinetic profile. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1105191-49-8[4]
Molecular Formula C₁₁H₇F₂NO₃
Molecular Weight 239.18 g/mol
IUPAC Name methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate[4]
Physical Form Solid[4]
Boiling Point 350.7 ± 42.0 °C at 760 mmHg[4]
Purity (Typical) ≥98%[5]
InChI Key FVQQUERDPUGSJW-UHFFFAOYSA-N[4]
Storage Store at 4°C[4]

The solid state of this compound simplifies handling and weighing procedures in a laboratory setting. Its high boiling point indicates low volatility, which is advantageous for stability and safety. The calculated XLogP3-AA for the corresponding carboxylic acid is 2.1, suggesting moderate lipophilicity for the core structure, a critical parameter for cell permeability and drug-likeness.[6]

Part 2: Synthesis and Mechanistic Rationale

The construction of the 3,5-disubstituted isoxazole core is most efficiently achieved via a [3+2] cycloaddition reaction, a powerful and highly regioselective method in heterocyclic chemistry.[7] The logical and field-proven pathway for synthesizing this compound involves the reaction of an in situ-generated nitrile oxide with an electron-deficient alkyne.

Retrosynthetic Analysis

The disconnection of the isoxazole ring reveals two key synthons: 2,4-difluorobenzonitrile oxide (the 1,3-dipole) and methyl propiolate (the dipolarophile). This approach is synthetically robust and allows for modularity, as either component can be varied to produce a range of analogues.

G Target This compound Retro [3+2] Cycloaddition (Retrosynthesis) Target->Retro Synthon1 2,4-Difluorobenzonitrile Oxide (1,3-Dipole) Retro->Synthon1 Synthon2 Methyl Propiolate (Dipolarophile) Retro->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system, where each step is designed to produce the necessary intermediate for the subsequent, decisive cycloaddition.

Step 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield 2,4-difluorobenzaldehyde oxime.

Causality: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. Sodium acetate acts as a mild base to neutralize the HCl byproduct from hydroxylamine hydrochloride.

Step 2: In Situ Generation of 2,4-Difluorobenzonitrile Oxide and [3+2] Cycloaddition

  • Dissolve the 2,4-difluorobenzaldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent dropwise to form the intermediate hydroximinoyl chloride.[8]

  • After stirring for 30 minutes, add triethylamine (TEA) (1.2 eq) dropwise. The TEA acts as a base to eliminate HCl, generating the reactive nitrile oxide in situ.[8]

  • Allow the reaction to warm to room temperature and stir overnight. The nitrile oxide will react immediately with the methyl propiolate present in the mixture.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Mechanistic Insight: The reaction between an electron-rich nitrile oxide and an electron-deficient alkyne (like methyl propiolate) proceeds with high regioselectivity to form the 3,5-disubstituted isoxazole. This is governed by the frontier molecular orbitals of the reactants, ensuring the formation of the desired isomer.[9]

G A 2,4-Difluorobenzaldehyde Oxime B Hydroximinoyl Chloride A->B  NCS, DCM C 2,4-Difluorobenzonitrile Oxide (Dipole) B->C  Triethylamine (TEA) E [3+2] Cycloaddition C->E D Methyl Propiolate (Dipolarophile) D->E F Methyl 5-(2,4-difluorophenyl) isoxazole-3-carboxylate E->F

Caption: Key steps in the synthetic workflow.

Part 3: Analytical Characterization Profile

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Data & Interpretation
¹H NMR - Aromatic Protons (3H): Complex multiplet patterns in the δ 7.0-8.0 ppm range due to H-H and H-F coupling. - Isoxazole Proton (1H): A sharp singlet, typically around δ 6.8-7.2 ppm. - Methyl Protons (3H): A sharp singlet around δ 3.9-4.1 ppm from the -OCH₃ group.[10][11]
¹³C NMR - Carbonyl Carbon: Signal around δ 160-165 ppm. - Isoxazole & Phenyl Carbons: Multiple signals in the δ 100-170 ppm range. Carbons bonded to fluorine will exhibit characteristic splitting (¹JCF, ²JCF etc.).[12] - Methyl Carbon: Signal around δ 52-55 ppm.
Mass Spec. (ESI-MS) - [M+H]⁺: Expected at m/z 240.05. - High-Resolution MS (HRMS): Would confirm the elemental composition of C₁₁H₈F₂NO₃⁺.[10]
IR Spectroscopy - C=O Stretch: Strong, sharp absorbance around 1720-1740 cm⁻¹ (ester carbonyl).[10] - C=N/C=C Stretch: Absorbances in the 1500-1650 cm⁻¹ region (isoxazole and phenyl rings). - C-F Stretch: Strong absorbances in the 1100-1300 cm⁻¹ region.[12]

Part 4: Applications in Drug Discovery & Chemical Biology

This compound is not merely a chemical entity but a strategic starting point for generating novel molecular diversity.

  • Scaffold for Library Synthesis: The methyl ester is readily converted into other functional groups. Hydrolysis yields the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to produce an amide library.[6][10] This is a cornerstone of SAR exploration.

  • Benefits of Fluorine: The 2,4-difluoro substitution pattern is critical. Fluorine atoms can block sites of metabolism, increasing the compound's half-life. They can also engage in favorable electrostatic or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.[1][2]

  • Therapeutic Potential: The isoxazole core is present in drugs with a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][13] Derivatives of this scaffold are therefore promising candidates for screening in various disease models.

G Core Methyl 5-(2,4-difluorophenyl) isoxazole-3-carboxylate CarboxylicAcid Carboxylic Acid Derivative (via Hydrolysis) Core->CarboxylicAcid AmideLibrary Amide Library (R-NH₂ Coupling) CarboxylicAcid->AmideLibrary SAR Structure-Activity Relationship (SAR) AmideLibrary->SAR

Caption: Role as a scaffold for chemical library generation.

Part 5: Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

  • GHS Classification: Warning

  • Pictogram: GHS07 (Harmful/Irritant)

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319/H320: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P330: Rinse mouth.

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its physicochemical properties make it a stable and convenient solid for laboratory use. The synthetic route via 1,3-dipolar cycloaddition is robust, efficient, and mechanistically well-understood, allowing for reliable production. The strategic placement of fluoro substituents and a modifiable ester group makes this compound an exceptionally valuable starting point for the development of novel, high-value chemical libraries. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful scaffold into their research and development programs.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Difluorophenyl Isoxazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluorophenyl Isoxazole Ester Scaffold

In the landscape of modern drug discovery and materials science, the difluorophenyl isoxazole ester motif stands out as a privileged scaffold. Its constituent parts—the electron-withdrawing difluorophenyl ring, the bioisosteric isoxazole core, and the versatile ester linkage—collectively impart desirable pharmacokinetic and physicochemical properties to novel molecular entities. The strategic incorporation of fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.

Given the nuanced structural possibilities and the profound impact of fluorine on electronic environments, unambiguous characterization is not merely a procedural step but a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation. This guide offers a comprehensive, field-tested approach to the ¹H and ¹³C NMR characterization of this important class of compounds, moving beyond simple data reporting to explain the causality behind experimental choices and interpretive strategies.

Part 1: The Unique Influence of Fluorine in NMR Spectroscopy

The presence of fluorine (¹⁹F) fundamentally alters the NMR landscape of a molecule. As a Senior Application Scientist, the first principle I impress upon researchers is that one cannot interpret the spectra of fluorinated compounds without appreciating the unique properties of the ¹⁹F nucleus.

  • 100% Natural Abundance: Like ¹H, the ¹⁹F nucleus has a spin of I = ½ and is 100% naturally abundant. This means it is highly sensitive and always "NMR active," providing clear, strong signals without the need for isotopic enrichment.

  • Large Chemical Shift Range: The ¹⁹F chemical shift range spans over 500 ppm, offering exquisite resolution and sensitivity to subtle changes in the local electronic environment.[1][2]

  • Significant J-Coupling: ¹⁹F couples strongly to other nuclei, including ¹H and ¹³C, over multiple bonds. These coupling constants (J-values) are often large and provide invaluable structural information but also introduce significant complexity to the spectra.[1][2] Understanding these interactions is critical for accurate interpretation.

The interplay of these factors necessitates a robust and systematic approach to both data acquisition and analysis.

Part 2: Core Experimental Protocols

Scientific integrity begins with reproducible and reliable data. The following protocols are designed to be self-validating systems, ensuring high-quality spectral acquisition.

Experimental Workflow for NMR Characterization

The logical flow from sample preparation to final structure confirmation is a critical, self-validating process. Each step builds upon the last, with 2D NMR techniques serving to confirm the hypotheses drawn from 1D data.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation prep Sample Preparation (5-25 mg in 0.6 mL solvent) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) prep->dissolve tube Transfer to Clean NMR Tube dissolve->tube h1_nmr Acquire 1D ¹H NMR tube->h1_nmr c13_nmr Acquire 1D ¹³C{¹H} NMR h1_nmr->c13_nmr interpret_1d Initial 1D Spectral Interpretation (Identify key signals & couplings) c13_nmr->interpret_1d acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) interpret_1d->acq_2d interpret_2d Correlate Data & Assign Signals acq_2d->interpret_2d structure Confirm Final Structure interpret_2d->structure

Caption: A standard workflow for NMR-based structure elucidation.

Protocol 1: Sample Preparation

The quality of the final spectrum is dictated by the quality of the initial sample. This protocol ensures homogeneity and minimizes interference.

  • Weigh the Sample: Accurately weigh 5-25 mg of the difluorophenyl isoxazole ester for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4] The higher concentration for ¹³C NMR is necessary to compensate for its lower natural abundance and smaller gyromagnetic ratio.

  • Select a Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for its solubilizing power and minimal, well-defined residual solvent peaks.[4] For less soluble compounds, DMSO-d₆ or Acetone-d₆ are excellent alternatives.

  • Dissolve and Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5] Gently agitate to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[3] Any particulate matter must be filtered, as it will degrade spectral quality by disrupting magnetic field homogeneity.[4][5]

  • Labeling: Clearly label the NMR tube with a permanent marker or a flush-fitting label to prevent mix-ups.[3][4]

Part 3: ¹H NMR Spectral Interpretation: Decoding the Signals

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. For difluorophenyl isoxazole esters, the spectrum is typically divided into three key regions.

A. The Difluorophenyl Region (δ 7.0–8.0 ppm)

This region is often the most complex due to extensive ¹H-¹H and ¹H-¹⁹F coupling. The key to interpretation is recognizing that each fluorine atom splits the signals of nearby protons.

  • Causality of Splitting: A proton ortho to a fluorine atom will be split by that fluorine (a three-bond coupling, ³JHF) and any adjacent protons (³JHH). This typically results in a doublet of doublets or a more complex multiplet. A proton meta to a fluorine will show smaller four-bond coupling (⁴JHF).

  • Typical Coupling Constants:

    • ³JHF (ortho): 5–10 Hz

    • ⁴JHF (meta): 2–3 Hz

    • ³JHH (ortho): 7–9 Hz

B. The Isoxazole Proton (δ 6.5–7.5 ppm)

The isoxazole ring typically contains a single proton, most commonly at the C4 or C5 position depending on the synthetic route.

  • Signal Characteristics: This proton usually appears as a sharp singlet, as it is often too far from other protons or fluorine atoms to display significant coupling. Its chemical shift is a reliable indicator of the substitution pattern. For 3,5-disubstituted isoxazoles, the C4-H signal is characteristic.[6]

C. The Ester Moiety (δ 1.0–4.5 ppm)

The signals for the ester's alkyl group appear in the upfield region of the spectrum. Their chemical shift and multiplicity are determined by the neighboring atoms. For example, an ethyl ester will show a quartet (for the -OCH₂- group) around δ 4.0-4.5 ppm and a triplet (for the -CH₃ group) around δ 1.0-1.5 ppm.

Table 1: Typical ¹H NMR Data Summary
Molecular FragmentPositionTypical Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (J, Hz)
Difluorophenyl Protons ortho to F7.0 - 7.8d, dd, ddd, or m³JHF = 5-10; ³JHH = 7-9
Protons meta to F7.0 - 7.8t, ddd, or m⁴JHF = 2-3; ³JHH = 7-9
Isoxazole C4-H6.5 - 7.5s-
Ethyl Ester -O-CH₂-CH₃4.0 - 4.5q³JHH = ~7
-O-CH₂-CH₃1.0 - 1.5t³JHH = ~7

Part 4: ¹³C NMR Spectral Interpretation: The Fluorine Footprint

The ¹³C NMR spectrum is profoundly influenced by the fluorine substituents, which cause large splittings of carbon signals through one, two, or three bonds. This C-F coupling is often the most definitive feature in the spectrum.

General Molecular Structure

A generalized structure is essential for discussing the specific NMR signals corresponding to each part of the molecule.

Caption: General structure of a difluorophenyl isoxazole ester.

A. Difluorophenyl Carbons (δ 110–165 ppm)
  • Carbon Directly Bonded to Fluorine (C-F): This carbon signal is the most telling. It appears as a doublet with a very large one-bond coupling constant (¹JCF) of 240–280 Hz.[1][2] Its chemical shift is typically far downfield, often >160 ppm.

  • Carbons Ortho to Fluorine (²JCF): These carbons appear as doublets or doublets of doublets with a coupling constant of 20–30 Hz.

  • Carbons Meta to Fluorine (³JCF): These carbons show a smaller coupling of 5–10 Hz.

  • Carbons Para to Fluorine (⁴JCF): Coupling is often small or unresolved (< 3 Hz).

B. Isoxazole and Ester Carbons (δ 95–175 ppm)
  • Isoxazole Carbons: The isoxazole carbons have characteristic chemical shifts. Typically, C5 (adjacent to the ester) is around 170-175 ppm, C3 (adjacent to the phenyl ring) is around 160-165 ppm, and C4 is significantly upfield around 95-105 ppm.[6][7]

  • Ester Carbonyl (C=O): The ester carbonyl carbon appears as a singlet in the range of δ 160–170 ppm.

  • Ester Alkoxy Carbons: The -OCH₂- carbon of an ethyl ester is found around δ 60-65 ppm, while the -CH₃ carbon is found around δ 14-18 ppm.

Table 2: Typical ¹³C NMR Data Summary
Molecular FragmentPositionTypical Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (J, Hz)
Difluorophenyl C-F160 - 165d¹JCF = 240 - 280
C-ortho to F110 - 130d or dd²JCF = 20 - 30
C-meta to F120 - 135d or t³JCF = 5 - 10
Isoxazole C3 & C5160 - 175s-
C495 - 105s-
Ester C=O160 - 170s-
-O-CH₂-60 - 65s-

Part 5: Advanced 2D NMR for Unambiguous Structure Confirmation

While 1D NMR provides the fundamental data, 2D NMR techniques are essential for assembling the pieces into a verified structure. They provide a self-validating system by confirming the connectivity inferred from 1D experiments.[8][9]

Key 2D NMR Experiments
  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations.[9] It is used to trace the proton connectivity within the difluorophenyl ring and the ester alkyl chain. A cross-peak between two proton signals indicates that they are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[8][9] It is invaluable for definitively assigning the protonated carbons in the difluorophenyl and ester moieties.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[8][9] This is arguably the most powerful experiment for this class of molecules. It allows one to "walk" across the molecular skeleton by connecting non-adjacent fragments. Key correlations to look for include:

    • From the isoxazole C4-H to the isoxazole C3 and C5 carbons.

    • From the difluorophenyl protons to the isoxazole C3 carbon, confirming the ring connection.

    • From the ester -OCH₂- protons to the ester carbonyl carbon and the isoxazole C5 carbon.

J-Coupling Pathways Visualization

Understanding the through-bond coupling pathways is crucial for interpreting both 1D and 2D spectra.

References

Mass spectrometry analysis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical process. It details the rationale behind instrumental choices, offers a robust, step-by-step protocol for high-resolution mass spectrometry (HRMS), and presents a predictive analysis of the compound's fragmentation behavior under collision-induced dissociation (CID). This guide is designed for researchers, scientists, and drug development professionals who require a self-validating, authoritative approach to the structural elucidation and characterization of novel small molecules.

Introduction: The Analytical Imperative

This compound belongs to the isoxazole class of heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their unique electronic properties and ability to act as bioisosteres.[1] The weak N-O bond inherent to the isoxazole ring makes these compounds both synthetically versatile and susceptible to specific cleavage, a characteristic that is highly informative in mass spectrometry.[1][2]

Accurate mass measurement and structural confirmation are non-negotiable requirements in the development of any new chemical entity. Mass spectrometry (MS) stands as a primary analytical technique, offering unparalleled sensitivity and specificity for determining molecular weight and deducing chemical structure.[3][4] This guide focuses on elucidating the structure of the title compound using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), a powerful combination for analyzing polar, medium-sized molecules.

Part I: Foundational Principles of the Analytical Strategy

The successful analysis of this compound hinges on the strategic application of ionization and fragmentation techniques. Our approach is built on two pillars: soft ionization via ESI and structural interrogation via Collision-Induced Dissociation (CID).

The Rationale for Electrospray Ionization (ESI)

ESI is the ionization method of choice for this molecule due to the presence of the methyl ester and the nitrogen and oxygen atoms in the isoxazole ring. These features provide sites for protonation or adduction, allowing for the efficient formation of gas-phase ions with minimal initial fragmentation.

  • Expertise in Action: Unlike harsher techniques, ESI preserves the intact molecular ion, which is the essential starting point—the precursor ion—for subsequent structural analysis.[5][6] We anticipate the formation of a protonated molecule, [M+H]⁺, and potentially a sodium adduct, [M+Na]⁺, especially when using glassware or solvents that have not been rigorously cleaned of sodium salts.[7] The ability to generate these parent ions is the first step in a self-validating protocol.

The Power of Collision-Induced Dissociation (CID)

Once a specific precursor ion (e.g., the [M+H]⁺ ion) is isolated, its structure is probed using CID. In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen).[8] This collision converts kinetic energy into internal energy, which induces fragmentation at the molecule's weakest points.

  • Trustworthiness Through Prediction: The fragmentation pattern is not random; it is a predictable chemical fingerprint dictated by the molecule's structure. For isoxazoles, fragmentation is often initiated by the cleavage of the labile N-O bond.[2][9] By predicting the fragmentation pathway and then matching it to the experimental data, we create a self-validating loop that confirms the compound's identity.

Part II: Experimental Design & Protocols

This section provides a detailed, field-proven methodology for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both precursor ion selection and high-resolution mass analysis.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

  • Working Solution for Infusion: Create a 1 µg/mL working solution by performing a serial dilution of the stock solution in a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid.

    • Causality: The use of 0.1% formic acid is critical. It acidifies the mobile phase, promoting the formation of the protonated [M+H]⁺ ion, which is the target for our MS/MS analysis.

Instrumentation and Parameters

The analysis is performed using a high-resolution Q-TOF mass spectrometer capable of MS/MS.

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Optimal for polar small molecules; minimizes in-source fragmentation.
Polarity PositiveTo generate protonated molecules [M+H]⁺ or adducts [M+Na]⁺.
Capillary Voltage 3.5 kVProvides sufficient field strength for efficient ion generation.
Nebulizer Gas (N₂) 2.0 BarAssists in droplet formation and desolvation.
Dry Gas (N₂) Flow 8.0 L/minFacilitates solvent evaporation from the ESI droplets.
Dry Gas Temperature 200 °CBalances efficient desolvation with preventing thermal degradation.
MS Scan Range 50 - 500 m/zCovers the expected precursor ions and their fragments.
MS/MS Precursor Ion m/z 240.05The calculated exact mass of the [M+H]⁺ ion.
Collision Gas ArgonInert gas for efficient collision-induced dissociation.
Collision Energy Ramped (10-40 eV)Allows for the observation of a wide range of fragment ions, from low-energy rearrangements to high-energy bond cleavages.
Experimental Workflow

The overall analytical process follows a logical sequence from sample introduction to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A 1. Prepare 1 µg/mL Working Solution B 2. Direct Infusion into ESI Source A->B C 3. Full Scan MS (Identify Precursor) B->C D 4. Isolate [M+H]⁺ (m/z 240.05) C->D E 5. Collision-Induced Dissociation (CID) D->E F 6. MS/MS Scan (Detect Fragments) E->F G 7. Correlate Fragments to Structure F->G

Caption: High-level workflow for the MS analysis of the target compound.

Part III: Predictive Data Interpretation

A key aspect of a robust analytical method is the ability to predict the outcome. Based on the structure of this compound and established fragmentation chemistry, we can anticipate the key ions that will be observed.

Full Scan MS: Identifying the Precursor Ion

The first step is to acquire a full scan mass spectrum to identify the molecular ion. The molecular formula is C₁₁H₇F₂NO₃.

Ion SpeciesCalculated Exact Mass (m/z)Notes
[M+H]⁺ 240.0467 The primary target for MS/MS fragmentation.
[M+Na]⁺262.0286A common adduct; confirms the molecular weight.
[M+K]⁺277.9926A less common adduct, but possible.
MS/MS Fragmentation Analysis: Elucidating the Structure

Upon isolation and fragmentation of the [M+H]⁺ precursor ion (m/z 240.05), a cascade of fragment ions will be produced. The proposed fragmentation pathway is detailed below, highlighting the most probable cleavage points.

  • Initial Ring Opening: The fragmentation is likely initiated by the characteristic cleavage of the weak N-O bond within the isoxazole ring.[2]

  • Loss of Methyl Radical: A common fragmentation pathway for methyl esters can involve the loss of the methyl radical (•CH₃) or a methoxy radical (•OCH₃).

  • Sequential Neutral Losses: Subsequent losses of stable neutral molecules like carbon monoxide (CO) are highly probable.

G precursor Precursor Ion [C₁₁H₈F₂NO₃]⁺ m/z 240.05 fragA Fragment A [C₁₀H₅F₂NO₂]⁺ m/z 209.02 precursor->fragA - •OCH₃ (Loss of Methoxy Radical) fragB Fragment B [C₉H₅F₂NO]⁺ m/z 181.03 fragA->fragB - CO (Loss of Carbon Monoxide) fragC Fragment C [C₈H₄F₂N]⁺ m/z 153.03 fragB->fragC - CO (Loss of Carbon Monoxide) fragD Fragment D [C₇H₄F₂]⁺ m/z 127.02 fragC->fragD - HCN (Loss of Hydrogen Cyanide)

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion.

  • [M+H]⁺ (m/z 240.05): The protonated parent molecule.

  • Fragment A (m/z 209.02): This significant fragment likely arises from the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group. This is a common fragmentation for protonated methyl esters.

  • Fragment B (m/z 181.03): The subsequent loss of carbon monoxide (CO, 28 Da) from Fragment A points to the cleavage of the carboxyl group functionality.

  • Fragment C (m/z 153.03): A further loss of CO (28 Da) suggests the breakdown of the isoxazole ring structure itself following the initial cleavages.

  • Fragment D (m/z 127.02): The loss of hydrogen cyanide (HCN, 27 Da) from Fragment C would produce the difluorophenyl cation, a stable and commonly observed fragment for compounds containing this moiety.

Conclusion

This guide outlines an authoritative and scientifically-grounded approach to the mass spectrometric analysis of this compound. By integrating established principles of electrospray ionization and collision-induced dissociation with a predictive fragmentation model, this methodology provides a robust framework for structural confirmation. The detailed protocols and causal explanations are designed to empower researchers to generate high-quality, defensible data, ensuring confidence in the characterization of this and other related small molecules in the drug discovery and development pipeline.

References

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanisms of Action for Isoxazole-Based Therapeutic Agents

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, render it a "privileged scaffold."[1] This means the isoxazole core is present in a wide array of approved drugs and clinical candidates, targeting a diverse range of biological pathways.[2][3][4] This guide provides an in-depth exploration of the core mechanisms of action through which isoxazole-based agents exert their therapeutic effects, supported by field-proven experimental insights and protocols for researchers, scientists, and drug development professionals.

Section 1: Enzyme Inhibition

A primary mechanism by which isoxazole-containing drugs function is through the direct inhibition of enzymes critical to pathological processes. The isoxazole ring can act as a bioisostere for other functional groups or position key substituents in the optimal orientation to interact with an enzyme's active site.

Competitive Inhibition of Metabolic Enzymes

Case Study: Sulfamethoxazole and Dihydropteroate Synthase (DHPS)

Sulfamethoxazole is a sulfonamide antibiotic that functions by disrupting the folic acid synthesis pathway in bacteria.[5][6][7] This pathway is essential for bacteria to produce nucleic acids and certain amino acids, which are vital for their growth and replication.[5][6]

  • Mechanism: Sulfamethoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5] Its structure is highly similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA).[5][7] This structural mimicry allows sulfamethoxazole to bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a precursor to dihydrofolic acid.[5] The resulting depletion of folic acid halts bacterial growth, exerting a bacteriostatic effect.[5][7] Mammalian cells are unaffected because they do not synthesize their own folic acid, instead obtaining it from their diet.[7]

  • Synergistic Action: In clinical practice, sulfamethoxazole is often combined with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR).[6] This sequential blockade results in a synergistic and potent bactericidal effect.[6]

  • Diagram of Mechanism:

    DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA) DHFR->Tetrahydrofolate SMX Sulfamethoxazole (Isoxazole-based) SMX->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

    Caption: Sulfamethoxazole competitively inhibits DHPS, blocking folic acid synthesis.

  • Experimental Protocol: DHPS Inhibition Assay This protocol outlines a self-validating system to determine the inhibitory activity of a compound against DHPS.

    • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2), recombinant DHPS enzyme, PABA substrate, and the isoxazole test compound (e.g., sulfamethoxazole) at various concentrations.

    • Reaction Setup: In a 96-well plate, add the assay buffer, DHPS enzyme, and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate Reaction: Add PABA to each well to start the enzymatic reaction.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Detection: The product, dihydropteroate, can be quantified using various methods, often involving a coupled colorimetric reaction. For example, excess PABA can be diazotized and coupled with a chromogenic agent, and the decrease in absorbance is measured.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of Pyrimidine Synthesis

Case Study: Leflunomide and Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is an immunomodulatory, disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[8][9] Upon oral administration, it is rapidly converted to its active metabolite, teriflunomide, where the isoxazole ring is opened.[8][9]

  • Mechanism: Teriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[8][10] DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[8][11] Activated lymphocytes, which drive the autoimmune response in rheumatoid arthritis, rely heavily on this de novo pathway to proliferate.[11] By inhibiting DHODH, leflunomide depletes the pyrimidine pool, causing cell cycle arrest in rapidly dividing lymphocytes and thus suppressing the immune response.[10][11] Other cell types are less affected as they can utilize salvage pathways to obtain pyrimidines.

  • Quantitative Data:

    Drug Metabolite Target Enzyme IC50 Therapeutic Indication

    | Teriflunomide (from Leflunomide) | DHODH | ~600 nM[8] | Rheumatoid Arthritis |

Selective Inhibition of Cyclooxygenase (COX) Enzymes

Case Study: Valdecoxib and COX-2

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that was developed as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[12][13]

  • Mechanism: The primary mechanism of NSAIDs is the inhibition of prostaglandin synthesis.[14][15] Prostaglandins are lipid compounds that mediate pain and inflammation.[16] The enzyme cyclooxygenase (COX) exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[13] Valdecoxib, containing a sulfonamide-substituted phenyl-isoxazole core, selectively binds to and inhibits the COX-2 enzyme.[13][16] This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Section 2: Receptor Antagonism

Isoxazole derivatives are frequently employed as scaffolds in the design of agents that modulate the activity of cell surface and intracellular receptors, particularly in the central nervous system.

Case Study: Risperidone and Dopamine/Serotonin Receptors

Risperidone is a second-generation (atypical) antipsychotic medication used to treat schizophrenia and bipolar disorder. Its molecular structure features a benzisoxazole moiety linked to a piperidine group.[17]

  • Mechanism: The therapeutic activity of risperidone is believed to be mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors in the brain.[17][18][19][20] The dopamine theory of schizophrenia suggests that positive symptoms are related to hyperactivity in the mesolimbic dopamine pathway.[18][21] By blocking D2 receptors in this pathway, risperidone reduces dopaminergic neurotransmission.[21] Simultaneously, its strong antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[17][18] Risperidone also has affinity for other receptors, including alpha-1 and H1 histamine receptors, which can contribute to side effects like orthostatic hypotension and sedation.[17][18]

  • Experimental Protocol: Radioligand Receptor Binding Assay This protocol is a gold standard for determining the affinity of a drug for a specific receptor.

    • Tissue/Cell Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human D2 or 5-HT2A receptors).

    • Radioligand Selection: Choose a high-affinity radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) that specifically binds to the target receptor.

    • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test drug (risperidone).

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter. The membranes and bound ligand are trapped on the filter.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki), representing the affinity of the drug for the receptor, is then calculated using the Cheng-Prusoff equation.

  • Binding Affinity Data:

    Receptor Target Risperidone Ki (nM)
    Serotonin 5-HT2A Low (High Affinity)[18]
    Dopamine D2 Low (High Affinity)[18]
    Alpha 1 Adrenergic Moderate Affinity[18]

    | Histamine H1 | Moderate Affinity[17][18] |

Section 3: Multi-Targeted Kinase Inhibition

In oncology, a key strategy is to inhibit the signaling pathways that drive tumor growth and angiogenesis. Isoxazole-based drugs have been successfully developed as multi-targeted tyrosine kinase inhibitors.

Case Study: Pazopanib and VEGFR/PDGFR

Pazopanib is an oral anti-cancer medication used for the treatment of renal cell carcinoma and soft tissue sarcoma.[22][23]

  • Mechanism: Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor.[22][23][24] It blocks key receptors involved in angiogenesis (the formation of new blood vessels that tumors need to grow), including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) and platelet-derived growth factor receptors (PDGFR-α and -β).[22][24][25] By inhibiting the autophosphorylation of these receptors, pazopanib disrupts downstream signaling pathways, leading to an inhibition of tumor growth and angiogenesis.[25][26] It also inhibits other kinases like c-Kit.[22][24] This multi-targeted approach provides a robust blockade of the pathways that facilitate tumor survival and expansion.[25]

  • Diagram of Angiogenesis Inhibition:

    Kinase_Inhibition cluster_cell Endothelial Cell VEGFR VEGFR Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling PDGFR PDGFR PDGFR->Signaling Response Cell Proliferation, Migration, Survival (Angiogenesis) Signaling->Response VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds Pazopanib Pazopanib (Isoxazole-based) Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits

    Caption: Pazopanib inhibits VEGFR and PDGFR, blocking pro-angiogenic signaling.

Section 4: Disruption of Bacterial Cell Wall Synthesis

Case Study: Cloxacillin and Penicillin-Binding Proteins (PBPs)

Cloxacillin is a semi-synthetic, beta-lactamase-resistant penicillin antibiotic.[27] Its structure includes a substituted isoxazole ring which provides crucial properties.

  • Mechanism: Like other penicillin-class antibiotics, cloxacillin works by disrupting the synthesis of the bacterial cell wall.[28] It specifically inhibits transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). These enzymes are responsible for the final step in peptidoglycan synthesis, which involves cross-linking the polymer chains to form a rigid cell wall.[28] By binding to and inactivating PBPs, cloxacillin weakens the cell wall, leading to osmotic instability and ultimately cell lysis and death (a bactericidal effect). The bulky isoxazole side chain sterically hinders the action of beta-lactamase enzymes produced by some resistant bacteria, protecting the core beta-lactam ring from degradation and making cloxacillin effective against penicillinase-producing staphylococci.[27][28]

Section 5: Ion Channel Modulation

Case Study: Zonisamide and Sodium/Calcium Channels

Zonisamide is an antiepileptic drug with a benzisoxazole structure.[29][30]

  • Mechanism: Zonisamide exerts its anticonvulsant effects through a combination of actions.[29] A primary mechanism is the blockade of voltage-sensitive sodium channels.[31][32][33] This action reduces the ability of neurons to sustain high-frequency repetitive firing of action potentials, a hallmark of seizure activity.[29] Additionally, zonisamide inhibits low-threshold T-type calcium channels.[31][33] These channels are involved in the rhythmic firing of thalamic neurons that can contribute to certain types of seizures.[31] By modulating both sodium and calcium channels, zonisamide effectively stabilizes neuronal membranes and suppresses seizure propagation.[31]

Conclusion

The isoxazole scaffold is a remarkably versatile and powerful tool in drug discovery, enabling the development of therapeutic agents with highly diverse mechanisms of action. From the competitive inhibition of bacterial enzymes and the selective modulation of CNS receptors to the multi-targeted blockade of oncogenic kinases and the disruption of microbial cell walls, isoxazole-based drugs have made a profound impact on medicine. The examples discussed in this guide—Sulfamethoxazole, Leflunomide, Valdecoxib, Risperidone, Pazopanib, Cloxacillin, and Zonisamide—highlight the chemical adaptability of the isoxazole ring in interacting with a wide range of biological targets. A deep understanding of these mechanisms, validated through robust experimental protocols, is essential for the rational design and development of the next generation of isoxazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Discovery and Application of Bioactive 5-Aryl Isoxazole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile synthetic accessibility and its presence in numerous approved drugs.[1][2][3][4] This technical guide provides an in-depth exploration of a specific, highly promising subclass: 5-aryl isoxazole-3-carboxylate esters and their carboxamide derivatives. We will dissect the core synthetic strategies that enable access to this scaffold, delve into the diverse and potent biological activities discovered, and analyze the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational principles, field-proven experimental protocols, and forward-looking perspectives on this important class of bioactive molecules.

The Isoxazole Scaffold: A Privileged Framework in Drug Discovery

The five-membered isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[2] These attributes have made it a recurring motif in a wide array of pharmacologically active agents, from the antibiotic Cloxacillin to the anti-inflammatory drug Valdecoxib.[1][3] The 5-aryl isoxazole-3-carboxylate framework, in particular, serves as a versatile template for engaging with a variety of biological targets, including enzymes, receptors, and complex protein assemblies. The ester or corresponding amide at the 3-position acts as a crucial handle for modulating physicochemical properties and establishing key interactions within a target's binding site, while the aryl group at the 5-position provides a vector for exploring lipophilic pockets and tailoring selectivity.

This guide will illuminate the pathway from chemical synthesis to biological validation for this potent chemical class.

Core Synthetic Strategies: Building the Bioactive Scaffold

Access to the 5-aryl isoxazole-3-carboxylate core is primarily achieved through robust and adaptable cyclization reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. Here, we detail the most reliable and widely adopted methodologies.

The Cornerstone: [3+2] Dipolar Cycloaddition

The most versatile and frequently employed method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition (also known as the Huisgen cycloaddition). This reaction involves the coupling of a nitrile oxide (the 1,3-dipole) with an alkyne dipolarophile.

Causality Behind the Method: This approach is favored for its high degree of regioselectivity and broad substrate scope. The key is the in situ generation of the reactive nitrile oxide from a stable precursor, typically an aryl aldoxime, which minimizes undesired side reactions like dimerization.[5] Ethyl propiolate is the ideal dipolarophile for installing the required carboxylate ester at the 3-position.

Experimental Protocol: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via [3+2] Cycloaddition [5]

  • Nitrile Oxide Generation:

    • Dissolve the starting aryl aldoxime (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a mild base, for example, triethylamine (1.1 eq.), to the solution.

    • Cool the mixture to 0°C in an ice bath to control the exothermic reaction.

    • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or a dilute sodium hypochlorite solution (bleach), to the stirred mixture. The slow addition is critical to maintain a low concentration of the nitrile oxide, thereby preventing dimerization.

    • Monitor the formation of the nitrile oxide via Thin-Layer Chromatography (TLC).

  • Cycloaddition:

    • Once TLC indicates complete conversion of the aldoxime, add the dipolarophile, ethyl propiolate (1.2 eq.), directly to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the consumption of the nitrile oxide by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction with the addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 3-aryl-isoxazole-5-carboxylate.

G cluster_0 Nitrile Oxide Generation (in situ) cluster_1 Cycloaddition Aryl_Aldoxime Aryl Aldoxime Nitrile_Oxide Aryl Nitrile Oxide (Reactive Intermediate) Aryl_Aldoxime->Nitrile_Oxide Oxidation NCS NCS / Base (Et3N) NCS->Nitrile_Oxide Final_Product Ethyl 5-Aryl-isoxazole-3-carboxylate Nitrile_Oxide->Final_Product [3+2] Cycloaddition Dimer Dimerization Byproduct (e.g., Furoxan) Nitrile_Oxide->Dimer (fast addition) Ethyl_Propiolate Ethyl Propiolate (Dipolarophile) Ethyl_Propiolate->Final_Product

Caption: Workflow for [3+2] cycloaddition synthesis of 5-aryl isoxazole-3-carboxylates.

Alternative Pathway: Condensation of Nitroacetates and Alkynes

An efficient alternative involves the base-catalyzed cycloaddition-condensation of an activated primary nitro compound with a terminal alkyne.[6] This method is particularly attractive due to its use of simple, inexpensive catalysts and often aqueous reaction media.

Causality Behind the Method: This reaction proceeds through the formation of a nitronate intermediate from the ethyl nitroacetate under basic conditions. The nitronate then undergoes a cycloaddition with the alkyne, followed by dehydration to form the stable isoxazole ring. The choice of a base like sodium hydroxide (NaOH) and a protic solvent system facilitates these steps effectively.[6][7]

Experimental Protocol: NaOH-Catalyzed Synthesis of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate [6][7]

  • Reaction Setup:

    • In a sealed tube, combine propargyl benzoate (1.0 eq., as the alkyne), ethyl nitroacetate (2.5 eq.), water, and ethanol.

    • Add a solution of sodium hydroxide (e.g., 4.24 M, 0.1 eq.).

    • Vigorously stir the mixture.

  • Reaction Execution:

    • Heat the sealed tube to 60°C for 16-24 hours. The elevated temperature is necessary to drive the condensation and ring formation.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Purify the residue directly using flash chromatography on silica gel to obtain the desired isoxazole product.

G Start1 Ethyl Nitroacetate Intermediate Nitronate Intermediate Start1->Intermediate Deprotonation Start2 Substituted Alkyne Final_Product 3,5-Disubstituted Isoxazole Start2->Final_Product Cycloaddition- Condensation Base NaOH / H2O, EtOH Base->Intermediate Intermediate->Final_Product Cycloaddition- Condensation

Caption: Synthesis of isoxazoles via nitroacetate and alkyne condensation.

Spectrum of Biological Activity and Key Therapeutic Targets

The 5-aryl isoxazole-3-carboxylate scaffold has proven to be a remarkably fruitful starting point for identifying potent modulators of various biological targets. The conversion of the ester to a carboxamide is a common and highly effective strategy for enhancing biological activity.

Anticancer and Antiproliferative Agents

Derivatives of this scaffold have demonstrated significant antiproliferative activity across a range of cancer cell lines.[3][8]

  • Mechanism of Action: While diverse, a prominent mechanism for diarylisoxazoles is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] This mode of action is similar to established anticancer agents. Other related isoxazole structures have been identified as inhibitors of heat shock protein 90 (Hsp90), a critical chaperone for many oncoproteins.[9]

  • Observed Activity: In one study, N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide (a related isomer) showed potent activity against Colo205 (colon) and HepG2 (liver) cancer cell lines with IC₅₀ values of 9.18 µM and 7.55 µM, respectively.[8] Another compound, 2e , was exceptionally potent against B16F1 melanoma cells with an IC₅₀ of 0.079 µM, which was further enhanced to 0.039 µM when formulated in a nanoemulgel for improved delivery.[8]

Inhibition of the Mitochondrial Permeability Transition Pore (mtPTP)

The mtPTP is a multiprotein complex in the inner mitochondrial membrane that, when opened under conditions of high calcium and oxidative stress, can trigger cell death.[10] Inhibition of the mtPTP is a promising therapeutic strategy for ischemia-reperfusion injury and certain forms of congenital muscular dystrophy.

  • Discovery and Optimization: A high-throughput screen identified 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide as a promising mtPTP inhibitor.[10] A subsequent optimization campaign led to the discovery of picomolar inhibitors. The lead compound, N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (60) , was validated in vivo in a zebrafish model of collagen VI congenital muscular dystrophy.[10]

Table 1: Bioactivity Data for Lead mtPTP Inhibitors

Compound Structure (R groups on scaffold) Mitochondrial Swelling EC₅₀ (µM) Calcium Retention Capacity (CRC) Increase
Hit 1 5-(3-OH-Ph), N-(3,4,5-triMeO-Ph) < 0.39 -

| Cmpd 60 | 5-(4-F, 3-OH-Ph), N-(3-Cl, 2-Me-Ph) | < 0.39 (Potent) | Significant |

Data adapted from a study on diarylisoxazole-3-carboxamides as mtPTP inhibitors.[10]

G cluster_targets Biological Targets & Outcomes Scaffold 5-Aryl Isoxazole -3-Carboxamide Core Target1 Microtubule Dynamics Scaffold->Target1 Target2 mtPTP Complex Scaffold->Target2 Target3 Zika Virus (NS2B-NS3) Scaffold->Target3 Target4 Ghrelin Receptor Scaffold->Target4 Outcome1 Anticancer Activity (Cell Cycle Arrest) Target1->Outcome1 Outcome2 Cell Survival (Muscular Dystrophy) Target2->Outcome2 Outcome3 Antiviral Activity Target3->Outcome3 Outcome4 Receptor Antagonism Target4->Outcome4

Caption: The 5-aryl isoxazole-3-carboxamide scaffold engages multiple therapeutic targets.

Other Notable Bioactivities

The versatility of this scaffold extends to other therapeutic areas:

  • Antiviral: Isoxazole-based small molecules have been identified as potent inhibitors of the Zika virus (ZIKV).[11]

  • Receptor Antagonism: A series of isoxazole carboxamides were developed as potent antagonists of the growth hormone secretagogue receptor (ghrelin receptor).[12]

Structure-Activity Relationship (SAR) Analysis: Decoding Potency

Systematic modification of the 5-aryl isoxazole-3-carboxylate/carboxamide scaffold has yielded critical insights into the structural features required for potent and selective biological activity.

Causality in SAR: The goal of SAR is to understand how subtle changes in a molecule's three-dimensional shape and electronic properties affect its interaction with a biological target. By identifying key hydrogen bond donors/acceptors, lipophilic regions, and sterically sensitive areas, we can rationally design more potent and drug-like molecules.

  • The 5-Aryl Ring: This position is critical for target engagement. For mtPTP inhibitors, a 3-hydroxyphenyl group was a key starting point, which was later optimized to a 4-fluoro-3-hydroxyphenyl moiety to enhance potency.[10] For ZIKV inhibitors, substitutions on this ring were also extensively explored to improve antiviral efficacy.[11]

  • The Carboxamide Moiety: Replacing the carboxylate ester with an amide is often a crucial step toward bioactivity. The nature of the N-substituent is paramount. In the mtPTP series, moving from a trimethoxyphenyl group to a 3-chloro-2-methylphenyl group dramatically improved activity.[10] This highlights the importance of the amide's substituents in filling a specific pocket in the target protein.

  • The Isoxazole Core: While less frequently modified, substitutions on the isoxazole ring itself can fine-tune activity. For allosteric ligands of the RORγt receptor, SAR studies showed that a hydrogen-bond donor moiety at the C-5 position of the isoxazole was essential for potency.[13]

Table 2: Summary of Key SAR Findings

Molecular Position Observation Implication for Design
C5-Aryl Ring Introduction of hydroxyl and halogen groups often increases potency.[8][10] Provides key hydrogen bonding and hydrophobic interactions.
C3-Carboxamide The N-aryl substituent is highly sensitive to steric and electronic changes.[10][12] This group likely projects into a well-defined pocket of the target.

| C4-Position | Can be modified to attach linkers for further exploration of binding sites.[13] | A vector for adding functionality or improving physicochemical properties. |

Future Perspectives and Conclusion

The 5-aryl isoxazole-3-carboxylate ester scaffold and its derivatives continue to be a highly productive platform in drug discovery. The synthetic accessibility and the proven track record of yielding potent, selective modulators for diverse targets ensure its continued relevance.

Future Directions:

  • Exploring New Target Space: The inherent versatility of the scaffold suggests it can be adapted to inhibit other challenging targets, such as protein-protein interactions.

  • Green Chemistry Approaches: Developing more environmentally friendly synthetic routes, such as using water as a solvent or employing reusable catalysts, will be a key area of focus.[14]

  • Advanced Drug Delivery: As demonstrated with nanoemulgels for melanoma, formulating these potent but potentially poorly soluble compounds into advanced delivery systems can unlock their full therapeutic potential in vivo.[8]

References

An In-Depth Technical Guide to the Preliminary In-Vitro Cytotoxicity of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary in-vitro cytotoxicity assessment of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. This document offers a structured approach, blending established methodologies with the scientific rationale necessary for robust and reproducible data generation.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the 2,4-difluorophenyl moiety is also a feature of interest, as halogenated phenyl rings can significantly influence a molecule's biological activity. Preliminary in-vitro cytotoxicity screening is a critical first step in the evaluation of this compound's potential as a therapeutic agent. This initial assessment aims to determine the concentration-dependent effects of the compound on cell viability and to identify a suitable concentration range for further mechanistic studies. A comprehensive understanding of a compound's cytotoxic profile is paramount for guiding future drug development efforts.

Foundational Knowledge: Understanding the Core Assays

A multi-faceted approach employing a battery of assays is recommended to obtain a holistic view of the compound's cytotoxic effects. Each assay interrogates a different aspect of cellular health, and concordant results across multiple assays strengthen the validity of the findings.

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is a robust and widely used method for assessing cell proliferation and cytotoxicity.

Membrane Integrity as a Marker of Cell Death: The Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis and necrosis.[4] The amount of LDH in the supernatant is proportional to the number of dead cells.

Unraveling the Mode of Cell Death: Apoptosis vs. Necrosis

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of a cytotoxic compound. Apoptosis is a controlled process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Necrosis, on the other hand, is a passive process resulting from acute cellular injury, leading to cell swelling and lysis. Assays that can differentiate between these two modes of cell death, such as Annexin V/Propidium Iodide staining, provide invaluable mechanistic insights.

Experimental Design: A Step-by-Step Guide

A logical and well-controlled experimental design is the cornerstone of reliable cytotoxicity data. The following sections outline a recommended workflow for the preliminary in-vitro cytotoxicity assessment of this compound.

Cell Line Selection: Choosing the Right Model

The choice of cell line is critical and should be guided by the therapeutic area of interest. For a preliminary screen, a panel of cell lines representing different cancer types is recommended. The following are examples of commonly used and well-characterized human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT-116: A human colon cancer cell line.

  • HepG2: A human hepatocellular carcinoma cell line.[2]

In addition to cancer cell lines, it is also advisable to include a non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, to assess the compound's selectivity towards cancer cells.[2]

Compound Preparation and Dilution Series

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A serial dilution of the stock solution should then be prepared in complete cell culture medium to obtain a range of final concentrations for testing. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow

The following diagram illustrates the general workflow for the proposed cytotoxicity assays:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ldh_assay LDH Assay compound_treatment->ldh_assay apoptosis_assay Apoptosis Assay compound_treatment->apoptosis_assay data_acquisition Data Acquisition mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination

Caption: A generalized workflow for in-vitro cytotoxicity testing.

Detailed Experimental Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Cell Lysis (Maximum LDH Release): To determine the maximum LDH release, lyse the untreated control cells with a lysis buffer provided with the kit and measure the LDH activity.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For the MTT assay:

  • Percentage Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

For the LDH assay:

  • Percentage Cytotoxicity (%) = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. The IC₅₀ value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data should be summarized in a clear and concise manner. The following table provides a template for presenting the IC₅₀ values obtained from the cytotoxicity assays.

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
MCF-7MTT24
48
72
A549MTT24
48
72
HCT-116MTT24
48
72
HepG2MTT24
48
72
HEK293MTT24
48
72

Mechanistic Insights: A Potential Avenue for Exploration

Based on existing literature for isoxazole derivatives, a potential mechanism of action for this compound could involve the induction of apoptosis.[3] Should the initial cytotoxicity screening yield promising results, further investigation into the apoptotic pathway would be a logical next step.

Investigating the Apoptotic Pathway

The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated.

apoptotic_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome compound Methyl 5-(2,4-difluorophenyl) isoxazole-3-carboxylate bax_bak Bax/Bak Activation compound->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block in the synthesis of pharmacologically active agents, a thorough understanding of its solubility and stability is paramount for optimizing synthetic routes, formulation development, and predicting its behavior in biological systems.[1] This document outlines the theoretical basis for its solubility and stability profile, provides detailed, field-proven experimental protocols for their determination, and presents illustrative data to guide researchers in their investigations. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these methodologies for their specific applications.

Introduction: The Significance of a Well-Characterized Molecule

This compound belongs to the isoxazole class of heterocycles, which are integral scaffolds in numerous therapeutic agents due to their diverse biological activities.[1] The journey from a promising lead compound to a viable drug candidate is contingent on a robust understanding of its fundamental physicochemical properties. Among these, solubility and stability are arguably the most critical, as they directly influence a compound's bioavailability, manufacturability, and shelf-life.

The structure of this compound, featuring a difluorinated phenyl ring, an isoxazole core, and a methyl ester, presents a unique combination of moieties that govern its behavior. The electron-withdrawing nature of the difluorophenyl group and the inherent chemical characteristics of the isoxazole ring necessitate a detailed investigation of its properties. This guide serves as a practical resource for scientists, providing both the "how" and the "why" of solubility and stability testing for this important molecule.

Solubility Profile: Predicting and Quantifying Dissolution

A drug's therapeutic efficacy is fundamentally linked to its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The following sections detail the theoretical considerations and a practical approach to characterizing the solubility of this compound.

Theoretical Considerations

The solubility of this compound is influenced by several structural features:

  • The 2,4-difluorophenyl Group: The two fluorine atoms increase the lipophilicity of the molecule, which would suggest lower solubility in aqueous media.

  • The Isoxazole Ring: The nitrogen and oxygen heteroatoms in the isoxazole ring can participate in hydrogen bonding with protic solvents, potentially enhancing solubility.

  • The Methyl Ester: The ester group provides a site for hydrogen bond acceptance, which can contribute to solubility in polar solvents.

Based on these features, it is anticipated that the compound will exhibit low solubility in water and higher solubility in organic solvents.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial.

  • Filtration (Optional but Recommended): Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles. Adsorption to the filter should be assessed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound in a range of pharmaceutically relevant solvents.

SolventSolvent ClassExpected Solubility (mg/mL)Rationale for Experimental Choice
WaterPolar Protic< 0.1Represents aqueous physiological conditions.
PBS (pH 7.4)Buffered Aqueous< 0.1Simulates physiological pH.
MethanolPolar Protic5 - 10Common solvent for stock solutions and synthesis.
EthanolPolar Protic2 - 5A less polar alcohol, often used in formulations.
AcetonePolar Aprotic> 20A good solvent for many organic compounds.
AcetonitrilePolar Aprotic> 15Common mobile phase component in HPLC.
DichloromethaneNonpolar Aprotic> 30Used in organic synthesis and extraction.
Ethyl AcetateModerately Polar> 25Common solvent for extraction and chromatography.

Disclaimer: The data in this table is for illustrative purposes only and is based on the expected behavior of a molecule with this structure. Experimental verification is required.

Visualization of Solubility Testing Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to vials prep2 Add various solvents prep1->prep2 equil1 Seal vials and agitate prep2->equil1 equil2 Constant temperature (24-48h) equil1->equil2 sep1 Centrifuge or let stand equil2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Filter supernatant (0.22 µm) sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 end end quant2->end Report Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Assessing Chemical Integrity

Understanding the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are designed to accelerate the degradation process under more severe conditions than those used for long-term stability testing.[2][3]

Rationale for Forced Degradation Studies

Forced degradation studies are essential for:

  • Identifying likely degradation products: This helps in the development of stability-indicating analytical methods.[2]

  • Elucidating degradation pathways: Understanding how a molecule degrades provides insights into its intrinsic stability.[3]

  • Developing and validating stability-indicating methods: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2]

Experimental Protocols for Forced Degradation

The following protocols outline the typical stress conditions used in forced degradation studies. A target degradation of 5-20% is generally considered optimal.[4]

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

  • Causality: The isoxazole ring is known to be susceptible to ring-opening under basic conditions.[5] Acidic conditions can potentially hydrolyze the methyl ester.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the mixture at room temperature for a specified period, protected from light.

    • At each time point, withdraw an aliquot and dilute for analysis.

    • Analyze by HPLC.

  • Causality: This tests the susceptibility of the molecule to oxidation, which can occur during manufacturing and storage.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • Expose the sample for a defined period.

    • At each time point, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

  • Causality: Evaluates the impact of high temperatures that may be encountered during processing or storage in hot climates.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]

    • A control sample should be protected from light.

    • After the specified exposure, dissolve the solid sample and analyze both the solid and solution samples by HPLC.

  • Causality: Determines if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.

Illustrative Stability Data

The following table summarizes the expected stability profile of this compound under forced degradation conditions.

Stress ConditionReagent/ConditionExpected OutcomePotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl, 60°CMinor degradationHydrolysis of the methyl ester to the corresponding carboxylic acid.
Basic Hydrolysis0.1 M NaOH, 60°CSignificant degradationIsoxazole ring opening, in addition to ester hydrolysis.[5]
Oxidation3% H₂O₂, RTModerate degradationPotential for N-oxide formation or other oxidative reactions on the aromatic rings.
Thermal80°C, solid stateStable to minor degradationThe compound is expected to be relatively thermally stable.
PhotolyticICH Q1B light exposureMinor degradationThe aromatic systems may have some susceptibility to photodegradation.

Disclaimer: The data in this table is for illustrative purposes only and is based on the known chemistry of isoxazole derivatives. Experimental verification is required.

Visualization of Forced Degradation Workflow

G cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare stock solution of compound acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid thermal Thermal (80°C, solid) start->thermal photo Photolytic (ICH Q1B) start->photo sample Sample at time points acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize (for acid/base) sample->neutralize dilute Dilute to working concentration neutralize->dilute hplc Analyze by stability-indicating HPLC method dilute->hplc end end hplc->end Identify degradants & quantify remaining API

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Foundation for Rational Drug Development

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. By combining theoretical principles with detailed, practical experimental protocols, researchers are equipped to generate the critical data needed to advance their drug discovery and development programs. A thorough understanding of these fundamental physicochemical properties enables informed decision-making, from the selection of appropriate formulation strategies to the establishment of robust manufacturing processes and appropriate storage conditions. The self-validating nature of the described protocols, particularly the development of a stability-indicating analytical method through forced degradation studies, ensures the generation of high-quality, reliable data. This foundational knowledge is indispensable for the successful translation of a promising chemical entity into a safe and effective therapeutic agent.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by comparative data from analogous structures, ensuring a robust and reliable scientific narrative.

Introduction

This compound, with the chemical formula C₁₁H₇F₂NO₃ and a molecular weight of 239.18 g/mol [1], is a heterocyclic compound of interest in medicinal chemistry and materials science. The unique arrangement of the difluorophenyl and isoxazole rings, coupled with the methyl ester functionality, imparts specific physicochemical properties that are crucial to its potential applications. Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This guide provides a detailed spectroscopic profile, including predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, to serve as a foundational reference.

Molecular Structure and Synthesis

A fundamental understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

A plausible synthetic route to this class of compounds involves the reaction of a substituted acetophenone with a dialkyl oxalate followed by cyclization with hydroxylamine. This method provides a reliable means of obtaining the desired 5-arylisoxazole-3-carboxylate scaffold.

Experimental Protocol: Synthesis
  • Step 1: Claisen Condensation. To a solution of sodium ethoxide in ethanol, add 2',4'-difluoroacetophenone and diethyl oxalate. Stir the mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a weak acid and the intermediate diketone is extracted.

  • Step 2: Cyclization. The purified diketone is dissolved in a suitable solvent, such as ethanol, and treated with hydroxylamine hydrochloride. The mixture is heated to reflux.

  • Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the difluorophenyl ring, the isoxazole ring proton, and the methyl ester protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0m1HH-6' (difluorophenyl)
~7.2 - 7.4m1HH-5' (difluorophenyl)
~7.0 - 7.2m1HH-3' (difluorophenyl)
~7.0s1HH-4 (isoxazole)
~4.0s3H-OCH₃ (ester)

Note: Predicted chemical shifts are based on analogous compounds and may vary slightly in experimental conditions.

Interpretation and Rationale
  • Aromatic Protons (difluorophenyl ring): The three protons on the 2,4-difluorophenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at the 6'-position is expected to be the most downfield due to the anisotropic effect of the isoxazole ring and coupling to the adjacent fluorine atom. The protons at the 3' and 5' positions will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. Similar chemical shifts and coupling patterns are observed in other 2,4-difluorophenyl derivatives[2][3][4].

  • Isoxazole Proton (H-4): The proton at the 4-position of the isoxazole ring is expected to appear as a sharp singlet around δ 7.0 ppm. The chemical shift of this proton is a characteristic feature of the isoxazole ring system, as seen in various substituted isoxazoles[5].

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will resonate as a singlet at approximately δ 4.0 ppm, a typical chemical shift for methyl esters.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom, with the chemical shifts being influenced by their electronic environment and the presence of fluorine atoms.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~162.0 (dd)C-2' (difluorophenyl, JC-F)
~160.0 (dd)C-4' (difluorophenyl, JC-F)
~158.0C-3 (isoxazole)
~170.0C-5 (isoxazole)
~132.0 (d)C-6' (difluorophenyl, JC-F)
~112.0 (dd)C-5' (difluorophenyl, JC-F)
~105.0 (t)C-3' (difluorophenyl, JC-F)
~120.0 (d)C-1' (difluorophenyl, JC-F)
~100.0C-4 (isoxazole)
~53.0-OCH₃ (ester)

Note: Predicted chemical shifts and coupling constants (J) are based on analogous compounds and may vary.

Interpretation and Rationale
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, around δ 165.0 ppm.

  • Isoxazole Carbons: The C-3 and C-5 carbons of the isoxazole ring are typically found in the range of δ 150-170 ppm, while the C-4 carbon appears more upfield, around δ 100 ppm, consistent with data from other isoxazole derivatives[1][6][7].

  • Difluorophenyl Carbons: The carbons of the difluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C-2' and C-4') will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The other carbons in the ring will show smaller two- and three-bond couplings (²JC-F and ³JC-F)[2][8]. The chemical shifts are also significantly influenced by the electron-withdrawing nature of the fluorine atoms.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 239.18 (corresponding to C₁₁H₇F₂NO₃)

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): m/z = 208

    • Loss of the methyl ester group (-COOCH₃): m/z = 180

    • Cleavage of the isoxazole ring (N-O bond fission), a characteristic fragmentation for isoxazoles, leading to various smaller fragments[9][10].

Mass_Spec_Workflow cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_detection Detection Molecule This compound MolecularIon Molecular Ion (M⁺) m/z = 239 Molecule->MolecularIon Electron Impact (EI) Fragment1 Loss of -OCH₃ m/z = 208 MolecularIon->Fragment1 Fragment2 Loss of -COOCH₃ m/z = 180 MolecularIon->Fragment2 Fragment3 Isoxazole Ring Cleavage MolecularIon->Fragment3 Detector Mass Analyzer & Detector Fragment1->Detector Fragment2->Detector Fragment3->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: A simplified workflow of mass spectrometry analysis.

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic & Isoxazole
~2950C-H stretch-CH₃
~1730C=O stretchEster
~1620, 1580C=C stretchAromatic ring
~1500C=N stretchIsoxazole ring
~1250C-O stretchEster
~1100C-F stretchAryl-F
Interpretation and Rationale
  • C=O Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the methyl ester.

  • Aromatic and Isoxazole Vibrations: The C=C stretching vibrations of the aromatic ring and the C=N stretching of the isoxazole ring are expected in the 1620-1500 cm⁻¹ region.

  • C-F Stretch: The C-F stretching vibrations of the difluorophenyl group will likely appear as strong bands in the 1100-1250 cm⁻¹ region.

  • C-H Stretches: Aromatic and isoxazole C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

Conclusion

The comprehensive spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provide a robust framework for the identification and characterization of this compound. While the data presented is predictive, it is strongly grounded in the well-established spectroscopic principles and supported by extensive comparative data from structurally related compounds. This guide serves as a valuable resource for researchers, facilitating further investigation and application of this promising molecule.

References

Exploring the Chemical Space of 5-(Difluorophenyl)isoxazole Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a highly attractive core for medicinal chemists. This guide delves into the chemical space of a specific, high-potential subclass: 5-(difluorophenyl)isoxazole analogs. The strategic incorporation of a difluorophenyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. We will explore the primary synthetic routes to this scaffold, detail the critical analytical techniques for its characterization, and examine its known biological activities and structure-activity relationships (SAR), with a particular focus on its potential as a modulator of high-value therapeutic targets. This document is intended as a practical, in-depth resource for researchers and professionals engaged in drug development, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Strategic Value of the 5-(Difluorophenyl)isoxazole Scaffold

The isoxazole moiety is present in a wide array of pharmaceuticals, including the anti-inflammatory drug valdecoxib and the antipsychotic risperidone, underscoring its therapeutic versatility.[1] The scaffold's value lies in its unique arrangement of nitrogen and oxygen atoms, which imparts a distinct electronic character and potential for hydrogen bonding, contributing to specific and high-affinity interactions with biological targets.

The deliberate introduction of fluorine atoms into drug candidates is a well-established strategy in modern medicinal chemistry. The difluorophenyl group, in particular, offers several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[1]

  • Improved Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of the phenyl ring, creating favorable dipole-dipole or ion-dipole interactions within a receptor's binding pocket.[2] This can lead to a significant increase in potency.

The combination of the proven isoxazole core with the strategic benefits of difluorophenyl substitution creates a chemical space ripe for the discovery of novel therapeutics with optimized drug-like properties. Analogs based on this scaffold have shown promise as potent and selective inhibitors of targets such as the proteinase-activated receptor 1 (PAR-1), a key player in thrombosis.[3][4]

Synthetic Landscape: Constructing the Core Scaffold

The most robust and widely utilized method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This reaction is highly efficient and regioselective, typically proceeding through a concerted pericyclic mechanism to form the five-membered heterocyclic ring.

The causality behind this synthetic choice is rooted in its reliability and modularity. It allows for the independent variation of the two key building blocks—the aromatic aldehyde (which becomes the source of the difluorophenyl group at the 5-position) and the terminal alkyne—enabling the rapid generation of a diverse library of analogs for SAR studies.

The general workflow involves three key stages:

  • Oxime Formation: An appropriately substituted difluorobenzaldehyde is reacted with hydroxylamine to form the corresponding aldoxime.

  • In Situ Nitrile Oxide Generation: The aldoxime is converted into a transient, highly reactive nitrile oxide intermediate. This is commonly achieved by oxidation with reagents like sodium hypochlorite or N-chlorosuccinimide (NCS).[6]

  • 1,3-Dipolar Cycloaddition: The in situ-generated nitrile oxide immediately reacts with a terminal alkyne dipolarophile to yield the target 5-(difluorophenyl)isoxazole.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_intermediates Intermediates A Difluorobenzaldehyde C Terminal Alkyne (R-C≡CH) R1 Step 1: Oxime Formation A->R1 B Hydroxylamine (NH2OH) B->R1 R3 Step 3: [3+2] Cycloaddition C->R3 R2 Step 2: Nitrile Oxide Generation (in situ) I1 Difluorobenzaldehyde Oxime R1->I1 I2 Difluorophenyl Nitrile Oxide (1,3-Dipole) R2->I2 F Final Product: 5-(Difluorophenyl)isoxazole Analog R3->F I1->R2 I2->R3

General workflow for the synthesis of 5-(difluorophenyl)isoxazoles.

Physicochemical Characterization and Analytical Logic

A self-validating analytical workflow is crucial to unambiguously confirm the structure and purity of each synthesized analog. This typically involves a combination of spectroscopic and spectrometric techniques, where the data from each method corroborates the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts and coupling constants provide a detailed map of the molecule's carbon-hydrogen framework. For 3,5-diarylisoxazoles, the isoxazole ring proton (H4) typically appears as a singlet in a predictable region of the ¹H NMR spectrum.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized compound, which is used to confirm its elemental composition with high confidence.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For isoxazoles, characteristic peaks corresponding to C=N and N-O stretching vibrations are expected.[6]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound, ensuring that biological data is not confounded by impurities.

This multi-technique approach ensures trustworthiness; for example, the molecular formula confirmed by HRMS must be consistent with the proton and carbon counts observed in the NMR spectra.

Analysis Expected Observation for 5-(Difluorophenyl)-3-alkyl-isoxazole Purpose
¹H NMR Singlet for isoxazole H4 proton (~6.5-7.0 ppm). Multiplets for the difluorophenyl ring. Signals for the 3-position alkyl substituent.[7][8]Confirms proton environment and connectivity.
¹³C NMR Signals for isoxazole carbons C3, C4, and C5 (~160-175 ppm, ~100-110 ppm, ~160-170 ppm respectively).[8][9]Confirms carbon skeleton.
¹⁹F NMR Two distinct signals for the fluorine atoms on the difluorophenyl ring.Confirms presence and environment of fluorine atoms.
HRMS (ESI) [M+H]⁺ ion corresponding to the exact calculated mass of the molecular formula.Confirms elemental composition.
IR Characteristic peaks for C=N (~1600 cm⁻¹) and N-O (~1400 cm⁻¹) stretching.[6]Confirms key functional groups of the isoxazole ring.
HPLC Single major peak with >95% purity.Quantifies sample purity.
Table 1. Key analytical data for the characterization of 5-(difluorophenyl)isoxazole analogs.

Mapping the Biological Activity and Structure-Activity Relationships (SAR)

The 5-(difluorophenyl)isoxazole scaffold has been explored as a core for developing antagonists of the Proteinase-Activated Receptor 1 (PAR-1) .[3][4] PAR-1 is a G-protein coupled receptor (GPCR) that is irreversibly activated by the serine protease thrombin. It is a primary mediator of thrombin-induced platelet aggregation and is therefore a high-value target for the development of anti-thrombotic agents.

Upon cleavage of its N-terminal domain by thrombin, PAR-1 unmasks a new N-terminus that acts as a "tethered ligand," folding back to activate the receptor.[4] This initiates a G-protein signaling cascade (primarily via Gαq and Gα12/13) leading to an increase in intracellular calcium, shape change, and ultimately, platelet aggregation. Small molecule antagonists bind to the receptor and prevent this activation.

G Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation Antagonist 5-(Difluorophenyl) isoxazole Analog Antagonist->PAR1 Blocks

Simplified PAR-1 signaling pathway and the site of action for antagonists.

Structure-Activity Relationship Insights:

  • The Isoxazole Core: In related analogs developed as COX-2 inhibitors, the isoxazole ring system was found to be essential for selectivity.[1]

  • The Difluorophenyl Group: For PAR-1 antagonists, optimization of a 5-amino-3-arylisoxazole lead showed that a 3,5-difluorophenyl group contributed to a significant increase in potency, resulting in compounds with IC₅₀ values in the sub-micromolar range.[1][3][4] The fluorine atoms likely engage in favorable interactions within the hydrophobic binding pocket of the receptor.

  • Other Substituents: SAR studies on various isoxazole series have shown that the nature of the substituent at the 3-position is also critical for activity. For example, in a series of anti-inflammatory agents, a methyl group at C-3 was found to be crucial for selective COX-2 inhibition.[10]

Field-Proven Methodologies

The following protocols are presented as self-validating systems, where each step is designed for optimal yield and purity, with checkpoints for verification.

Protocol: Synthesis of 5-(2,4-Difluorophenyl)isoxazole

This protocol describes a representative synthesis via a [3+2] cycloaddition, adapted from established methodologies for related aryl-isoxazoles.[5][11]

Step 1: Formation of 2,4-Difluorobenzaldehyde Oxime

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzaldehyde (1.42 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then condenses with the aldehyde.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Workup: Pour the reaction mixture into 100 mL of cold deionized water. Collect the resulting white precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the oxime. Self-Validation: The product can be characterized by ¹H NMR to confirm the disappearance of the aldehyde proton (~10 ppm) and the appearance of the oxime proton (~8 ppm).

Step 2: In Situ Cycloaddition to form 5-(2,4-Difluorophenyl)isoxazole

  • Setup: In a 250 mL three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve the 2,4-difluorobenzaldehyde oxime (1.57 g, 10 mmol) and ethynyltrimethylsilane (1.08 g, 11 mmol) in dichloromethane (DCM, 50 mL).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of aqueous sodium hypochlorite (10-15% available chlorine, ~15 mL) dropwise via the dropping funnel over 30 minutes. Causality: Sodium hypochlorite acts as an oxidant to convert the oxime to the highly reactive nitrile oxide intermediate, which is immediately trapped by the alkyne dipolarophile in the reaction mixture to prevent dimerization.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the consumption of the oxime by TLC.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-(2,4-difluorophenyl)isoxazole. Self-Validation: The final product's structure and purity should be confirmed using the analytical workflow described in Table 1.

Protocol: In Vitro Assay for PAR-1 Antagonism (Platelet Aggregation)

This assay evaluates the ability of a test compound to inhibit thrombin-induced platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from a healthy, consenting donor into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Adjust the platelet count in the PRP to ~2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 20 minutes.

  • Assay Procedure:

    • Pre-warm aliquots of PRP (450 µL) to 37 °C in an aggregometer cuvette with a stir bar.

    • Add 5 µL of the test compound (dissolved in DMSO, various concentrations) or vehicle (DMSO) to the PRP and incubate for 5 minutes. Causality: This pre-incubation allows the antagonist to bind to the PAR-1 receptors on the platelets before the agonist is introduced.

    • Establish a baseline light transmittance through the cuvette.

    • Add 50 µL of a thrombin solution (to a final concentration that induces submaximal aggregation, e.g., 1 nM) to initiate aggregation.

    • Record the change in light transmittance for 10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Self-Validation: A known PAR-1 antagonist should be run as a positive control to validate the assay performance.

Future Directions and Chemical Space Expansion

The 5-(difluorophenyl)isoxazole scaffold represents a promising starting point for further drug discovery efforts. The modularity of its synthesis allows for extensive exploration of the surrounding chemical space. Future work could focus on:

  • Varying the 3-Position: Introducing different alkyl, cycloalkyl, or heterocyclic groups at the 3-position of the isoxazole ring to probe for additional interactions with the target receptor.

  • Modifying the Phenyl Ring: Exploring alternative fluorination patterns (e.g., 2,6-difluoro, 3,4-difluoro) or introducing other small electron-withdrawing groups to fine-tune the electronic properties and binding interactions.

  • Exploring New Targets: Given the broad biological activity of isoxazoles, screening libraries of these analogs against other therapeutic targets, such as kinases, ion channels, or microbial enzymes, could yield novel lead compounds for different disease areas.[1][10]

By systematically exploring these modifications, the full therapeutic potential of the 5-(difluorophenyl)isoxazole chemical space can be unlocked.

References

Methodological & Application

Protocol for synthesizing Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including antibiotics, antitumor substances, and anti-inflammatory drugs.[3][4][5] The synthesis of specifically substituted isoxazoles is therefore of paramount importance for the development of novel pharmaceuticals.

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate for building more complex molecular architectures. The synthetic strategy is centered around the highly efficient and regioselective 1,3-dipolar cycloaddition reaction, a powerful tool for heterocycle construction.[1][4][6]

Reaction Principle: 1,3-Dipolar Cycloaddition

The core of this protocol is a [3+2] cycloaddition reaction between an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[4][7] The nitrile oxide, 2,4-difluorophenylnitrile oxide, is a reactive and unstable intermediate. To maximize yield and prevent unwanted side reactions such as dimerization, it is generated in situ from its stable aldoxime precursor, 2,4-difluorobenzaldehyde oxime, in the presence of the alkyne.[2][7][8] The dipolarophile in this synthesis is methyl propiolate, an electron-deficient alkyne that readily reacts to form the desired isoxazole ring.[9][10]

The reaction proceeds with high regioselectivity, predominantly forming the 3,5-disubstituted isoxazole isomer. This outcome is governed by the electronic and steric effects of the substituents on the two reacting components.[7][11]

References

The Strategic Application of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the isoxazole ring system has garnered significant attention due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This guide focuses on a particularly valuable derivative, Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate , and its application as a pivotal intermediate in medicinal chemistry. The presence of the 2,4-difluorophenyl moiety is not incidental; it is a deliberate structural feature designed to enhance metabolic stability and binding affinity through favorable interactions with biological targets.[5][6]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound, complete with detailed protocols for its conversion into downstream intermediates and potential active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

The Isoxazole Scaffold: A Privileged Structure in Drug Design

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties and conformational rigidity, making it an attractive scaffold for interacting with enzyme active sites and receptors.[3][7] Several marketed drugs incorporate the isoxazole moiety, highlighting its clinical significance. For instance, leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis, and valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[1][8] The versatility of the isoxazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.

Strategic Importance of the 2,4-Difluorophenyl Group

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[6][9] The 2,4-difluorophenyl group in this compound offers several distinct advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the phenyl ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] This can lead to an extended half-life and improved bioavailability of the final drug molecule.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and potency of the compound.[6]

  • Modulation of Physicochemical Properties: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoro substitution increases lipophilicity, which can improve membrane permeability.[5]

Core Synthetic Transformations and Protocols

This compound serves as a versatile starting material for the synthesis of a diverse array of more complex molecules. The primary synthetic routes involve the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with various amines.

Protocol 1: Hydrolysis of this compound

The conversion of the methyl ester to the carboxylic acid is a fundamental step that activates the molecule for subsequent amide coupling reactions. This is typically achieved via saponification using a strong base.

Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidification of the reaction mixture yields the desired carboxylic acid.

Hydrolysis Start This compound Reagents 1. NaOH (aq) 2. HCl (aq) Start->Reagents Hydrolysis Product 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid Reagents->Product

Caption: Workflow for the hydrolysis of the methyl ester.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as methanol and water (e.g., a 3:1 v/v ratio).

  • Saponification: Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

    • The carboxylic acid product will typically precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the solid product under vacuum to yield 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

ParameterValue/ConditionRationale
Starting Material This compoundThe substrate for hydrolysis.
Reagent Sodium Hydroxide (NaOH)A strong base to facilitate saponification.
Solvent Methanol/WaterCo-solvent system to ensure solubility of both the ester and the base.
Temperature Room Temperature to 50 °CTo control the reaction rate and prevent potential side reactions.
Acidification Hydrochloric Acid (HCl)To protonate the carboxylate salt and precipitate the carboxylic acid.
Protocol 2: Amide Coupling to Synthesize Novel Bioactive Molecules

With the carboxylic acid in hand, a vast library of novel compounds can be generated through amide coupling with a diverse range of primary and secondary amines. This is a cornerstone reaction in medicinal chemistry for the synthesis of peptides and other amide-containing pharmaceuticals.[4][6]

Rationale: The carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a stable amide bond.[6][9]

Amide_Coupling Carboxylic_Acid 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid Coupling_Reagents Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) Carboxylic_Acid->Coupling_Reagents Activation Amine Primary or Secondary Amine (R-NH2) Product N-Substituted 5-(2,4-difluorophenyl)isoxazole-3-carboxamide Amine->Product Coupling_Reagents->Product Coupling

Caption: General workflow for amide bond formation.

Step-by-Step Protocol (Using EDC/HOBt Coupling):

  • Dissolution: Dissolve 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-(2,4-difluorophenyl)isoxazole-3-carboxamide.

ParameterValue/ConditionRationale
Starting Material 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acidThe acyl donor for the amide bond formation.
Coupling Reagents EDC·HCl and HOBtEDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is an additive that suppresses side reactions and reduces racemization.
Base (optional) DIPEA or TriethylamineA non-nucleophilic base to neutralize any acid formed during the reaction and to deprotonate the amine if it is used as a salt.
Solvent Anhydrous DMF or DCMAprotic solvents that are suitable for amide coupling reactions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the activation step, followed by reaction at room temperature for completion.

Application in the Synthesis of Antifungal Agents

A significant application of isoxazole derivatives is in the development of novel antifungal agents, particularly those targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][8] The 2,4-difluorophenyl group is a common feature in many azole antifungal drugs, such as fluconazole and voriconazole, as it effectively interacts with the active site of CYP51. By combining the isoxazole scaffold with the 2,4-difluorophenyl moiety, novel antifungal candidates can be synthesized.

For example, the 5-(2,4-difluorophenyl)isoxazole-3-carboxamide core can be further elaborated to introduce a side chain that mimics the structure of known antifungal agents, potentially leading to new compounds with improved efficacy or a broader spectrum of activity.

Conclusion

This compound is a strategically designed building block that offers significant advantages in medicinal chemistry. Its isoxazole core provides a rigid and biologically relevant scaffold, while the 2,4-difluorophenyl group enhances metabolic stability and target engagement. The straightforward conversion of this compound to its corresponding carboxylic acid and subsequent amide coupling with a wide variety of amines provides a versatile platform for the synthesis of diverse compound libraries for drug discovery programs, particularly in the pursuit of novel antifungal and anti-inflammatory agents. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable synthetic intermediate.

References

Application Notes & Protocols: The Difluorophenyl Isoxazole Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluorophenyl Isoxazole Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the ultimate success of a drug candidate. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure known for its metabolic stability and ability to participate in various non-covalent interactions.[1][2] When combined with a 2,6-difluorophenyl moiety, the resulting scaffold becomes a powerful tool in drug design. The strong electron-withdrawing nature of the fluorine atoms modulates the pKa of adjacent functionalities and enhances metabolic stability by blocking potential sites of oxidation. Furthermore, the fluorine atoms can engage in crucial hydrogen bonds and other electrostatic interactions within a target's binding site, often leading to significant gains in potency and selectivity.[3]

This guide provides an in-depth exploration of the difluorophenyl isoxazole scaffold, focusing on its application as a cornerstone for developing highly selective kinase inhibitors, particularly in the field of oncology. We will dissect its synthesis, analyze its role in modulating the RAF/MEK/ERK signaling pathway, and provide detailed, field-proven protocols for its synthesis and biological evaluation.

Section 1: Physicochemical and Pharmacokinetic Profile

The difluorophenyl isoxazole scaffold imparts a unique combination of properties that are highly advantageous for drug development:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the difluorophenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This typically translates to a longer in vivo half-life and improved pharmacokinetic profile.

  • Target Engagement: The fluorine atoms can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the target protein's active site. This directional interaction is a critical component of the structure-activity relationship (SAR) for many inhibitors.[3][4]

  • Solubility and Permeability: While fluorination can increase lipophilicity, the strategic placement of polar groups on the isoxazole or carboxamide components can balance the overall physicochemical profile, ensuring adequate aqueous solubility and cell permeability.

  • Reduced Off-Target Effects: The rigid structure of the isoxazole ring and the specific interaction patterns of the difluorophenyl group can contribute to higher selectivity, minimizing interactions with unintended biological targets and reducing potential side effects.

Section 2: Synthetic Strategies for Difluorophenyl Isoxazole Carboxamides

The construction of the difluorophenyl isoxazole carboxamide core is typically achieved through a convergent synthesis strategy. A key step often involves the coupling of a pre-formed isoxazole carboxylic acid with a substituted aniline.[5][6]

Protocol 1: Synthesis of 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylic acid

This protocol outlines a common method for creating the core isoxazole carboxylic acid intermediate.

Causality Behind Experimental Choices:

  • 1,3-Diketone Formation: The initial Claisen condensation between an acetophenone derivative and an oxalate ester is a classic method for generating the 1,3-dicarbonyl precursor required for isoxazole ring formation. Sodium methoxide is a strong base necessary to deprotonate the acetophenone.[5]

  • Cyclization with Hydroxylamine: The reaction of the 1,3-diketone with hydroxylamine hydrochloride is a robust cyclocondensation reaction that forms the isoxazole ring. The acidic conditions facilitate the reaction.[5]

  • Saponification: The final step uses a strong base like sodium hydroxide to hydrolyze the methyl ester to the desired carboxylic acid, which is then ready for amide coupling.[5]

Step-by-Step Methodology:

  • Step 2.1: Synthesis of Methyl 2-(2,6-difluorobenzoyl)-3-oxobutanoate.

    • To a solution of sodium methoxide (1.2 eq) in anhydrous diethyl ether at 0 °C, add 2',6'-difluoroacetophenone (1.0 eq) dropwise.

    • Add dimethyl oxalate (1.1 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with 1M HCl and extract the product with ethyl acetate.

    • Purify the resulting 1,3-diketone by column chromatography.

  • Step 2.2: Synthesis of Methyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate.

    • Dissolve the 1,3-diketone from the previous step (1.0 eq) in methanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 18 hours.

    • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

    • Purify the crude product by column chromatography to yield the isoxazole methyl ester.

  • Step 2.3: Saponification to Carboxylic Acid.

    • Dissolve the isoxazole methyl ester (1.0 eq) in a 2:1 mixture of ethanol and tetrahydrofuran.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Reflux the mixture for 2 hours.

    • Cool the reaction, acidify with 1M HCl, and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final carboxylic acid product.

G cluster_0 Step 2.1: 1,3-Diketone Formation cluster_1 Step 2.2: Isoxazole Formation cluster_2 Step 2.3: Saponification A 2',6'-Difluoroacetophenone + Dimethyl Oxalate B Claisen Condensation (NaOMe, Et2O) A->B C Methyl 2-(2,6-difluorobenzoyl) -3-oxobutanoate B->C D Hydroxylamine HCl (MeOH, AcOH, Reflux) C->D E Methyl 3-(2,6-difluorophenyl) -5-methylisoxazole-4-carboxylate D->E F Hydrolysis (NaOH, EtOH/THF, Reflux) E->F G 3-(2,6-Difluorophenyl)-5-methyl isoxazole-4-carboxylic acid F->G

Figure 1. Synthetic workflow for the isoxazole carboxylic acid intermediate.

Section 3: Applications in Drug Design - Case Study: Pan-RAF Kinase Inhibition

The difluorophenyl isoxazole scaffold has proven to be exceptionally effective in the design of inhibitors targeting the RAF/MEK/ERK signaling pathway.[7][8] This pathway is a critical regulator of cell proliferation and survival, and its dysregulation, often due to mutations in the BRAF gene (e.g., V600E), is a major driver in many human cancers, including melanoma.[8][9][10][11]

Mechanism of Action: Belvarafenib (HM95573)

Belvarafenib is a potent, orally available pan-RAF inhibitor that utilizes the difluorophenyl isoxazole core.[12][13] It is designed to inhibit RAF dimers (Type II inhibitor), which is a key differentiation from first-generation RAF inhibitors.[14][15]

  • The Challenge of First-Generation Inhibitors: First-generation inhibitors like Vemurafenib are highly effective against BRAF V600E monomers. However, in cells with wild-type BRAF and an upstream mutation (e.g., in RAS), these inhibitors can paradoxically activate the MAPK pathway.[16][17][18][19] This occurs because inhibitor binding to one protomer of a RAF dimer can allosterically activate the other, leading to downstream signaling and potentially promoting new tumor growth.[16][18][19]

  • Belvarafenib's Advantage: Belvarafenib is designed to bind to and inhibit both monomers and dimers of ARAF, BRAF (wild-type and mutant), and CRAF.[12][14][20] This pan-RAF inhibition helps to circumvent the paradoxical activation mechanism, making it effective in a broader range of mutational contexts, such as NRAS-mutant melanoma.[13][20][21] The difluorophenyl group plays a crucial role in fitting into the ATP-binding pocket and establishing the interactions necessary for this potent, broad-spectrum RAF inhibition.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS (Often Mutated) RTK->RAS Activates RAF RAF Dimer (BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, & Growth Transcription->Proliferation Regulates Inhibitor Belvarafenib (Difluorophenyl Isoxazole) Inhibitor->RAF Inhibits

Figure 2. Inhibition of the RAF/MEK/ERK pathway by Belvarafenib.

Quantitative Data: Inhibitory Activity of Belvarafenib

The potency of compounds like Belvarafenib is determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50).

Kinase TargetIC50 (nM)Reference
B-RAF (wild-type)56[12]
B-RAF (V600E)7[12]
C-RAF5[12]
FMS10[12]
DDR123[12]
DDR244[12]

Table 1: In vitro inhibitory concentrations (IC50) for Belvarafenib against various kinases.[12]

Section 4: Experimental Protocols for Biological Evaluation

To assess the efficacy of a novel difluorophenyl isoxazole-based RAF inhibitor, a robust and reproducible in vitro assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common, high-throughput method based on fluorescence resonance energy transfer (FRET).[22][23][24]

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay for RAF Inhibition

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[22] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. An inhibitor competes with the tracer, disrupting FRET in a concentration-dependent manner.[22][23][25]

Causality Behind Experimental Choices:

  • TR-FRET: Time-Resolved FRET is used to reduce interference from background fluorescence, providing a more sensitive and robust signal.

  • ATP-Competitive Tracer: Using an ATP-competitive tracer ensures that the assay can identify any inhibitor that binds to the ATP site, including Type I and Type II inhibitors.[22][24]

  • 384-Well Format: This format is standard for high-throughput screening (HTS), allowing for the efficient testing of many compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[23]

    • Prepare a 3X solution of the target kinase (e.g., B-RAF V600E at 15 nM) and a 3X solution of Eu-labeled anti-GST antibody (e.g., at 6 nM) in Kinase Buffer A.[26]

    • Prepare a 3X solution of Kinase Tracer 236 (e.g., at 300 nM, final concentration will be 100 nM) in Kinase Buffer A.[26]

    • Prepare a serial dilution series of the test compound (e.g., Belvarafenib) in 100% DMSO. Then, create a 3X intermediate dilution of this series in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X serially diluted test compound to the appropriate wells.[22][24] For control wells, add 5 µL of 3% DMSO in Kinase Buffer A.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[22][26]

    • Add 5 µL of the 3X Tracer solution to all wells.[22][26] The final volume in each well will be 15 µL.

    • Briefly mix the plate on a plate shaker.

  • Incubation and Data Acquisition:

    • Cover the plate to protect it from light and incubate at room temperature for 60 minutes.[24][25]

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at ~340 nm and measure emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[22]

  • Data Analysis:

    • Calculate the Emission Ratio by dividing the acceptor emission (665 nm) by the donor emission (615 nm).[22]

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion & Future Perspectives

The difluorophenyl isoxazole scaffold represents a premier structural motif in modern medicinal chemistry, particularly for the development of kinase inhibitors. Its favorable physicochemical properties and capacity for specific, high-affinity target engagement have been masterfully exploited in compounds like Belvarafenib to overcome significant challenges in cancer therapy, such as paradoxical pathway activation.[17] The synthetic accessibility of this scaffold, coupled with its proven clinical potential, ensures that it will remain a fertile ground for the discovery of new therapeutics. Future research will likely focus on applying this scaffold to other kinase targets and exploring its utility in other therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.[2]

References

Analytical Methods for the Quantification of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical quantification of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Accurate determination of this analyte is critical for process chemistry, formulation development, quality control, and stability testing. We present a primary method based on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, inclusive of a detailed protocol and a complete validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Additionally, an advanced high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is outlined for trace-level analysis. This guide is designed to provide researchers and analytical scientists with the foundational knowledge and practical steps to implement a robust, reliable, and validated quantitative method.

Introduction and Analyte Overview

This compound belongs to the isoxazole class of heterocyclic compounds. Isoxazole moieties are prevalent in a wide range of pharmacologically active molecules, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The development of any new chemical entity into a therapeutic product necessitates the establishment of precise and accurate analytical methods to ensure its quality, safety, and efficacy.

The quantification of this specific analyte is essential for:

  • Purity Assessment: Determining the percentage of the active substance in synthesized batches.

  • Assay in Formulations: Measuring the concentration of the drug in finished dosage forms.

  • Stability Studies: Monitoring the degradation of the analyte under various environmental conditions.

  • Process Control: Ensuring consistency and yield during chemical synthesis.

This application note details a reversed-phase HPLC method, which is the cornerstone for chromatographic analysis in the pharmaceutical industry, as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[5][6]

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is the first step in rational method development.

PropertyValueSource
Chemical Structure (Structure based on name)
Molecular Formula C₁₁H₇F₂NO₃
Molecular Weight 239.18 g/mol
CAS Number 1105191-49-8
Physical Form Solid
Predicted UV Max ~254 nm(Inferred from aromatic & isoxazole rings)
Predicted Ionization Electrospray Ionization (ESI), Positive Mode ([M+H]⁺)(Inferred from basic nitrogen in isoxazole ring)

Primary Analytical Method: HPLC-UV Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile organic compounds like the target analyte. A reversed-phase method provides excellent resolution and is robust for routine quality control applications.

HPLC Workflow Overview

The following diagram illustrates the complete workflow from sample preparation to the final quantitative result.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Dilutions) Injection HPLC Injection StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for HPLC-UV quantification.

Detailed Experimental Protocol

2.2.1. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

2.2.2. Reagents and Materials

  • Analyte Reference Standard: this compound, purity >99.5%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic Acid: LC-MS grade (for mobile phase modification).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is a versatile, non-polar phase that is the standard starting point for separating moderately polar to non-polar small molecules.

  • Syringe Filters: 0.45 µm PVDF or PTFE.

2.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). The addition of a small amount of acid, like formic acid, helps to protonate silanol groups on the column and the basic nitrogen on the isoxazole ring, leading to improved peak shape and reproducibility.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

2.2.4. Sample Preparation

  • Accurately weigh a sample containing an estimated 10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with diluent. This yields a nominal concentration of 100 µg/mL.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.5. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for method development; provides good efficiency and capacity.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and retention control.
Gradient 0-15 min: 40% to 90% B15-17 min: 90% B17.1-20 min: 40% BA gradient is used to ensure elution of the analyte with a good peak shape while also cleaning the column of any more non-polar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detector UV at 254 nmThe aromatic rings in the molecule are expected to have strong absorbance at this wavelength.

2.2.6. Data Analysis

  • Inject the calibration standards and the prepared samples.

  • Integrate the peak area of the analyte in all chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of the analyte in the samples using the regression equation.

Analytical Method Validation Protocol (ICH Q2(R2))

A protocol must be self-validating.[8] Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following parameters must be assessed according to ICH guidelines.[2][9]

Validation Workflow

Validation_Workflow center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD / LOQ center->LOD Robustness Robustness center->Robustness SST System Suitability center->SST

Caption: Key parameters for analytical method validation.

System Suitability Testing (SST)

Before any validation or sample analysis, the suitability of the chromatographic system must be confirmed as per USP <621>.[10] This is achieved by making five replicate injections of a standard solution.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pump performance and system stability.
Validation Experiments

Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo (formulation matrix without the analyte), the analyte standard, and a sample. Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) and demonstrate that the analyte peak is resolved from all degradation peaks (peak purity analysis with a PDA detector is recommended).

Linearity

  • Objective: To demonstrate a direct proportional relationship between concentration and analytical response over the range of the method.

  • Protocol: Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Plot the response vs. concentration and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criterion: r² ≥ 0.999.

Range

  • Objective: To confirm the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2]

  • Protocol: The range is verified by the linearity, accuracy, and precision experiments. For an assay, this is typically 80% to 120% of the test concentration.

Accuracy

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol: Perform spike/recovery studies. Add known amounts of the analyte stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percent recovery.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Protocol: Determine based on the signal-to-noise ratio (S/N).

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. The precision (%RSD) at the LOQ should also be verified to be ≤ 10%.

Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), flow rate (±0.1 mL/min), and pH of the mobile phase buffer (±0.2 units). Assess the impact on system suitability parameters.

  • Acceptance Criterion: All SST parameters must pass under all varied conditions.

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as pharmacokinetic studies or impurity profiling, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Principle

This technique combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This provides exceptional specificity, minimizing interference from matrix components.

Protocol Outline
  • Chromatography: Use a similar HPLC method as described above, but with smaller column dimensions (e.g., 2.1 mm ID) and lower flow rates (0.2-0.4 mL/min) to be compatible with the MS interface. Ensure all mobile phase additives (e.g., formic acid) are volatile.

  • Ion Source Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the precursor ion ([M+H]⁺ at m/z 240.0).

  • MS/MS Optimization: Perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions. Optimize the collision energy (CE) for the transition from the precursor to the selected product ions.

  • MRM Method: Establish an MRM method monitoring at least two transitions for confident identification and quantification (e.g., one for quantification, one for confirmation).

  • Quantification: Use a deuterated internal standard if available to correct for matrix effects and instrument variability. Construct a calibration curve using the peak area ratio of the analyte to the internal standard.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (Asymmetry > 2) 1. Secondary interactions with column silanols.2. Column overload.3. Mismatched sample solvent strength.1. Ensure mobile phase is acidified (e.g., 0.1% Formic Acid). Use an end-capped column.[7]2. Reduce sample concentration or injection volume.3. Ensure the sample diluent is weaker than or equal to the initial mobile phase strength.
Poor Resolution 1. Inadequate mobile phase composition.2. Column degradation.1. Optimize the gradient slope or organic solvent percentage.2. Replace the column. Use a guard column to extend column life.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Pump malfunction or leak.3. Unstable column temperature.1. Prepare fresh mobile phase daily and ensure thorough mixing.2. Check system pressure and perform pump maintenance.3. Use a column thermostat and allow the system to fully equilibrate.
Baseline Noise 1. Contaminated mobile phase.2. Detector lamp aging.3. Air bubbles in the system.1. Use high-purity solvents and filter the mobile phase.2. Replace the detector lamp.3. Degas the mobile phase thoroughly.

References

Application Notes and Protocols: Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate as a Candidate Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization and application of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate (herein referred to as MDI-3C) as a potential chemical probe. Chemical probes are essential small molecules for understanding protein function and validating new drug targets.[1][2] MDI-3C incorporates a 2,4-difluorophenyl moiety, a common feature in bioactive compounds known to enhance binding affinity and metabolic stability, and an isoxazole core, a versatile scaffold present in numerous pharmaceuticals.[3][4][5][6][7] Given that MDI-3C is a novel compound without established biological targets, this guide presents a strategic workflow for its evaluation. We outline protocols for target identification, validation of target engagement using the Cellular Thermal Shift Assay (CETSA), biophysical characterization of binding affinity, and assessment of downstream cellular effects.

Introduction: The Rationale for MDI-3C as a Chemical Probe

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, found in drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][4][5][8] The incorporation of fluorine atoms into small molecules can significantly improve their pharmacological properties, such as metabolic stability and binding affinity.[9] The 2,4-difluorophenyl group, in particular, has been successfully utilized in the development of various therapeutic agents.[6][7][10]

MDI-3C combines these privileged structural features, making it an intriguing candidate for development as a chemical probe. A high-quality chemical probe should exhibit high potency and selectivity for its target and demonstrate target engagement in a cellular context.[2][11][12] This guide provides the experimental framework to assess whether MDI-3C meets these stringent criteria. For the purpose of illustrating these protocols, we will hypothesize that MDI-3C targets a specific protein kinase, "Kinase X," a common target class for isoxazole-containing compounds.

Initial Characterization and Target Identification

Before biological evaluation, the purity and stability of MDI-3C must be confirmed using standard analytical techniques such as HPLC, LC-MS, and NMR. Once purity is established, a broad screening approach is recommended for initial target identification.

Recommended Approach: Kinase Panel Screening

Given the structural alerts, an initial screen against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™) is a logical first step. This competitive binding assay will identify which kinases MDI-3C binds to with the highest affinity, providing a list of potential primary targets.

Protocol: Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target protein within the complex environment of a living cell.[13][14][15][16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[13][15]

CETSA Workflow Diagram

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection A 1. Culture cells to 70-80% confluency B 2. Treat cells with MDI-3C (e.g., 10 µM) or vehicle (DMSO) A->B C 3. Aliquot cell suspensions into PCR tubes B->C D 4. Heat samples across a temperature gradient (e.g., 40-70°C) for 3 min C->D E 5. Lyse cells via freeze-thaw cycles D->E F 6. Centrifuge to separate soluble fraction from precipitated protein E->F G 7. Collect supernatant (soluble proteins) F->G H 8. Analyze soluble Kinase X levels by Western Blot or other methods G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol
  • Cell Culture and Treatment:

    • Seed a suitable cell line known to express the target protein (Kinase X) in sufficient quantity for Western blot detection.

    • Grow cells to 70-80% confluency.

    • Treat the cells with the desired concentration of MDI-3C (e.g., 1 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments), followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble Kinase X at each temperature point by Western blotting using a specific antibody.

  • Data Interpretation:

    • A positive result is a shift of the melting curve to a higher temperature in the MDI-3C-treated samples compared to the vehicle control, indicating that MDI-3C binds to and stabilizes Kinase X in the cellular environment.

Biophysical Characterization of Binding Affinity

Once target engagement is confirmed in cells, it is crucial to quantify the binding affinity of MDI-3C to the purified target protein. Isothermal Titration Calorimetry (ITC) is a gold-standard method for this purpose as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20][21][22]

Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Express and purify recombinant Kinase X protein to >95% purity.

    • Prepare a solution of Kinase X (e.g., 10-20 µM) in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of MDI-3C (e.g., 100-200 µM) in the same buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the Kinase X solution into the sample cell of the ITC instrument.

    • Load the MDI-3C solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of MDI-3C into the Kinase X solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Representative Data
ParameterValueInterpretation
Kd 85 nMHigh-affinity interaction, consistent with a potent chemical probe.[11]
Stoichiometry (n) 1.05Indicates a 1:1 binding ratio of MDI-3C to Kinase X.
ΔH (kcal/mol) -8.5The binding is enthalpically driven, suggesting strong non-covalent interactions.
-TΔS (kcal/mol) -1.2The binding is also entropically favorable.

This is hypothetical data for illustrative purposes.

Protocol: Assessing Downstream Cellular Activity

A good chemical probe should not only bind its target but also modulate its function, leading to a measurable downstream cellular effect. For a kinase inhibitor, this is typically assessed by measuring the phosphorylation of a known substrate.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Kinase X Signaling MDI_3C MDI-3C KinaseX Kinase X MDI_3C->KinaseX Inhibits pSubstrate p-Substrate Protein KinaseX->pSubstrate Phosphorylates Substrate Substrate Protein Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Inhibition of Kinase X by MDI-3C blocks substrate phosphorylation.

Step-by-Step Western Blot Protocol for Substrate Phosphorylation

This protocol aims to measure the level of phosphorylated "Substrate Protein," a known downstream target of Kinase X.[23][24][25]

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • If the pathway has low basal activity, you may need to stimulate it (e.g., with a growth factor).

    • Treat cells with increasing concentrations of MDI-3C (e.g., 0.1, 1, 10, 25 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein (e.g., anti-p-Substrate).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization and Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total substrate protein or a housekeeping protein (e.g., GAPDH).[24]

    • Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total Substrate ratio in MDI-3C-treated cells indicates successful target inhibition.

Summary and Future Directions

This guide provides a systematic approach to validate this compound as a chemical probe for a hypothetical "Kinase X." The described protocols for target engagement (CETSA), binding affinity (ITC), and functional modulation (Western blot) constitute a robust workflow for characterization.

Positive results from these experiments would establish MDI-3C as a valuable tool for studying the biology of its target kinase. Future work could involve developing an inactive analog as a negative control, performing broader selectivity profiling (e.g., proteome-wide CETSA), and utilizing MDI-3C in cell-based phenotypic assays to explore the functional consequences of target inhibition.

References

Application Notes and Protocols: Development of Kinase Inhibitors from Isoxazole-3-Carboxylate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Kinase Inhibition

The isoxazole ring system is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets.[1][2] Its application in the design of kinase inhibitors has been particularly fruitful. Kinases, a large family of enzymes that catalyze the phosphorylation of specific substrates, play a pivotal role in cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[5][6]

The isoxazole moiety, particularly when derived from isoxazole-3-carboxylate precursors, offers a versatile platform for the synthesis of potent and selective kinase inhibitors.[7][8] The ester functionality at the 3-position provides a convenient handle for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR).[9][10] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of kinase inhibitors derived from isoxazole-3-carboxylate precursors. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field.

I. Synthetic Strategies for Isoxazole-3-Carboxylate-Based Kinase Inhibitors

The construction of the isoxazole ring is a cornerstone of this workflow. Several robust synthetic methodologies exist, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis: Cyclocondensation Reactions

A common and efficient method for constructing the isoxazole-3-carboxylate core is through the cyclocondensation of a β-ketoester with hydroxylamine.[11][12] This reaction is typically regioselective and proceeds under mild conditions. Another powerful approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][13] This method offers excellent control over regiochemistry and is tolerant of a wide range of functional groups.

Protocol 1: Synthesis of Ethyl 5-Aryl-isoxazole-3-carboxylate via Cyclocondensation

This protocol describes a general procedure for the synthesis of a 5-substituted isoxazole-3-carboxylate, a common starting point for further elaboration.

Materials:

  • Substituted ethyl benzoylacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • Dissolve the substituted ethyl benzoylacetate in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

  • Add the hydroxylamine solution to the ethyl benzoylacetate solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ethyl 5-aryl-isoxazole-3-carboxylate.

Rationale: The use of sodium acetate as a mild base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the reaction. The choice of solvent and temperature can be optimized to improve reaction kinetics and yield.

Elaboration of the Isoxazole-3-Carboxylate Core

With the core scaffold in hand, the next step is to introduce diversity at key positions to interact with the target kinase. The ester at the 3-position is typically converted to an amide, as the amide bond can act as a hydrogen bond donor and/or acceptor, which is often critical for binding to the kinase hinge region.

Protocol 2: Amide Coupling to the Isoxazole-3-Carboxylate

This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Materials:

  • Ethyl 5-aryl-isoxazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide (or sodium hydroxide) (2.0 eq)

  • Tetrahydrofuran (THF)/Water

  • Desired amine (1.1 eq)

  • Coupling agents (e.g., EDC, HOBt) or conversion to acid chloride (e.g., oxalyl chloride)

  • Tertiary amine base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

Part A: Saponification

  • Dissolve the ethyl 5-aryl-isoxazole-3-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the isoxazole-3-carboxylic acid.

Part B: Amide Coupling

  • Dissolve the isoxazole-3-carboxylic acid in an anhydrous solvent like DCM or DMF.

  • Add the desired amine, followed by the coupling agents (e.g., EDC and HOBt) and a tertiary amine base.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

Rationale: The choice of coupling reagent is important. EDC/HOBt is a common and effective combination that minimizes side reactions and racemization if chiral amines are used. Conversion to the more reactive acid chloride can be advantageous for less reactive amines.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis of Isoxazole Core cluster_elaboration Elaboration and Diversification Start β-Ketoester + Hydroxylamine Cyclo Cyclocondensation Start->Cyclo Protocol 1 Isoxazole_Ester Ethyl Isoxazole-3-carboxylate Cyclo->Isoxazole_Ester Sapon Saponification Isoxazole_Ester->Sapon Part A Isoxazole_Acid Isoxazole-3-carboxylic Acid Sapon->Isoxazole_Acid Amide_Coup Amide Coupling Isoxazole_Acid->Amide_Coup Part B + Diverse Amines Final_Inhibitor Kinase Inhibitor Library Amide_Coup->Final_Inhibitor

Caption: Synthetic workflow for isoxazole-based kinase inhibitors.

II. Target Kinases and Structure-Activity Relationship (SAR) Insights

The isoxazole scaffold has been successfully employed to target a range of kinases, including p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[14][15][16][17] The specific substitution pattern on the isoxazole ring is critical for achieving potency and selectivity.

p38 MAP Kinase Inhibitors

The isoxazole ring has been investigated as a bioisosteric replacement for the imidazole ring in known p38 MAP kinase inhibitors.[14] SAR studies have shown that 3,4-diaryl and 3,4,5-trisubstituted isoxazoles can be potent inhibitors.[15][18]

Cyclin-Dependent Kinase (CDK) Inhibitors

The development of isoxazole-based CDK inhibitors has also been an active area of research.[3][19] The isoxazole core can serve as a scaffold to position key pharmacophoric elements that interact with the ATP-binding pocket of CDKs.

VEGFR Inhibitors

Inhibition of VEGFR is a validated anti-angiogenic strategy in cancer therapy.[6][20] Isoxazole-containing compounds have emerged as promising VEGFR inhibitors.[16][17] The isoxazole can act as a hinge-binding moiety, a crucial interaction for potent inhibition.[16]

Table 1: Representative SAR Data for Isoxazole-Based Kinase Inhibitors
Target KinaseR1 (at C5)R2 (Amide Substituent)IC50 (nM)Reference
p38α MAPK4-Fluorophenyl2,6-Dichlorophenyl450[15]
CDK9/cyclin T1Phenyl4-(Piperidin-1-yl)phenyl1800[19]
VEGFR-23-Hydroxyphenyl3,4,5-Trimethoxyphenyl<390[21]
JNK34-Pyridyl2-Methyl-4-aminophenylPotent (exact value not specified)[22]

This table presents a selection of data to illustrate general SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

III. Biological Evaluation of Isoxazole-Based Kinase Inhibitors

A hierarchical screening approach is typically employed to evaluate the biological activity of newly synthesized compounds. This begins with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.[23][24] Several formats are available, including radiometric assays, fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization), and luminescence-based assays (e.g., ADP-Glo).[25]

Protocol 3: General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo)

This protocol provides a general framework for assessing kinase inhibition using a commercially available luminescence-based assay that quantifies ADP production.

Materials:

  • Target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (isoxazole derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Assay buffer (typically provided with the kinase)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

  • In the microplate, add the test compound solution, the target kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale: The pre-incubation of the inhibitor with the kinase and substrate before the addition of ATP is a common practice to allow for binding equilibrium to be reached.[23] The use of appropriate controls (no enzyme, no inhibitor) is essential for data normalization.

Cell-Based Assays

While biochemical assays are crucial for determining direct target engagement, cell-based assays provide valuable information on a compound's ability to inhibit the kinase in a cellular environment, taking into account factors like cell permeability and off-target effects.[26]

Types of Cell-Based Assays:
  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a downstream substrate of the target kinase within the cell.[26] This can be done using techniques like Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[5]

  • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival (e.g., CDKs, VEGFR), the effect of inhibitors on cell proliferation can be assessed using assays like MTT, MTS, or CellTiter-Glo.[26]

Diagram 2: Biological Evaluation Workflow

G Library Synthesized Isoxazole Inhibitor Library Biochem In Vitro Biochemical Kinase Assay Library->Biochem Primary Screen IC50 Determine IC50 Values Biochem->IC50 Cell_Based Cell-Based Assays IC50->Cell_Based Potent Hits Cell_Activity Assess Cellular Potency (e.g., EC50) Cell_Based->Cell_Activity Lead_Opt Lead Optimization Cell_Activity->Lead_Opt Structure-Activity Relationship Analysis

Caption: Hierarchical workflow for the biological evaluation of kinase inhibitors.

IV. Conclusion and Future Directions

The development of kinase inhibitors from isoxazole-3-carboxylate precursors represents a robust and versatile approach in drug discovery. The synthetic tractability of the isoxazole core, coupled with the ability to readily introduce chemical diversity, allows for the systematic optimization of potency and selectivity against a wide range of kinase targets. The protocols and workflows detailed in this application note provide a solid foundation for researchers to embark on their own discovery programs.

Future efforts in this area will likely focus on the development of more complex and three-dimensional isoxazole scaffolds to explore novel chemical space and target allosteric sites on kinases.[9][27] Furthermore, the integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of the next generation of isoxazole-based kinase inhibitors.[17]

References

Application Notes and Protocols: The Use of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments," that typically bind to their biological targets with low affinity (micromolar to millimolar range).[1] The core principle of FBDD is that these small, efficient binders can be progressively optimized into highly potent and selective drug candidates through structure-guided elaboration.[3][4] This approach offers several advantages, including a more thorough exploration of chemical space with smaller libraries, higher hit rates, and the generation of lead compounds with superior physicochemical properties.[2][5]

This application note provides a detailed guide to the use of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate , a promising fragment for FBDD campaigns targeting epigenetic reader domains, specifically bromodomains.

Featured Fragment: this compound

This compound is an ideal candidate for inclusion in a fragment library. Its properties align well with the widely accepted "Rule of Three" (Ro3), a set of guidelines for selecting fragments with favorable characteristics for optimization.[1][6][7][8]

Table 1: Physicochemical Properties of the Featured Fragment

PropertyValue (Estimated)"Rule of Three" Guideline
Molecular Weight 239.17 g/mol < 300 Da
cLogP ~2.5≤ 3
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 4 (ester carbonyl, isoxazole N, O)≤ 3
Rotatable Bonds 3≤ 3

Note: While the number of hydrogen bond acceptors is four, the delocalized nature of the isoxazole ring and the ester group means not all act as strong acceptors simultaneously. The overall profile is highly favorable for a fragment.

The isoxazole core is a versatile scaffold in medicinal chemistry, known for its ability to participate in a variety of non-covalent interactions.[9][10][11] Notably, the 3,5-disubstituted isoxazole motif has been successfully employed as an effective mimic of acetyl-lysine (KAc), enabling it to target the KAc binding pocket of bromodomains.[3][12][13] The 2,4-difluorophenyl group provides a vector for interaction with hydrophobic regions of a binding pocket and can form specific halogen bonds or other favorable interactions, while the methyl ester at the 3-position offers a readily modifiable handle for synthetic elaboration (fragment growing).

Hypothetical Target: Bromodomain-Containing Protein 4 (BRD4)

For the protocols outlined below, we will consider a hypothetical FBDD campaign targeting the first bromodomain of BRD4, a key member of the Bromodomain and Extra-Terminal domain (BET) family.[3] BET proteins are critical regulators of gene transcription, and their inhibition is a validated therapeutic strategy in oncology and inflammatory diseases.[13][14]

FBDD Workflow and Methodologies

A typical FBDD campaign involves a multi-stage process, beginning with library screening to identify initial hits, followed by hit validation and characterization, and culminating in structure-guided lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. Isoxazole Fragment) Screening Primary Screening (SPR or NMR) FragLib->Screening Hits Initial Fragment Hits Screening->Hits Validation Orthogonal Validation (e.g., NMR if SPR primary) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure Affinity Affinity Determination (ITC or SPR) Validation->Affinity SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Chemistry Medicinal Chemistry (Synthesis of Analogs) SBDD->Chemistry Lead Potent Lead Compound Chemistry->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[15][16][17]

Objective: To identify fragments from a library that bind to the target protein, BRD4(1).

Materials:

  • Biacore T200 or similar SPR instrument.

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Recombinant human BRD4(1) protein (>95% purity).

  • Screening buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Fragment library, including this compound, dissolved in 100% DMSO.

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject BRD4(1) protein at 10 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of ~8000-10000 Response Units (RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) to subtract non-specific binding.

  • Fragment Library Preparation:

    • Prepare a stock plate of the fragment library at 10 mM in 100% DMSO.

    • For screening, dilute fragments into screening buffer to a final concentration of 200 µM with a final DMSO concentration of 2%. Crucially, ensure the running buffer also contains an identical 2% DMSO concentration to minimize solvent mismatch artifacts. [17]

  • SPR Screening Assay:

    • Equilibrate the system with running buffer (HBS-EP+ with 2% DMSO) until a stable baseline is achieved.

    • Inject each fragment solution over the reference and active flow cells for a contact time of 30 seconds, followed by a dissociation time of 60 seconds.

    • Perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH), followed by a stabilization period.

    • Inject buffer blanks periodically (e.g., every 8-12 injections) for double referencing.

  • Data Analysis and Hit Triage:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and buffer blank responses.

    • A fragment is considered a preliminary hit if it produces a steady-state binding response significantly above the noise level (e.g., > 3 standard deviations of the baseline or >10 RU).

    • Hits should exhibit a concentration-dependent response. A single-point screen should be followed by a dose-response confirmation for all initial hits.

Table 2: Hypothetical SPR Primary Screen Hit Summary

Fragment IDStructureMW ( g/mol )Response at 200 µM (RU)Hit?
F0345 This compound 239.17 35.2 Yes
F0346(Structure)189.212.1No
F0347(Structure)210.1518.9Yes
...............

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits and providing structural information about the binding site.[6][18] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust.[19]

Objective: To confirm the binding of primary hits to BRD4(1) and map the interaction site.

Materials:

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.

  • Uniformly ¹⁵N-labeled BRD4(1) protein.

  • NMR buffer: 20 mM HEPES pH 7.0, 150 mM NaCl, 5 mM DTT, 10% D₂O.

  • Fragment hits identified from SPR screen, dissolved in d6-DMSO.

Methodology:

  • Sample Preparation:

    • Prepare a sample of 50 µM ¹⁵N-labeled BRD4(1) in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the apo state reference.

  • Fragment Titration:

    • Add a small aliquot of the fragment stock solution (e.g., this compound) to the protein sample to achieve a final concentration of 250 µM (a 5-fold molar excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the apo and fragment-bound spectra.

    • Binding is confirmed by observing chemical shift perturbations (CSPs) for specific amide resonances in the protein backbone.

    • A CSP is a change in the position of a peak (a combined ¹H and ¹⁵N shift) upon ligand binding.

    • Residues with significant CSPs are likely at or near the binding site. If backbone resonance assignments for BRD4(1) are available, these perturbations can be mapped directly onto the protein structure.

  • Affinity Estimation (Optional):

    • Perform a full titration by acquiring spectra at multiple fragment concentrations (e.g., 0, 25, 50, 100, 250, 500, 1000 µM).

    • Plot the magnitude of the CSPs for significantly perturbed residues against the fragment concentration.

    • Fit the data to a one-site binding model to estimate the dissociation constant (Kᴅ).

NMR_CSP cluster_0 ¹H-¹⁵N HSQC Spectra Overlay cluster_1 Binding Site Mapping Apo Bound Apo->Bound  CSP BRD4 BRD4(1) Structure Res1 ResA Res2 ResB Res1->Res2 Res3 ResC Res2->Res3 Res4 ResD Res3->Res4 label_res Red = Significant CSP

Caption: Visualization of NMR Chemical Shift Perturbation (CSP) analysis.

Protocol 3: Structural Elucidation by X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution 3D structure of the protein-fragment complex.[11][20][21] This structural information is indispensable for the subsequent hit-to-lead optimization phase.

Objective: To determine the binding mode of this compound within the BRD4(1) active site.

Materials:

  • High-quality crystals of apo-BRD4(1).

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol).

  • Fragment stock solution (100 mM in DMSO).

  • X-ray diffraction equipment (synchrotron beamline preferred).

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock to the cryoprotectant solution to a final concentration of 1-10 mM. The DMSO concentration should be kept below a level that degrades crystal quality (typically <10%).

    • Transfer an apo-BRD4(1) crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours.

  • Crystal Harvesting and Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-BRD4(1) structure as a search model.

    • Calculate an initial electron density map. A positive difference density (Fo-Fc) map should reveal the location of the bound fragment.

    • Model the fragment into the observed electron density.

    • Perform iterative cycles of model refinement and validation until the structure converges with good statistics (R-work, R-free) and geometry.

  • Binding Mode Analysis:

    • Analyze the refined structure to identify key protein-fragment interactions. For our hypothetical BRD4(1) complex, we would expect to see:

      • The isoxazole nitrogen and/or oxygen forming a hydrogen bond with the conserved asparagine (Asn140) in the KAc pocket.

      • The 2,4-difluorophenyl ring occupying the hydrophobic "WPF shelf" region, making favorable van der Waals contacts.

      • The methyl ester pointing towards the solvent-exposed region of the active site, providing a clear vector for synthetic elaboration ("fragment growing").

Hit-to-Lead Optimization Strategy: Fragment Growing

The structural data from crystallography guides the rational design of more potent inhibitors.[4] The solvent-exposed methyl ester of our fragment is an ideal starting point for a "fragment growing" strategy.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Elaboration cluster_2 Lead Compound Hit Isoxazole Fragment (Kᴅ ~ 500 µM) SBDD Analyze X-ray Structure Identify Solvent Vector (Methyl Ester) Hit->SBDD X-ray Crystallography Lead Optimized Inhibitor (Kᴅ < 100 nM) SBDD->Lead Synthesize Analogs (e.g., amide derivatives)

Caption: The process of 'fragment growing' from an initial hit to a potent lead compound.

Table 3: Hypothetical Data for Hit-to-Lead Optimization

CompoundModification from Parent FragmentBRD4(1) Kᴅ (SPR)
Parent Fragment Methyl Ester520 µM
Analog 1Ethyl amide150 µM
Analog 2Propyl amide85 µM
Analog 3(S)-Methylbenzyl amide5.2 µM
Lead Compound (R)-Tetrahydrofurfuryl amide80 nM

This iterative process of design, synthesis, and testing, guided by structural biology, can rapidly convert a low-affinity fragment hit into a potent, lead-like molecule with therapeutic potential.

References

Application Note & Protocols: A Guide to the Design and Synthesis of a 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate Chemical Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged scaffold".[1][2][3] This versatile core is present in a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][4] Its value lies in its unique electronic properties, metabolic stability, and its ability to act as a bioisostere for other functional groups, such as amides or esters, thereby improving pharmacokinetic profiles.[2]

This guide focuses on a specific, highly promising subclass: 5-(2,4-difluorophenyl)isoxazole-3-carboxylate derivatives . The strategic incorporation of a 2,4-difluorophenyl group at the 5-position introduces a motif known to enhance target affinity and metabolic resistance through favorable electronic and steric interactions. The carboxylate functionality at the 3-position serves as a critical chemical handle, providing a straightforward point for diversification to build a focused chemical library.

The objective of this document is to provide a comprehensive, field-proven guide for the rational design, parallel synthesis, purification, and quality control of a focused library of these derivatives. The protocols herein are designed to be robust and scalable, enabling the generation of high-quality compound collections ready for high-throughput screening (HTS) campaigns.

Library Design & Scientific Rationale

The construction of a chemical library is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a core molecular framework or scaffold.[5][6][7] The central hypothesis for this library is that the 5-(2,4-difluorophenyl)isoxazole-3-carboxylate core acts as a potent pharmacophore, and that systematic modification of the ester/amide functionality will enable the fine-tuning of activity against specific biological targets.

Core Rationale:

  • Privileged Core: The isoxazole ring is a proven scaffold in successful drugs.[3]

  • Fluorine Advantage: The 2,4-difluoro substitution pattern on the phenyl ring can significantly modulate pKa, improve binding affinity through hydrogen bonding or dipole interactions, and block sites of metabolism, thereby enhancing the drug-like properties of the resulting compounds.

  • Vector for Diversity: The carboxylate at the C3 position is an ideal anchor point. It can be readily converted into a wide array of esters or amides by coupling with diverse sets of commercially available alcohols and amines. This strategy allows for the rapid generation of a library with varied physicochemical properties (e.g., size, polarity, hydrogen bonding potential) to probe the steric and electronic requirements of a target's binding pocket.

Our library design employs a solution-phase parallel synthesis approach.[8][9] This method offers a balance of speed and synthetic tractability, avoiding some of the challenges associated with solid-phase synthesis, such as linker cleavage and resin-based side reactions.[10] The workflow is designed for execution in a multi-well plate format, facilitating the simultaneous synthesis of dozens to hundreds of discrete compounds.

Synthetic Strategy: A Modular Two-Stage Approach

The library synthesis is divided into two main stages:

  • Stage 1: Synthesis of the Core Intermediate. The key building block, 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid , is synthesized and purified on a multi-gram scale.

  • Stage 2: Parallel Library Generation. The core acid is coupled with a diverse panel of amines or alcohols in a parallel format to generate the final library of carboxamide or carboxylate ester derivatives.

This modular approach ensures a consistent supply of a high-purity core intermediate, which is critical for the success and reproducibility of the parallel synthesis stage.

Diagram: Overall Synthesis & Library Generation Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Parallel Library Synthesis (96-Well Plate) cluster_2 Stage 3: Purification & QC Start 2,4-Difluorobenzaldehyde + Hydroxylamine Oxime 2,4-Difluorobenzaldehyde Oxime Start->Oxime EtOH, NaOAc Cycloaddition [3+2] Cycloaddition with Ethyl 2-chloro-2-(hydroxyimino)acetate Oxime->Cycloaddition In situ Nitrile Oxide Formation (e.g., NCS) Ester Ethyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate Cycloaddition->Ester Hydrolysis Saponification (LiOH or NaOH) Ester->Hydrolysis Acid Core Intermediate: 5-(2,4-difluorophenyl)isoxazole-3-carboxylic Acid Hydrolysis->Acid Acid_parallel Core Acid Coupling Parallel Amide Coupling (e.g., HATU, EDC) Acid_parallel->Coupling Library_Crude Crude Library Plate Coupling->Library_Crude Amine_Plate Amine Library (R-NH2) Amine_Plate->Coupling Library_Crude_2 Crude Library Plate Purification High-Throughput Purification (Prep-HPLC or SPE) QC Quality Control (LC-MS, NMR subset) Purification->QC Final_Library Final Screen-Ready Library Plate QC->Final_Library Library_Crude_2->Purification

Caption: Workflow for library synthesis and curation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Core Intermediate - 5-(2,4-difluorophenyl)isoxazole-3-carboxylic Acid

This protocol details the synthesis of the key building block. The most robust and widely cited method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[11][12][13][14]

Part A: Synthesis of Ethyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

  • Oxime Formation:

    • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol (EtOH), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) analysis indicates complete consumption of the aldehyde.

    • Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (EtOAc).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2,4-difluorobenzaldehyde oxime, which can often be used without further purification.

  • [3+2] Cycloaddition:

    • Dissolve the 2,4-difluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add ethyl propiolate (1.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add an oxidizing agent portion-wise to generate the nitrile oxide in situ. A common and effective agent is N-Chlorosuccinimide (NCS) or a biphasic mixture with aqueous sodium hypochlorite (bleach).[12]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate if using bleach/NCS).

    • Perform an aqueous workup, extract the product with an organic solvent, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure ester.

Part B: Saponification to the Carboxylic Acid

  • Hydrolysis:

    • Dissolve the purified ethyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

    • Stir at room temperature, monitoring the reaction by TLC until the starting ester is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with cold 1M hydrochloric acid (HCl). A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid.[15]

Self-Validation/Characterization:

  • Structure Confirmation: Verify the structure of the final acid using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Purity should be ≥98% as determined by LC-MS and/or qNMR before proceeding to the library generation stage.

Protocol 2: Parallel Synthesis of the Carboxamide Library (96-Well Plate Format)

This protocol outlines the coupling of the core acid with a diverse set of primary and secondary amines.

Materials & Setup:

  • 96-well reaction block with sealing mat.

  • Stock solution of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid (e.g., 0.2 M in DMF or DMSO).

  • Stock solutions of diverse amines (e.g., 0.25 M in DMF or DMSO, 88 unique amines + controls).

  • Stock solution of a coupling agent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base, such as N,N-Diisopropylethylamine (DIPEA).

Procedure:

  • Reagent Dispensing (Automated or Manual):

    • To each well of the 96-well plate, add the core carboxylic acid stock solution (e.g., 200 µL, 0.04 mmol, 1.0 eq).

    • To each well, add the corresponding unique amine stock solution (e.g., 200 µL, 0.05 mmol, 1.2 eq).

    • Add the DIPEA stock solution (e.g., 100 µL, providing ~3.0 eq).

  • Initiation of Reaction:

    • Prepare a fresh stock solution of the coupling agent HATU.

    • Add the HATU stock solution to each well (e.g., 100 µL, providing ~1.2 eq).

    • Seal the reaction block securely with a cap mat.

  • Reaction Incubation:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-24 hours.

    • Reaction progress can be monitored by taking a small aliquot from a few representative wells for LC-MS analysis.

  • Work-up & Isolation:

    • Upon completion, a high-throughput liquid-liquid extraction or solid-phase extraction (SPE) can be performed.

    • For LLE: Add EtOAc and a mild aqueous base (e.g., saturated NaHCO₃) to each well. Mix thoroughly. Allow the layers to separate. Carefully remove the aqueous layer. Repeat the wash with water and then brine.

    • For SPE: Use a suitable reverse-phase or ion-exchange SPE plate to capture the product and wash away excess reagents and byproducts.

    • Evaporate the solvent from the final organic extracts in a centrifugal evaporator to yield the crude products.

High-Throughput Purification and Quality Control

Ensuring the purity and identity of each compound in a library is paramount for generating reliable screening data and avoiding false positives or negatives.[16][17]

Protocol 3: Library Purification & QC
  • Primary Purification:

    • Dissolve the crude products from Protocol 2 in a suitable solvent (e.g., DMSO/Methanol).

    • Purify each compound using an automated mass-directed preparative HPLC system.[18]

    • This technique uses the target mass of the expected product to trigger fraction collection, ensuring that only the desired compound is isolated.

  • Quality Control Analysis:

    • Analyze an aliquot of each purified fraction using a rapid gradient analytical LC-MS method.[19]

    • This analysis provides two key pieces of information for each well:

      • Identity: Confirmation of the correct molecular weight ([M+H]⁺).

      • Purity: The peak area percentage of the target compound at a specific wavelength (e.g., 214 nm or 254 nm).

  • Data Curation & Plating:

    • Consolidate all analytical data into a database.

    • Set a purity threshold for inclusion in the final screening library (e.g., >90% purity).

    • Compounds that meet the QC criteria are cherry-picked, normalized to a standard concentration (e.g., 10 mM in DMSO), and plated into new, screen-ready 96- or 384-well plates.

Table 1: Representative Library Compound Characterization Data
Cmpd IDR-Group (from Amine)FormulaCalc. MW[M+H]⁺ FoundYield (%)Purity (LC-MS, 254nm)
LIB001-CH₂CH₂OHC₁₂H₉F₂N₂O₄283.21284.168>98%
LIB002-CyclopropylC₁₃H₉F₂N₂O₂278.22279.175>99%
LIB003-MorpholinylC₁₄H₁₁F₂N₂O₄324.25325.181>97%
LIB004-4-FluorobenzylC₁₇H₁₀F₃N₂O₂347.27348.172>95%

Application in High-Throughput Screening (HTS)

Once curated, the 5-(2,4-difluorophenyl)isoxazole-3-carboxylate library is a valuable asset for various HTS campaigns.[20][21] Its focused design around a privileged scaffold increases the probability of identifying high-quality "hits". The library can be screened against a wide range of biological targets, including enzymes (kinases, proteases), receptors (GPCRs), and in cell-based phenotypic assays.[21]

Diagram: Typical High-Throughput Screening (HTS) Cascade

G cluster_0 Screening Phase cluster_1 Hit Validation & Follow-up Library Screen-Ready Library Plate (10 mM in DMSO) PrimaryScreen Primary HTS (Single Concentration, e.g., 10 µM) Library->PrimaryScreen Acoustic Dispensing HitSelection Hit Identification (Activity > Threshold, e.g., 50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Curve (IC₅₀/EC₅₀ Determination) HitSelection->DoseResponse Cherry-Pick Hits Confirmation Hit Confirmation (Resynthesis & Re-testing) DoseResponse->Confirmation SAR Structure-Activity Relationship (SAR) Analysis Confirmation->SAR Lead Validated Hit / Lead Compound SAR->Lead

Caption: A standard workflow for an HTS campaign.

References

Application Note & Protocol: A Framework for Evaluating the Anti-Inflammatory Efficacy of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoxazole derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-inflammatory potential.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to test the anti-inflammatory effects of novel isoxazole compounds. We detail a multi-tiered approach, beginning with a foundational in vitro cell-based model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] This is followed by targeted enzymatic assays to elucidate potential mechanisms of action, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints for the quantitative assessment of key inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of hallmark inflammatory genes (iNOS, COX-2).

Introduction: The Rationale for Isoxazoles in Inflammation Research

Inflammation is a complex biological response essential for host defense but can lead to chronic and debilitating diseases when dysregulated.[2] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the inflammatory process, driving the expression of numerous pro-inflammatory genes.[6][7][8][9][10] These genes encode for inflammatory mediators like cytokines (e.g., TNF-α, IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide and prostaglandins, respectively.[11][12]

The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in approved drugs like the COX-2 inhibitor valdecoxib.[3] Its unique electronic and steric properties allow for diverse chemical modifications, making it an attractive core for designing novel anti-inflammatory agents.[3][13] Studies have shown that isoxazole derivatives can modulate immune responses and inhibit key inflammatory targets.[1][14] This guide provides the experimental tools to systematically evaluate new isoxazole candidates and dissect their mechanisms of action.

Foundational In Vitro Model: LPS-Stimulated Macrophages

The initial screening of isoxazole compounds is best performed using a well-established in vitro model of inflammation. Murine RAW 264.7 macrophages are an excellent choice due to their robust and reproducible inflammatory response to bacterial lipopolysaccharide (LPS).[4][12] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream NF-κB and MAPK signaling pathways and leading to a surge in inflammatory mediator production.[5][15]

Overall Experimental Workflow

The following diagram outlines the general workflow for screening isoxazole compounds using the LPS-stimulated macrophage model.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Incubation & Endpoint Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells into 96-well Plates Culture->Seed Pretreat Pre-treat with Isoxazole Compound or Vehicle Seed->Pretreat LPS Stimulate with LPS Pretreat->LPS Incubate Incubate (e.g., 24 hours) LPS->Incubate Harvest Harvest Supernatant & Cell Lysate Incubate->Harvest Analysis Measure Inflammatory Markers: - Nitric Oxide (Griess Assay) - Cytokines (ELISA) - Gene Expression (qPCR) Harvest->Analysis

Caption: General workflow for in vitro screening of isoxazole compounds.

Detailed Protocol: Cell Culture and Treatment

Materials:

  • RAW 264.7 macrophage cell line (e.g., ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Isoxazole compounds dissolved in sterile DMSO

  • Sterile 96-well cell culture plates

  • Sterile phosphate-buffered saline (PBS)

Protocol:

  • Cell Culture Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Subculture cells every 2-3 days to maintain logarithmic growth.

  • Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of isoxazole compounds in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the desired concentration of the isoxazole compound or vehicle control (medium with 0.1% DMSO).

  • Pre-incubation: Incubate the plates for 1-2 hours at 37°C. This step allows the compound to enter the cells before the inflammatory stimulus.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[4] Include a "no LPS" control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.[11]

  • Harvesting: After incubation, carefully collect the cell culture supernatant for nitric oxide and cytokine analysis. The remaining cells can be lysed for RNA extraction and subsequent gene expression analysis.

Primary Endpoint Analysis: Quantifying Inflammatory Mediators

Nitric Oxide (NO) Production - Griess Assay

Rationale: iNOS expression is dramatically upregulated upon LPS stimulation, leading to a large production of nitric oxide, a key inflammatory mediator. The Griess assay is a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[16][17][18]

Protocol:

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water) just before use.[16]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 1-100 µM) in fresh culture medium.

  • Assay: In a new 96-well plate, mix 50 µL of cell culture supernatant with 50 µL of the Griess Reagent.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[19][20]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Pro-Inflammatory Cytokine Quantification - ELISA

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[11] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for quantifying the concentration of these secreted proteins in the supernatant.[21][22]

Protocol (General Sandwich ELISA):

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[23]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[23]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.[22]

  • Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine).[22]

  • Stop Reaction: Stop the reaction with an acid solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm.[24]

  • Calculation: Quantify cytokine concentrations using the standard curve.

Gene Expression Analysis - RT-qPCR

Rationale: To determine if the isoxazole compounds inhibit inflammation at the transcriptional level, we can measure the mRNA expression of key pro-inflammatory genes like Nos2 (encoding iNOS) and Ptgs2 (encoding COX-2). Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for this analysis.[25][26][27]

Protocol:

  • RNA Extraction: Lyse the cells remaining in the 96-well plate after supernatant collection using a suitable lysis buffer (e.g., TRIzol™). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.[28]

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for murine Nos2, Ptgs2, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[27]

Expected Data Summary:

Compound Conc.NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Nos2 mRNA Fold Change (vs. LPS)Ptgs2 mRNA Fold Change (vs. LPS)
Vehicle (No LPS)~0%~0%~0%~0~0
Vehicle (+LPS)100%100%100%1.01.0
Isoxazole X (Low)
Isoxazole X (Mid)
Isoxazole X (High)
Positive Control

Mechanistic Elucidation: Direct Enzyme Inhibition Assays

If the cell-based assays show promising activity, the next logical step is to investigate whether the isoxazole compounds directly inhibit key enzymes in the inflammatory pathway.

Cyclooxygenase (COX-2) Inhibition Assay

Rationale: COX-2 is an inducible enzyme responsible for producing prostaglandins, which are potent inflammatory mediators. Many successful anti-inflammatory drugs, including the isoxazole-containing celecoxib, function by inhibiting COX-2.[29] A fluorometric or colorimetric inhibitor screening kit can be used to assess the direct inhibitory activity of the isoxazole compounds on purified COX-2 enzyme.[30][31][32]

Protocol (Fluorometric Example):

  • Reagent Preparation: Prepare assay buffer, probe, and purified human recombinant COX-2 enzyme as per the kit instructions.[29]

  • Inhibitor Addition: In a 96-well black plate, add the isoxazole compound at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle (DMSO) control.[29]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "no enzyme" control.

  • Incubation: Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[31]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[30]

  • Measurement: Immediately read the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[29]

  • Calculation: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. An IC₅₀ value can then be calculated.

5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale: The 5-LOX pathway produces leukotrienes, another class of potent inflammatory mediators involved in conditions like asthma. Some isoxazole derivatives have been shown to inhibit LOX enzymes.[1] A screening assay can determine if the compounds also target this parallel pathway of arachidonic acid metabolism.[33][34][35]

Protocol (Fluorometric Example):

  • Reagent Preparation: Prepare assay buffer, probe, and purified 5-LOX enzyme according to the kit protocol.

  • Inhibitor Addition: Add the isoxazole compounds, a known 5-LOX inhibitor (e.g., Zileuton) as a positive control, and a vehicle control to a 96-well white plate.

  • Enzyme Reaction Mix: Prepare and add a reaction mix containing the 5-LOX enzyme and probe to the wells. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the LOX substrate (e.g., linoleic acid or arachidonic acid).[34][36]

  • Measurement: Immediately read the fluorescence kinetically (e.g., Ex/Em = 500/536 nm).

  • Calculation: Determine the percent inhibition and calculate the IC₅₀ value for active compounds.

Understanding the Upstream Signaling

The observed reduction in inflammatory markers is often a consequence of inhibiting upstream signaling pathways like NF-κB and MAPK.

NF-κB and MAPK Signaling Pathways

LPS binding to TLR4 initiates a cascade that activates both the NF-κB and MAPK pathways.[7][8] The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate transcription of pro-inflammatory genes.[6][9][10][37][38] The MAPK family (p38, JNK, ERK) also plays a crucial role in regulating the expression of inflammatory mediators.[7]

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Activates IkBa p65/p50-IκBα IKK->IkBa Phosphorylates IκBα p65p50 p65/p50 IkBa->p65p50 Releases Nucleus Nucleus p65p50->Nucleus Translocates p65p50_nuc p65/p50 AP1_nuc AP-1 Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-6) MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus Translocates p65p50_nuc->Transcription AP1_nuc->Transcription

Caption: Simplified LPS-induced NF-κB and MAPK signaling pathways.

Further experiments, such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., p65, IκBα, p38) or reporter gene assays, can be employed to determine if the isoxazole compounds are acting on these upstream pathways.

References

Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, natural products, and functional materials.[1][2] The development of innovative, efficient, and sustainable synthetic methodologies to access novel heterocyclic scaffolds is therefore a cornerstone of modern chemical and pharmaceutical research. This guide moves beyond classical approaches to explore four pillars of contemporary synthetic strategy: Palladium-Catalyzed C-H Functionalization, Multicomponent Reactions (MCRs), Photoredox Catalysis, and Continuous Flow Synthesis. For each pillar, we provide an in-depth discussion of the underlying principles, mechanistic insights, and a detailed, field-proven experimental protocol for the synthesis of a representative heterocyclic system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge techniques to accelerate the discovery of novel chemical entities.

The Paradigm Shift: Direct C-H Functionalization

The ability to directly convert ubiquitous C-H bonds into new C-C or C-heteroatom bonds represents a significant evolution in synthetic strategy.[3] Palladium-catalyzed C-H functionalization, in particular, has emerged as a powerful tool, circumventing the need for pre-functionalized starting materials (e.g., organohalides or organometallics) and thus shortening synthetic sequences and reducing waste.[4] This approach is especially valuable for the late-stage modification of complex molecules, a critical capability in drug discovery.[5]

Mechanistic Rationale: The Catalytic Cycle

Most palladium-catalyzed C-H functionalization reactions proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. A common pathway involves the coordination of a directing group on the substrate to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to form the product and regenerate the active catalyst.

G A Pd(II) Catalyst B Substrate Coordination A->B + Heterocycle-DG C C-H Activation (Concerted Metalation-Deprotonation) B->C D Palladacycle Intermediate C->D - H-Base+ E Oxidative Addition of Coupling Partner D->E + Coupling Partner F Pd(IV) Intermediate E->F G Reductive Elimination F->G C-C or C-X Bond Formation H Functionalized Product G->H I Regeneration of Pd(II) Catalyst G->I I->A Substrate Heterocycle-DG Partner Coupling Partner (e.g., Ar-I) Base Base

Figure 1: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.

Application Protocol: Direct C-2 Arylation of Indole

This protocol details the palladium-catalyzed direct C-H arylation of N-acetylindole with an aryl bromide, a foundational transformation for creating functionalized indole scaffolds. The choice of a copper salt as a co-catalyst and a specific ligand are critical for high efficiency.[3]

Materials:

  • N-acetylindole

  • 4-Bromoanisole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Dichloromethane, Brine, Sodium Sulfate (for workup)

Procedure:

  • Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-acetylindole (159 mg, 1.0 mmol, 1.0 equiv).

  • Reagent Addition: Sequentially add 4-bromoanisole (280 mg, 1.5 mmol, 1.5 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), CuI (7.6 mg, 0.04 mmol, 4 mol%), 1,10-phenanthroline (7.2 mg, 0.04 mmol, 4 mol%), and anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add 5.0 mL of anhydrous DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-arylindole product.

Data Summary:

Aryl Bromide PartnerProductYield (%)
4-Bromoanisole2-(4-methoxyphenyl)-N-acetylindole85
4-Bromotoluene2-(4-methylphenyl)-N-acetylindole81
1-Bromo-4-fluorobenzene2-(4-fluorophenyl)-N-acetylindole77
3-Bromopyridine2-(pyridin-3-yl)-N-acetylindole65

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[6][7] This strategy is highly prized in drug discovery for its ability to rapidly generate libraries of structurally complex and diverse molecules from simple building blocks.[8] The inherent atom economy, operational simplicity, and reduction of purification steps make MCRs a cornerstone of green and efficient chemistry.[8][9]

Mechanistic Rationale: A Convergent Assembly

MCRs proceed through a cascade of reactions where the product of one step is the substrate for the next, all within the same pot. There is no isolation of intermediates. This convergent approach allows for the construction of complex heterocyclic scaffolds in a single, highly efficient step.

MCR_Workflow A Component A Intermediate1 Intermediate A-B A->Intermediate1 B Component B B->Intermediate1 C Component C Intermediate2 Intermediate A-B-C C->Intermediate2 Intermediate1->Intermediate2 Product Complex Heterocycle Intermediate2->Product Intramolecular Cyclization

Figure 2: Convergent workflow of a three-component reaction (MCR).

Application Protocol: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR used to generate dihydropyridine scaffolds, which are prevalent in cardiovascular drugs. This updated, one-pot protocol utilizes modern conditions for improved efficiency.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Silica gel (for purification)

Procedure:

  • Reactor Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv), ethyl acetoacetate (2.60 g, 20.0 mmol, 2.0 equiv), and ammonium acetate (0.77 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. The reaction is typically complete within 3-4 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. A yellow solid should precipitate. If not, slowly add cold water (10 mL) to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water solution (2 x 5 mL) and then with cold water (10 mL).

  • Drying: Dry the product under vacuum to obtain the crude dihydropyridine.

  • Purification (if necessary): The product is often pure enough after filtration. If required, recrystallize from ethanol or purify by column chromatography on silica gel.

Data Summary:

Aldehydeβ-KetoesterProduct CoreYield (%)
BenzaldehydeEthyl acetoacetate4-phenyl-dihydropyridine92
4-ChlorobenzaldehydeEthyl acetoacetate4-(4-chlorophenyl)-dihydropyridine95
4-NitrobenzaldehydeMethyl acetoacetate4-(4-nitrophenyl)-dihydropyridine89
Furan-2-carbaldehydeEthyl acetoacetate4-(furan-2-yl)-dihydropyridine85

Harnessing Light: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized modern synthesis by providing a sustainable and powerful method to access highly reactive radical intermediates under exceptionally mild conditions.[10][11] By using a photocatalyst that absorbs visible light, single-electron transfer (SET) events can be initiated, enabling transformations that are often difficult or impossible to achieve with traditional thermal methods.[12] This has opened new avenues for the construction of complex N-heterocycles.[11]

Mechanistic Rationale: The Photoredox Cycle

The process begins with the absorption of a photon by the photocatalyst (PC), promoting it to an excited state (PC*). This highly energetic state can then act as both a potent oxidant and reductant. In a reductive quenching cycle, the excited catalyst is reduced by a sacrificial electron donor. The resulting super-reductant then reduces the substrate to generate a radical anion, which proceeds to form the product. Conversely, in an oxidative cycle, the excited catalyst oxidizes a substrate to a radical cation.

G PC PC PC_star [PC]* PC->PC_star hν (Visible Light) PC_red [PC]˙⁻ PC_star->PC_red SET Radical_A [A]˙⁺ PC_star->Radical_A Oxidative Quenching PC_red->PC SET Radical_B [B]˙⁻ PC_red->Radical_B Substrate Reduction PC_ox [PC]˙⁺ Substrate_A Substrate A Substrate_B Substrate B Product Product A-B Radical_A->Product Radical_B->Product

Figure 3: General mechanism for photoredox catalysis (oxidative quenching).

Application Protocol: Photocatalytic [3+2] Cycloaddition for Pyrroloindolines

This protocol describes a visible-light-mediated [3+2] cycloaddition of N-arylglycines with electron-deficient alkenes to synthesize functionalized pyrroloindoline cores, which are common motifs in natural products.

Materials:

  • N-(4-methoxyphenyl)glycine methyl ester

  • N-phenylmaleimide

  • fac-[Ir(ppy)₃] (Tris(2-phenylpyridine)iridium(III))

  • Acetonitrile (MeCN), degassed

  • Blue LED light source (450 nm)

Procedure:

  • Reactor Setup: To an 8 mL vial equipped with a magnetic stir bar, add N-(4-methoxyphenyl)glycine methyl ester (42 mg, 0.2 mmol, 1.0 equiv), N-phenylmaleimide (52 mg, 0.3 mmol, 1.5 equiv), and fac-[Ir(ppy)₃] (1.3 mg, 0.002 mmol, 1 mol%).

  • Solvent and Degassing: Add 2.0 mL of degassed acetonitrile. Seal the vial with a cap containing a PTFE septum. Sparge the solution with argon for 15 minutes to ensure anaerobic conditions.

  • Irradiation: Place the vial approximately 5 cm from a 24W blue LED lamp. Use a small fan to maintain the reaction temperature near room temperature (20-25 °C).

  • Reaction: Stir the reaction mixture under irradiation for 12 hours.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired pyrroloindoline product.

Data Summary:

Alkene PartnerProduct CoreDiastereomeric RatioYield (%)
N-PhenylmaleimidePyrrolo[1,2-a]indole>20:191
Dimethyl fumaratePyrrolidine-dicarboxylate10:178
ChalconeTetrasubstituted Pyrrolidine5:164

The Future is Flow: Continuous Flow Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing.[9] By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced safety for hazardous reactions, and seamless scalability from lab to production.[13] For heterocycle synthesis, flow chemistry enables access to novel chemical space by allowing the use of high temperatures and pressures that would be unsafe in batch reactors.[9][13]

General Workflow: A Modular Approach

A typical flow chemistry setup consists of pumps to deliver reagents, a T-mixer for combining reactant streams, a reactor coil or chip where the reaction occurs (often heated or cooled), a back-pressure regulator to maintain pressure and prevent solvent boiling, and a collection vessel.

Flow_Setup PumpA Reagent A Pump Mixer T-Mixer PumpA->Mixer PumpB Reagent B Pump PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Figure 4: Schematic of a basic continuous flow synthesis setup.

Application Protocol: Fischer Indole Synthesis in Flow

The Fischer indole synthesis is a classic method that often requires high temperatures and strong acids. This protocol adapts the reaction to a high-temperature flow system, dramatically reducing reaction time and improving safety and productivity.[13]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Acetic acid (catalyst)

  • Acetonitrile (solvent)

  • A commercial flow chemistry system with PFA tubing reactor and back-pressure regulator.

Procedure:

  • Stock Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of phenylhydrazine in acetonitrile.

    • Solution B: Prepare a 0.5 M solution of cyclohexanone in acetonitrile containing 5 mol% acetic acid.

  • System Setup:

    • Set up the flow reactor with a 10 mL PFA reactor coil.

    • Set the reactor temperature to 200 °C.

    • Set the back-pressure regulator to 150 psi (10 bar) to keep the solvent in the liquid phase.

  • Reaction Execution:

    • Pump Solution A and Solution B into the system at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in the 10 mL reactor.

    • Allow the system to reach a steady state by discarding the initial output for a period equivalent to three reactor volumes (30 mL, or 30 minutes).

  • Collection: Collect the product stream in a flask containing an aqueous solution of sodium bicarbonate to neutralize the acetic acid catalyst upon exit.

  • Workup: Once collection is complete, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield tetrahydrocarbazole.

Data Summary: Batch vs. Flow

ParameterConventional BatchContinuous Flow
Temperature80-110 °C200 °C
Reaction Time2-6 hours10 minutes
Yield~75%>90%
ProductivityLow ( g/day )High ( g/hour )[13]
SafetyRisk of runaway reactionSignificantly enhanced

References

Troubleshooting & Optimization

Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isoxazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding side-product formation in the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of this powerful reaction and optimize your synthetic outcomes.

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a cornerstone reaction for constructing the isoxazole ring, a privileged scaffold in medicinal chemistry.[1][2] However, the reaction is often plagued by challenges such as poor regioselectivity and the formation of unwanted byproducts, primarily due to the reactive nature of the nitrile oxide intermediate. This guide will address these common issues head-on, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions & Troubleshooting
Issue 1: My reaction is producing a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles). How can I improve the selectivity?

Answer: The formation of two regioisomers, the 3,5-disubstituted and the 3,4-disubstituted isoxazole, is one of the most common challenges in this cycloaddition.[3] The ratio of these products is determined by a delicate interplay of electronic and steric factors, as well as reaction conditions.

Mechanistic Insight: The regioselectivity is governed by the frontier molecular orbitals (FMOs) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile). The reaction proceeds through a concerted mechanism where the highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other. The preferred isomer results from the interaction that leads to the lower energy transition state. Generally, the 3,5-disubstituted isomer is the thermodynamically more stable product, but the 3,4-isomer can be formed under kinetic control.[4]

Troubleshooting Workflow:

  • Analyze Substituent Effects:

    • Electronic Effects: Electron-withdrawing groups on the alkyne generally favor the formation of the 3,5-disubstituted isomer. Conversely, electron-donating groups can lead to mixtures or favor the 3,4-isomer.

    • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne can significantly influence the regioselectivity, often favoring the isomer that minimizes steric hindrance in the transition state.

  • Modify Reaction Conditions:

    • Temperature: Higher temperatures can favor the formation of the thermodynamic product. It has been shown that the cycloaddition can be reversible, and heating a kinetically favored 3,4-disubstituted isoxazole can lead to isomerization to the more stable 3,5-disubstituted product.[4]

    • Solvent: Solvent polarity can influence the relative energies of the transition states leading to the different isomers. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., DMSO, ethanol) can alter the isomeric ratio.[5]

  • Employ Catalysis:

    • Copper(I) Catalysis: The use of a copper(I) catalyst, often in what is termed a "click reaction," is highly effective for selectively synthesizing 3,5-disubstituted isoxazoles from terminal alkynes.[6][7] The catalyst coordinates to the alkyne, profoundly altering the electronic properties and directing the cycloaddition to a single regioisomeric outcome.

The choice of solvent can significantly impact the ratio of 3,5- to 3,4-disubstituted isoxazoles. As an example, a study on the reaction between 2-furfuryl nitrile oxide and ethyl propiolate demonstrated a clear trend with solvent polarity.[5]

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-isomer
Toluene2.42.0 : 1
Dichloromethane9.13.4 : 1
Ethanol24.61.9 : 1
DMSO46.71.5 : 1

Data adapted from a study by Lawrence et al.[5] This table illustrates that while a simple correlation with polarity is not always direct, systematic screening of solvents is a valid strategy for optimization.

Issue 2: I'm observing significant formation of a furoxan byproduct and a low yield of my desired isoxazole. How can I prevent this?

Answer: This is a classic symptom of nitrile oxide dimerization. Nitrile oxides are high-energy, unstable intermediates that readily undergo a [3+2] cycloaddition with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).[7][8] This side reaction competes directly with the desired cycloaddition with your alkyne, reducing the yield of the target isoxazole.

Mechanistic Insight: Dimerization is a second-order process, meaning its rate is proportional to the square of the nitrile oxide concentration. Therefore, the key to minimizing this side reaction is to keep the instantaneous concentration of the free nitrile oxide as low as possible.

Preventative Measures & Protocols:

  • Ensure In Situ Generation: Never attempt to pre-form and isolate the nitrile oxide. It should always be generated in situ in the presence of the dipolarophile (the alkyne).[9][10]

  • Control Reagent Stoichiometry: Use an excess of the alkyne relative to the nitrile oxide precursor (e.g., 1.2 to 2 equivalents). This increases the probability of the nitrile oxide reacting with the alkyne rather than another molecule of itself. Some protocols even use a 5-fold excess of the dipolarophile to maximize monoadduct yields.[11]

  • Slow Addition/Diffusion Control: If you are generating the nitrile oxide from a precursor (e.g., by adding a base to a hydroxymoyl chloride or an oxidant to an aldoxime), add the reagent slowly to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the nitrile oxide. A diffusion reagent mixing technique can be particularly effective for rapidly dimerizing dipoles.[11]

This protocol is a general guideline for minimizing dimerization by slowly generating the nitrile oxide in the presence of the alkyne.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), the alkyne (1.5 eq), and the chosen solvent (e.g., dichloromethane).

  • Reagent Preparation: In a separate vessel or a syringe pump, prepare a solution or suspension of the oxidant (e.g., sodium hypochlorite, N-chlorosuccinimide) or base (e.g., triethylamine for dehydrohalogenation).

  • Slow Addition: Cool the reaction flask to the desired temperature (e.g., 0 °C or room temperature). Begin adding the oxidant/base solution dropwise to the stirred mixture over a period of 1-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to track the consumption of the starting materials and the formation of the isoxazole product.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup to quench any remaining reagents, followed by extraction and purification.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired cycloaddition pathways and the undesired dimerization side reaction.

reaction_pathways cluster_reaction Reaction Crossroads cluster_products Products Nitrile Oxide Precursor Nitrile Oxide Precursor Nitrile Oxide (In Situ) Nitrile Oxide (In Situ) Nitrile Oxide Precursor->Nitrile Oxide (In Situ) Oxidation or Base Alkyne Alkyne 3,5-Isoxazole 3,5-Isoxazole Nitrile Oxide (In Situ)->3,5-Isoxazole + Alkyne (Thermodynamic) 3,4-Isoxazole 3,4-Isoxazole Nitrile Oxide (In Situ)->3,4-Isoxazole + Alkyne (Kinetic) Furoxan Dimer Furoxan Dimer Nitrile Oxide (In Situ)->Furoxan Dimer + Nitrile Oxide (Dimerization)

Caption: Competing pathways in isoxazole synthesis.

Troubleshooting Decision Tree

If your reaction is failing or giving poor results, use this logical workflow to diagnose the issue.

troubleshooting_workflow start Low Yield or Side-Product Formation check_sm 1. Analyze Starting Materials (NMR, Purity) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impure check_sm->sm_bad No check_reaction 2. Analyze Crude Reaction Mixture (TLC, LC-MS) sm_ok->check_reaction purify_sm Purify/Re-source Starting Materials sm_bad->purify_sm isomers Regioisomers Observed check_reaction->isomers Isomers? dimer Furoxan Dimer Observed check_reaction->dimer Dimer? no_reaction No Reaction/ Decomposition check_reaction->no_reaction No Product? optimize_regio Optimize Regioselectivity: - Adjust Temperature - Screen Solvents - Use Cu(I) Catalyst isomers->optimize_regio optimize_dimer Minimize Dimerization: - Slow Addition of Reagents - Use Excess Alkyne - Ensure In Situ Generation dimer->optimize_dimer optimize_conditions Re-evaluate Conditions: - Check Nitrile Oxide Generation Method - Verify Reagent Activity (Oxidant/Base) - Screen Temperature/Solvents no_reaction->optimize_conditions

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing N-O Bond Cleavage in Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-O bond cleavage in isoxazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with isoxazole-containing compounds. The inherent strain of the N-O bond in the isoxazole ring makes it a versatile synthon, amenable to various cleavage strategies to yield valuable intermediates like β-enaminones, β-hydroxy ketones, and γ-amino alcohols.[1][2] However, the stability of the aromatic isoxazole ring can present challenges in achieving efficient and selective cleavage.[1][3]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of these reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding N-O bond cleavage in isoxazoles:

1. Q: What are the primary methods for cleaving the N-O bond in isoxazoles?

A: The most common methods involve reductive cleavage, transition-metal catalysis, and base-mediated ring opening. Reductive methods often employ catalytic hydrogenation (e.g., with Raney® Ni, Pd/C) or reducing agents like lithium aluminum hydride (LiAlH₄), molybdenum hexacarbonyl (Mo(CO)₆), or samarium iodide (SmI₂).[1][2] Transition-metal catalysis with elements like rhodium, ruthenium, iron, and copper offers alternative pathways for cleavage and subsequent functionalization.[4][5] Additionally, strong bases can induce ring-opening, particularly when the C3 proton is sufficiently acidic.

2. Q: My N-O bond cleavage reaction is resulting in a low yield or no product. What are the likely causes?

A: Low yields can stem from several factors. A primary consideration is the choice of reducing agent or catalyst, as not all are universally effective for every isoxazole substrate.[1] Reaction conditions such as temperature, solvent, and reaction time are also critical and often require optimization.[1][6] Steric hindrance around the isoxazole ring can impede the approach of the reagent, and the electronic nature of substituents on the ring can significantly influence its reactivity.[1] In some cases, the product itself may be unstable under the reaction conditions, leading to degradation.[7]

3. Q: I'm observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A: Side product formation is a common challenge. The initial product of N-O cleavage, often a β-hydroxyimine or enaminone, can be unstable and undergo further reactions like hydrolysis to a β-hydroxyketone.[2] To minimize side products, it's crucial to carefully control the reaction conditions, particularly temperature and the stoichiometry of reagents.[1] Analyzing the reaction mixture at different time points can help identify stable intermediates and understand the reaction pathway. In some cases, protecting groups on other functionalities within the molecule may be necessary to prevent unwanted side reactions.

4. Q: How do substituents on the isoxazole ring affect the N-O bond cleavage?

A: Substituents play a significant role in the reactivity of the isoxazole ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack and may facilitate cleavage under certain conditions. Conversely, electron-donating groups can increase the electron density of the ring, potentially making it more resistant to reduction. The position of the substituents is also critical, as they can influence the regioselectivity of the cleavage and subsequent reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during N-O bond cleavage reactions.

Problem 1: Low or No Yield in Reductive Cleavage

Scenario: You are attempting a reductive N-O bond cleavage using a standard procedure (e.g., Raney® Ni, LiAlH₄), but the reaction is sluggish, or the yield of the desired product is disappointingly low.

troubleshooting_low_yield start Low/No Yield reagent Reagent Selection - Ineffective reducing agent? - Catalyst poisoning? start->reagent conditions Reaction Conditions - Suboptimal temperature? - Incorrect solvent? - Insufficient reaction time? start->conditions substrate Substrate Issues - Steric hindrance? - Electronic effects? - Starting material purity? start->substrate solution_reagent Solution - Screen different reducing agents (e.g., Mo(CO)6, SmI2). - Use fresh, active catalyst. - Consider additives (e.g., AlCl3 with Raney Ni). reagent->solution_reagent solution_conditions Solution - Optimize temperature (stepwise increase). - Screen different solvents. - Monitor reaction by TLC/LC-MS to determine optimal time. conditions->solution_conditions solution_substrate Solution - Use a smaller reducing agent. - Modify substrate if possible. - Purify starting material. substrate->solution_substrate

Caption: Troubleshooting workflow for low yield in reductive N-O bond cleavage.

  • Reagent Selection and Activity:

    • Causality: The efficacy of a reducing agent is highly substrate-dependent. For instance, while Mo(CO)₆ is effective for some isoxazolines, it may be ineffective for others due to preferential coordination with other heteroatoms in the molecule.[1] Catalysts like Raney® Nickel can vary in activity depending on their preparation and storage.

    • Solution: If a particular reagent is failing, consider screening a panel of others. For example, the combination of Raney® Nickel with AlCl₃ has proven effective for N-O bond cleavage in certain fused 2-isoxazoline systems where other common reagents failed.[2] Always use freshly prepared or properly stored catalysts to ensure maximum activity.

  • Reaction Conditions:

    • Causality: N-O bond cleavage can be sensitive to temperature. Some molybdenum-mediated cleavages, for example, do not proceed at room temperature and require heating.[6] The solvent can also play a crucial role in solubility and reactivity.

    • Solution: Systematically optimize the reaction conditions. Monitor the reaction progress by TLC or LC-MS at various temperatures and time points to identify the optimal parameters. A solvent screen may also be beneficial.

  • Substrate-Related Issues:

    • Causality: Steric hindrance near the isoxazole ring can prevent the reducing agent from accessing the N-O bond. The electronic properties of the substituents can also deactivate the ring towards cleavage.

    • Solution: If steric hindrance is suspected, a smaller reducing agent may be more effective. If electronic effects are at play, more forcing conditions or a different cleavage strategy may be necessary. Ensure the purity of the starting material, as impurities can sometimes inhibit the reaction.

Problem 2: Formation of Side Products and Isomers

Scenario: Your reaction is proceeding, but you are isolating a mixture of products, including the desired compound along with unexpected side products or isomers.

side_product_analysis start Side Product Formation hydrolysis Hydrolysis Product (e.g., β-hydroxyketone)? start->hydrolysis overreduction Over-reduction Product? start->overreduction rearrangement Rearrangement Product? start->rearrangement solution_hydrolysis Solution - Use anhydrous conditions. - Modify work-up to be non-aqueous or buffered. - Isolate the initial imine/enaminone quickly. hydrolysis->solution_hydrolysis solution_overreduction Solution - Use a milder reducing agent. - Control stoichiometry of the reducing agent. - Lower the reaction temperature. overreduction->solution_overreduction solution_rearrangement Solution - Screen different catalysts or reagents. - Adjust temperature and solvent to favor the desired pathway. rearrangement->solution_rearrangement

Caption: Decision tree for identifying and mitigating side product formation.

  • Hydrolysis of Intermediates:

    • Causality: The initial product of reductive N-O cleavage, such as a β-hydroxyimine, is often unstable and can readily hydrolyze to the corresponding β-hydroxyketone during aqueous work-up.[2]

    • Solution: Employ anhydrous reaction and work-up conditions. If an aqueous work-up is necessary, consider buffering the solution to a neutral pH. Rapid isolation of the initial product can also prevent subsequent hydrolysis.

  • Over-reduction:

    • Causality: Strong reducing agents like LiAlH₄ can sometimes lead to the over-reduction of other functional groups in the molecule.

    • Solution: Opt for a milder reducing agent that is more chemoselective.[8] Careful control of the stoichiometry of the reducing agent and performing the reaction at lower temperatures can also help to minimize over-reduction.

  • Rearrangement and Alternative Pathways:

    • Causality: Depending on the reagents and conditions, the isoxazole ring can participate in different reaction pathways. For example, treatment with an electrophilic fluorinating agent can lead to a ring-opening fluorination to produce tertiary fluorinated carbonyl compounds.[9][10]

    • Solution: A thorough understanding of the potential reactivity of your specific isoxazole system is key. If rearrangements are observed, a change in catalyst or reaction conditions may be required to favor the desired N-O cleavage pathway.

Experimental Protocols

The following are representative protocols for common N-O bond cleavage reactions. These should be adapted and optimized for your specific substrate.

Protocol 1: Reductive Cleavage using Raney® Nickel

This protocol is a general procedure for the hydrogenolysis of the N-O bond in isoxazoles to yield β-amino enones or, after hydrolysis, β-diketones.

Materials:

  • Substituted isoxazole

  • Raney® Nickel (activated, slurry in water or ethanol)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the substituted isoxazole in ethanol or methanol.

  • Carefully add the Raney® Nickel slurry under an inert atmosphere (e.g., nitrogen or argon). The amount of Raney® Nickel can vary but is typically used in catalytic amounts (5-20 wt% of the substrate).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography, crystallization, or distillation.

Protocol 2: Reductive Cleavage using Molybdenum Hexacarbonyl

This method is particularly useful for the conversion of isoxazoles to enaminones under non-hydrogenation conditions.[6]

Materials:

  • Substituted isoxazole

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Acetonitrile

  • Water

Procedure:

  • To a solution of the isoxazole in acetonitrile, add molybdenum hexacarbonyl (typically 1.1-1.5 equivalents).

  • Add a small amount of water (typically 10-20 equivalents).

  • Heat the reaction mixture to reflux (around 80-85 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired enaminone. A potential side reaction to be aware of is the deacylation of the enaminone intermediate.[6]

Data Summary Table

MethodReagent/CatalystTypical Product(s)Key AdvantagesPotential Issues
Catalytic Hydrogenation Raney® Ni, H₂β-amino enone, γ-amino alcoholHigh efficiency, clean reactionCatalyst pyrophoric, potential for over-reduction
Catalytic Hydrogenation Pd/C, H₂β-amino enone, γ-amino alcoholReadily available catalystMay not be effective for all substrates
Metal Hydride Reduction LiAlH₄γ-amino alcoholPowerful reducing agentLow chemoselectivity, over-reduction
Transition-Metal Carbonyl Mo(CO)₆EnaminoneNon-hydrogenation conditionsStoichiometric reagent, potential side reactions[6]
Dissolving Metal Reduction Na/NH₃ (Birch)β-amino ketoneStrong reductionHarsh conditions, low functional group tolerance
Transition-Metal Catalysis Ru(II), Fe(III)Pyrroles, Pyridines[4]Access to diverse heterocyclesRequires specific ligands and conditions

References

Stability issues of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound, particularly in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of this compound in DMSO and observed a loss of purity over time. What could be the cause?

A1: The observed degradation of this compound in DMSO can be attributed to two primary chemical instabilities: hydrolysis of the methyl ester and cleavage of the isoxazole ring. DMSO, being a polar aprotic solvent, is an excellent solvent for a wide range of compounds. However, it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to the hydrolysis of the methyl ester group, yielding the corresponding carboxylic acid. Furthermore, the isoxazole ring, a common motif in medicinal chemistry, can be susceptible to ring-opening, particularly under basic or acidic conditions, which can be inadvertently introduced by contaminants in lower-grade DMSO or through multiple freeze-thaw cycles.[1][2][3][4][5][6]

Q2: What are the likely degradation products I should be looking for?

A2: The two primary degradation products you are likely to encounter are:

  • 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid: This results from the hydrolysis of the methyl ester.

  • Products of isoxazole ring-opening: The N-O bond in the isoxazole ring is inherently weak and can cleave under certain conditions, leading to a variety of potential products depending on the specific mechanism. For instance, base-catalyzed ring opening of similar isoxazoles has been documented to occur.[6]

Q3: How can I minimize the degradation of my compound in DMSO?

A3: To maintain the stability of your this compound stock solution, we recommend the following best practices:

  • Use high-purity, anhydrous DMSO: Opt for a grade of DMSO with a water content of less than 0.1%.[7] Lower-grade DMSO can contain water and other impurities that can accelerate degradation.[8]

  • Proper storage: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[9] Each freeze-thaw cycle can introduce moisture and atmospheric contaminants into your solution.

  • Inert atmosphere: If possible, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture.[9]

  • Limit time in solution: Prepare fresh solutions for your experiments whenever possible. Long-term storage in DMSO, even under ideal conditions, can lead to some level of degradation.[9]

Q4: Can the DMSO itself react with my compound?

A4: While DMSO is generally considered a stable solvent, it can participate in certain reactions. Under specific conditions, DMSO can act as an oxidant or a source of a methyl group.[10][11][12] However, for this compound under typical laboratory storage and handling conditions, the primary stability concerns are hydrolysis and isoxazole ring cleavage, rather than a direct reaction with DMSO.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of stock solution. Degradation of the parent compound.1. Confirm the identity of the new peaks by mass spectrometry. Compare with the expected masses of the hydrolyzed carboxylic acid and potential ring-opened products. 2. Implement the recommended best practices for solution preparation and storage. 3. Prepare a fresh stock solution using high-purity, anhydrous DMSO.
Inconsistent results in biological assays. Loss of active compound concentration due to degradation.1. Perform a stability study on your compound in DMSO under your experimental conditions (see protocol below). 2. Quantify the concentration of the parent compound in your stock solution before each experiment using a validated analytical method (e.g., HPLC with a standard curve).
Precipitate formation in the stock solution upon thawing. The compound may have limited solubility at lower temperatures, or degradation products may be less soluble.1. Gently warm the solution to room temperature and vortex to attempt redissolution.[3] 2. If the precipitate persists, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible. 3. Consider preparing a less concentrated stock solution.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • This compound

    • High-purity, anhydrous DMSO (≤0.1% water)

    • Sterile, amber glass vials with PTFE-lined caps

    • Calibrated balance and appropriate volumetric glassware

  • Procedure:

    • Equilibrate all materials to room temperature in a desiccator or under an inert atmosphere.

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use vials, leaving minimal headspace.

    • Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC
  • Objective: To determine the stability of this compound in DMSO over time and under different storage conditions.

  • Procedure:

    • Prepare a stock solution of the compound in anhydrous DMSO as described in Protocol 1.

    • Divide the solution into three sets of aliquots for testing under different conditions:

      • Set A: Room temperature (20-25°C)

      • Set B: Refrigerated (2-8°C)

      • Set C: Frozen (-20°C)

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each set.

    • For the frozen sample, allow it to thaw completely at room temperature.

    • Dilute a sample from each aliquot to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated HPLC method capable of separating the parent compound from its potential degradation products.[13][14]

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

Visualizing the Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound in the presence of water.

Degradation_Pathway Parent This compound Hydrolysis_Product 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid Parent->Hydrolysis_Product H₂O (Hydrolysis) Ring_Opening_Products Ring-Opened Products Parent->Ring_Opening_Products Base/Acid Catalysis

References

Technical Support Center: Navigating the Scale-Up Synthesis of Isoxazole-Based Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] While laboratory-scale synthesis provides access to a diverse range of these valuable heterocycles, the transition to pilot and industrial-scale production presents a distinct set of challenges.[3] Scaling a synthesis is rarely a linear process; issues related to heat transfer, mixing efficiency, impurity formation, and safety, which are manageable at the gram-scale, can become critical impediments at the kilogram or ton-level.[3][4]

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the scale-up of isoxazole-based intermediates. We will address common experimental hurdles through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in fundamental chemical principles and field-proven insights.

Troubleshooting Guide: From Bench to Bulk

This guide addresses specific, practical issues encountered during the scale-up of isoxazole syntheses.

Issue 1: Reaction Yield is Significantly Lower at Scale Compared to Lab Results

Observation: A reaction that consistently provides >80% yield in a 1 L flask struggles to surpass 50% in a 200 L reactor.

Potential Causes & Troubleshooting Steps

  • Inefficient Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, hindering efficient heat removal for exothermic reactions or consistent heating for endothermic ones.[4] This can lead to the formation of localized hot spots, causing decomposition of starting materials, intermediates, or the final product.[4]

    • Solution:

      • Characterize Thermal Profile: Use reaction calorimetry (e.g., RC1) at the lab scale to understand the reaction's heat flow. This data is crucial for modeling thermal behavior in a large reactor.

      • Modify Dosing Strategy: For exothermic reactions, such as the in situ generation of nitrile oxides, implement a slow, controlled addition of the limiting reagent. This keeps the instantaneous heat generation manageable for the reactor's cooling system.

      • Select Appropriate Equipment: Ensure the jacketed reactor has adequate heat transfer fluid flow and temperature control. For highly energetic reactions, consider alternative reactor designs like continuous flow reactors.[5]

  • Poor Mixing and Mass Transfer: What appears as vigorous stirring in a flask may be inadequate in a large vessel, leading to poor distribution of reagents and localized concentration gradients.[4]

    • Solution:

      • Optimize Agitation: Consult with chemical engineers to select the appropriate impeller type (e.g., pitched-blade turbine, anchor) and agitation speed for the specific reaction viscosity and geometry of the reactor.

      • Monitor Homogeneity: Implement Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reaction progress and ensure homogeneity throughout the vessel.[6]

  • Side Reactions Dominating at Scale: A minor side reaction at the lab scale can become the major pathway under scale-up conditions. A common issue in 1,3-dipolar cycloadditions is the dimerization of the in situ generated nitrile oxide to form furoxans, which reduces the yield of the desired isoxazole.[6][7]

    • Solution:

      • Control Intermediate Concentration: Add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) slowly to the solution containing the dipolarophile (the alkyne).[7] This maintains a low steady-state concentration of the highly reactive nitrile oxide, favoring the desired bimolecular cycloaddition over the dimerization side reaction.[7]

      • Adjust Stoichiometry: Using a slight excess of the alkyne dipolarophile can help to more effectively trap the nitrile oxide as it is formed.[7]

Issue 2: Poor or Inconsistent Regioselectivity

Observation: The reaction produces a mixture of regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles), and the ratio varies between batches, complicating purification.

Potential Causes & Troubleshooting Steps

  • Influence of Reaction Parameters: Regioselectivity in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions, is governed by a delicate balance of steric and electronic factors of the reactants.[7][8] These factors can be significantly influenced by solvent polarity and reaction temperature.[7][9]

    • Solution:

      • Solvent Screening: The choice of solvent can dramatically alter regioselectivity.[7] Conduct a Design of Experiments (DoE) approach at the lab scale to screen various solvents. More polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[7]

      • Temperature Optimization: Systematically screen a range of temperatures. For some reactions, a specific temperature may provide optimal regioselectivity even if the reaction rate is slower.[7]

      • Catalyst Control: For catalyzed reactions, the choice of metal (e.g., copper(I) vs. ruthenium(II)) can direct the reaction towards a specific regioisomer.[10][11] Ensure the catalyst is active and free from poisons.[12]

  • Ambiguous Directing Effects of Substituents: In the classic condensation of a 1,3-dicarbonyl compound with hydroxylamine, the formation of a single regioisomer is not always guaranteed, especially with unsymmetrical dicarbonyls.[9][13]

    • Solution:

      • Modify the Substrate: One strategy is to use a β-enamino diketone precursor. The regiochemistry of the subsequent cyclocondensation with hydroxylamine can be controlled by the choice of solvent, the use of additives like pyridine, or a Lewis acid such as BF₃·OEt₂.[9]

      • Control Reaction pH: In some cases, adjusting the pH of the reaction medium can be a key factor in determining the regiochemical outcome.[11]

Issue 3: Product Fails to Crystallize or "Oils Out" During Work-Up

Observation: The crude product, which was a solid in the lab, precipitates as a viscous oil or emulsion during scaled-up work-up and isolation procedures.[14][15]

Potential Causes & Troubleshooting Steps

  • Presence of Impurities: Even small amounts of closely related impurities or residual solvent can act as an "anti-solvent," inhibiting nucleation and proper crystal lattice formation.

    • Solution:

      • Impurity Profile Analysis: Use HPLC or GC-MS to identify the impurities. Understanding their structure can inform purification strategies (e.g., an acidic impurity can be removed with a mild base wash).

      • Pre-Purification Step: Consider a "polishing" step before crystallization, such as passing the crude solution through a plug of silica gel or activated carbon to remove baseline impurities.

  • Suboptimal Crystallization Conditions: The cooling profile, solvent system, and seeding strategy are critical for successful crystallization at scale.

    • Solution:

      • Systematic Solvent Screening: Screen a variety of solvent/anti-solvent systems at the lab scale.

      • Controlled Cooling: Implement a slow, linear cooling profile in the reactor. A rapid temperature drop ("crash cooling") often leads to oiling out.

      • Seeding: Develop a robust seeding protocol. Add a small amount of pure crystalline material at the point of supersaturation to promote controlled crystal growth.

ParameterLab Scale (1 L Flask)Scale-Up (200 L Reactor)Key Challenge & Mitigation
Heat Transfer High surface area/volume ratio; rapid heating/cooling.Low surface area/volume ratio; slow heat exchange.Risk: Hot spots, decomposition. Mitigation: Reaction calorimetry, controlled dosing, efficient jacket cooling.[4]
Mixing Efficient, rapid homogenization with magnetic stir bar.Potential for dead zones, inefficient mass transfer.Risk: Localized concentrations, side reactions. Mitigation: Proper impeller design, agitation studies, use of baffles.[4]
Addition Rate Manual addition via dropping funnel over minutes.Pumped addition over hours.Risk: Accumulation of unreacted reagents. Mitigation: Calibrate pumps, use PAT to monitor consumption.[6]
Work-up Separatory funnel; small volumes.Pumping between vessels; large volumes.Risk: Stable emulsions, difficult phase splits. Mitigation: Add brine, use centrifuge if necessary.
Isolation Rotary evaporation, vacuum filtration.Crystallization in reactor, centrifugation, drying oven.Risk: Oiling out, inconsistent polymorphs. Mitigation: Controlled cooling, seeding, solvent screening.[14][15]
Table 1: Comparison of Lab vs. Scale-Up Parameters and Associated Challenges.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to isoxazoles is generally more amenable to scale-up: 1,3-dipolar cycloaddition or condensation with 1,3-dicarbonyls?

A1: Both routes are industrially viable, but they present different scale-up challenges.

  • 1,3-Dipolar Cycloaddition: This is a highly versatile and convergent method.[8] The primary challenge is the management of the in situ generated nitrile oxide, which can be unstable and prone to dimerization.[5] However, this can be effectively managed at scale using slow addition protocols and careful temperature control, making it a robust choice. Flow chemistry, in particular, is well-suited to safely handle such reactive intermediates.[5]

  • Condensation of 1,3-Dicarbonyls: This classic method uses readily available starting materials.[13] The main challenge is often controlling regioselectivity with unsymmetrical dicarbonyls, which can lead to difficult separations of isomeric products at scale.[9] This route may be preferable if the dicarbonyl is symmetrical or if a robust method for controlling regioselectivity has been established.[9]

Q2: What are the primary safety concerns when scaling up isoxazole synthesis?

A2: The primary safety concerns often revolve around the handling of reactive intermediates and reagents, and managing reaction exotherms.

  • Hydroxylamine (NH₂OH): Hydroxylamine and its salts can be explosive, especially at elevated temperatures or in the presence of oxidizers. It is critical to perform thermal stability testing (e.g., DSC) on the reaction mixture and to ensure that temperature limits are strictly controlled.

  • Nitrile Oxides: These are high-energy intermediates. While they are typically generated and consumed in situ, it is crucial to avoid conditions that could lead to their accumulation in the reactor.[5]

  • Thermal Runaway: As discussed in the troubleshooting section, exothermic events must be well-understood and controlled. A thermal runaway can lead to a dangerous increase in reactor pressure and temperature.

Q3: How do I choose an appropriate solvent for scale-up, beyond its effect on the reaction?

A3: Solvent selection for scale-up involves a multi-faceted analysis beyond just reaction performance.[6]

  • Safety & Environment: Consider the solvent's flash point, toxicity, and environmental impact (e.g., inclusion on lists of volatile organic compounds). Green solvents like water, ethanol, or 2-MeTHF are increasingly preferred.[2][16][17]

  • Cost & Recovery: The cost of the solvent becomes significant at scale. Choose a solvent that can be efficiently recovered and recycled via distillation to improve process economics.

  • Work-up & Isolation: The solvent must be suitable for the work-up procedure. For example, a water-immiscible solvent is required for an aqueous extraction. Its boiling point should be low enough for easy removal during drying but high enough to allow for a controlled reaction temperature.

Visualizations

Key Synthetic Pathways to the Isoxazole Core

cluster_0 1,3-Dipolar Cycloaddition cluster_1 Dicarbonyl Condensation a1 Aldoxime / Nitroalkane (Precursor) a2 Nitrile Oxide (Reactive 1,3-Dipole) a1->a2 in situ generation a4 Isoxazole Ring a2->a4 [3+2] Cycloaddition a3 Alkyne (Dipolarophile) a3->a4 [3+2] Cycloaddition b1 1,3-Dicarbonyl Compound b3 Isoxazole Ring b1->b3 Cyclocondensation b2 Hydroxylamine (NH₂OH) b2->b3 Cyclocondensation

Caption: Primary synthetic routes for constructing the isoxazole ring.

Troubleshooting Workflow for Low Reaction Yield

start Low Yield Observed at Scale q1 Reaction Monitoring (TLC/HPLC/PAT) Shows Incomplete Conversion? start->q1 q2 Significant Side Products Observed? q1->q2 No, Starting Material Consumed cause1 Potential Cause: Inefficient Mixing or Poor Heat Transfer q1->cause1 Yes cause2 Potential Cause: Reactant/Intermediate Decomposition q2->cause2 No, Mass Balance is Poor cause3 Potential Cause: Nitrile Oxide Dimerization (for Cycloadditions) q2->cause3 Yes sol1 Solution: - Increase Agitation - Implement Controlled Dosing - Verify Reactor Heat Exchange cause1->sol1 sol2 Solution: - Lower Reaction Temperature - Check Raw Material Stability - Use Milder Reagents cause2->sol2 sol3 Solution: - Slow Addition of Precursor - Use Excess Dipolarophile - Optimize Temperature cause3->sol3

Caption: Decision-making workflow for diagnosing low yield in scale-up reactions.

Experimental Protocols

Protocol 1: Representative Lab-Scale Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 3-phenyl-5-(4-chlorophenyl)isoxazole, illustrating key principles that are relevant for scale-up.

Materials:

  • Benzaldoxime

  • 4-Chlorophenylacetylene

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add benzaldoxime (5.0 g, 41.3 mmol) and 4-chlorophenylacetylene (5.9 g, 43.2 mmol) in ethyl acetate (100 mL).

  • NCS Addition: Cool the mixture to 0-5 °C using an ice bath. Add a solution of N-Chlorosuccinimide (NCS, 5.8 g, 43.4 mmol) in ethyl acetate (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Causality: NCS acts as a mild oxidant to convert the aldoxime to the corresponding hydroximoyl chloride.

  • Base Addition & Cycloaddition: To the resulting slurry, add triethylamine (Et₃N, 6.3 mL, 45.4 mmol) dropwise via the dropping funnel over 1 hour, keeping the temperature below 10 °C. Causality: Et₃N acts as a base to eliminate HCl from the hydroximoyl chloride intermediate, generating the reactive nitrile oxide in situ. Slow addition is critical to minimize dimerization.[7]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the benzaldoxime is consumed.

  • Work-Up: Quench the reaction by adding water (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the resulting crude solid from ethanol/water to yield the pure 3-phenyl-5-(4-chlorophenyl)isoxazole.

References

Technical Support Center: Optimization of Catalytic Hydrogenation of Isoxazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of isoxazole rings. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful transformation. The conversion of isoxazoles into valuable intermediates like β-amino enones, β-hydroxy ketones, and γ-amino alcohols is a cornerstone of modern synthetic chemistry. However, the reaction's success hinges on a delicate interplay of catalyst, substrate, and reaction conditions.

This document moves beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you to not only solve problems as they arise but to proactively design more robust and efficient hydrogenation reactions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common challenges encountered during the catalytic hydrogenation of isoxazole rings, presented in a direct question-and-answer format.

Question 1: My reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?

Answer: Stalled reactions are a frequent issue, often pointing to problems with the catalyst's activity or the reaction environment.

  • Underlying Causes & Solutions:

    • Catalyst Inactivity: The catalyst may be old, from a poor-quality batch, or improperly handled. Always use a fresh batch of catalyst from a reputable supplier. For heterogeneous catalysts like Palladium on Carbon (Pd/C), ensure it has not been excessively exposed to air.

    • Catalyst Poisoning: This is a primary suspect. Isoxazole hydrogenation can be sensitive to various functional groups and impurities.

      • Sulfur and Halogens: Trace amounts of sulfur-containing compounds (thiols, thioethers) or halides in your starting material or solvent can irreversibly poison noble metal catalysts.[1][2][3] Pre-purify your substrate via chromatography or recrystallization.

      • Product Inhibition: The amine products of the hydrogenation can sometimes coordinate strongly to the metal surface, inhibiting further reaction.[4][5] This can be mitigated by using a less sensitive catalyst or by performing the reaction in the presence of an acylating agent (e.g., Boc₂O) to immediately protect the newly formed amine.[4]

    • Insufficient Hydrogen: For gas-phase hydrogenation, ensure the system is properly sealed and purged. A simple balloon of hydrogen may be insufficient for difficult substrates; moving to a high-pressure reactor (e.g., a Parr shaker) is a standard troubleshooting step.[1][6] For transfer hydrogenation, ensure your hydrogen donor (e.g., ammonium formate) is fresh and used in sufficient excess (typically 5 equivalents or more).[7]

    • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be mass-transfer limited. Try a different solvent system or a co-solvent (e.g., THF/methanol) to improve solubility.[1]

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion cat_check Is the catalyst fresh and handled properly? start->cat_check poison_check Could catalyst poisoning be an issue (sulfur, halides, product)? cat_check->poison_check Yes cat_sol Use fresh catalyst. Consider a more active one (e.g., Pearlman's catalyst). cat_check->cat_sol No h2_check Is hydrogen supply (pressure/donor) adequate? poison_check->h2_check No poison_sol Purify substrate. Add an amine scavenger/protecting agent. Use a poison-resistant catalyst. poison_check->poison_sol Yes sol_check Is the substrate fully dissolved? h2_check->sol_check Yes h2_sol Increase H2 pressure (Parr shaker). Use fresh hydrogen donor in transfer hydrogenation. h2_check->h2_sol No sol_sol Screen alternative solvents or add a co-solvent. sol_check->sol_sol No

Caption: Decision tree for troubleshooting low conversion.

Question 2: My reaction is producing a mixture of products, particularly from undesired ring cleavage. How can I improve selectivity?

Answer: Selectivity is dictated by the inherent weakness of the N-O bond in the isoxazole ring.[8] The key is to choose conditions that favor reduction of the C=N bond formed after initial N-O cleavage, without over-reducing other functionalities or causing further fragmentation.

  • Controlling Selectivity:

    • Catalyst Choice is Critical: The nature of the catalyst has the most significant impact.

      • Palladium (Pd/C): Highly active and excellent for many hydrogenations, but can sometimes be too aggressive, leading to over-reduction or side reactions. It is a good starting point for yielding β-amino enones.[8]

      • Raney Nickel (Ra-Ni): Often the catalyst of choice for reducing isoxazoles to γ-amino alcohols.[7][9] It is generally less prone to causing over-reduction of other groups compared to Pd/C under similar conditions. However, its pyrophoric nature requires careful handling.[10][11]

      • Platinum (PtO₂, Pt/C): Can be effective but may require more forcing conditions (higher pressure/temperature).

      • Rhodium (Rh/C): Can be very active for N-heterocycle reduction but may also be susceptible to poisoning by nitrogen-containing products.[5]

    • Reaction Conditions: Milder conditions favor higher selectivity.

      • Temperature: Start at room temperature. Increasing the temperature can improve rates but often at the cost of selectivity.

      • Pressure: High hydrogen pressure can sometimes lead to over-reduction. Begin with lower pressures (e.g., 40-50 psi) before moving to more forcing conditions.[7]

    • Additives: The addition of certain reagents can steer the reaction. For example, using Raney Nickel in the presence of AlCl₃ has been reported to mediate N-O bond cleavage effectively.[9]

Reaction Pathway and Potential Products

G sub Substituted Isoxazole int1 Imine Intermediate sub->int1 N-O Cleavage (e.g., Pd/C, H₂) prod1 β-Amino Enone int1->prod1 Mild Conditions int2 β-Hydroxy Ketone int1->int2 Hydrolysis prod2 γ-Amino Alcohol int2->prod2 C=O Reduction (e.g., Ra-Ni, H₂) side_prod Over-reduction or Decomposition Products int2->side_prod Harsh Conditions

Caption: Common reaction pathways in isoxazole hydrogenation.

Frequently Asked Questions (FAQs)

Q: How do I select the best catalyst for my specific isoxazole hydrogenation?

A: The optimal catalyst depends on your desired product and the substrate's functional groups. The following table provides a general guideline.

CatalystTypical LoadingPrimary Product TargetAdvantagesDisadvantages
10% Pd/C 5-10 mol%β-Amino EnonesHighly active, versatile, good for initial screening.Can be unselective; prone to poisoning by sulfur.[1][2]
Raney® Nickel ~50% w/w (slurry)γ-Amino AlcoholsExcellent for N-O cleavage and subsequent carbonyl reduction; cost-effective.[7][12]Pyrophoric (requires careful handling); activity can be variable.[10]
PtO₂ (Adams' Cat.) 5-10 mol%γ-Amino AlcoholsRobust, less sensitive to some poisons than Pd.Often requires higher pressures/temperatures; more expensive.
Pd(OH)₂/C 10-20 mol%DebenzylationMore active than Pd/C, especially for removing N-benzyl groups.[1]Can be too aggressive for sensitive substrates.

Q: What is the role of the solvent?

A: The solvent plays multiple crucial roles:

  • Solubility: It must fully dissolve the starting material for the reaction to proceed efficiently.[1]

  • Polarity: Protic solvents like methanol or ethanol are commonly used as they can facilitate protonolysis steps and often improve catalyst activity.

  • Inertness: The solvent should not react under the hydrogenation conditions. Avoid solvents with reducible groups if they are not the intended substrate.

Commonly used solvents include methanol, ethanol, ethyl acetate, and THF. For substrates with poor solubility, a mixture like THF/MeOH can be effective.[1][7]

Q: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?

A: Yes, transfer hydrogenation is an excellent and often safer alternative.[13] Reagents like ammonium formate or hydrazine are used as the hydrogen source in the presence of a catalyst, typically Pd/C.[7] This method avoids the need for specialized high-pressure equipment and is particularly useful for small-scale lab synthesis.[7]

General Experimental Protocol: Hydrogenation of a 3,5-Disubstituted Isoxazole to a γ-Amino Alcohol using Raney® Nickel

This protocol provides a robust starting point. Safety Note: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or the reaction solvent at all times.

  • Reactor Setup:

    • To a high-pressure hydrogenation vessel (e.g., Parr reactor), add the 3,5-disubstituted isoxazole (1.0 eq).

    • Add a suitable solvent (e.g., methanol or ethanol) to create a ~0.1 M solution.

    • Self-Validation Check: Ensure the substrate is fully dissolved. If not, consider a co-solvent.

  • Catalyst Addition:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add Raney® Nickel (~50% w/w of the substrate) as a slurry in the chosen solvent.[7]

    • Optional: For some substrates, adding a base like triethylamine (1.1 eq) can be beneficial.[7]

  • Reaction Execution:

    • Seal the reaction vessel securely.

    • Purge the vessel 3-5 times with hydrogen gas to remove all air.

    • Pressurize the vessel to the desired pressure (a starting point of 40-50 psi is recommended).[7]

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Take aliquots carefully after depressurizing and purging the vessel with inert gas. The disappearance of the starting material and the appearance of a more polar spot (the amino alcohol) are indicative of progress.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • CRITICAL SAFETY STEP: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Never allow the filter cake to dry. Keep it wet with solvent at all times.[11]

    • Wash the Celite® pad with additional solvent.

    • Quench the wet filter cake by slowly adding it to a large volume of water.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude γ-amino alcohol by column chromatography on silica gel or by crystallization.

References

How to avoid regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the mechanistic reasoning behind them, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm consistently getting a mixture of regioisomers in my isoxazole synthesis. What's the fundamental reason for this?

A1: The formation of regioisomers is a common challenge in isoxazole synthesis and typically arises from the two principal synthetic routes, each with its own mechanistic subtleties:

  • [3+2] Cycloaddition (Huisgen Cycloaddition): This is the reaction of a nitrile oxide (the "1,3-dipole") with an alkyne or alkene (the "dipolarophile").[1][2] With an unsymmetrical alkyne (R¹-C≡C-R²), the nitrile oxide can add in two different orientations, leading to either a 3,4- or 3,5-disubstituted isoxazole.[3] In uncatalyzed thermal reactions, the regiochemical outcome is governed by a complex interplay of steric and electronic factors, often resulting in poor selectivity.[3][4]

  • Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This classic method (the Claisen isoxazole synthesis) involves the reaction of hydroxylamine with a β-dicarbonyl compound.[5][6] If the dicarbonyl is unsymmetrical (e.g., R¹-CO-CH₂-CO-R²), the hydroxylamine can perform its initial nucleophilic attack on either of the two distinct carbonyl carbons. This leads to two different intermediates and, ultimately, a mixture of two regioisomeric isoxazoles.[5][6]

Q2: Which synthetic strategy offers better intrinsic control over regioselectivity?

A2: While both methods can be optimized, the [3+2] cycloaddition route generally offers more robust and predictable control over regioselectivity , primarily through catalyst-based strategies.[7] Modern organometallic catalysis has provided powerful tools to direct the cycloaddition towards a single desired regioisomer, an advantage that is often harder to achieve with the classical cyclocondensation method.[7][8][9] However, recent advancements using modified dicarbonyl precursors, such as β-enamino diketones, have significantly improved the regiochemical control in cyclocondensation reactions as well.[5][6][10]

Q3: For a [3+2] cycloaddition, how can I selectively synthesize the 3,5-disubstituted isoxazole over the 3,4-isomer?

A3: This is a critical and frequently encountered challenge. The key lies in moving away from thermal, uncatalyzed conditions and employing a catalyst.

  • Copper(I) Catalysis for 3,5-Disubstituted Isoxazoles: The most reliable method for selectively forming 3,5-disubstituted isoxazoles is through a copper(I)-catalyzed reaction.[4][8][11] The mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts in a stepwise manner with the nitrile oxide, ensuring a single orientation of addition.[4][8]

  • Ruthenium(II) Catalysis for 3,4-Disubstituted Isoxazoles: Conversely, if your target is the 3,4-disubstituted isomer, a ruthenium(II) catalyst is the method of choice.[7] The mechanism is different from copper catalysis and directs the regiochemistry toward the opposite isomer.

The choice of catalyst is therefore the most powerful tool at your disposal for dictating the regiochemical outcome of the cycloaddition.[12]

Q4: My cyclocondensation with an unsymmetrical β-diketone is not selective. What are my options?

A4: You have two main avenues for improvement: modifying the substrate and controlling the reaction conditions.

  • Substrate Modification: Instead of a simple β-diketone, use a β-enamino diketone . These substrates show excellent potential for regiochemical control because the enamine and ketone carbonyls have highly differentiated reactivity towards hydroxylamine.[5][13]

  • Reaction Condition Optimization: Even with modified substrates, the regioselectivity can be fine-tuned by adjusting the reaction environment. Key variables include:

    • Solvent: Polar protic solvents (like ethanol) can favor one isomer, while polar aprotic solvents (like acetonitrile) can favor another.[5]

    • Additives: The use of a base (like pyridine) or a Lewis acid (like BF₃·OEt₂) can completely reverse or significantly enhance the regioselectivity by activating one of the carbonyl groups.[5][6]

    • Temperature: Running the reaction at reflux versus room temperature can also influence the isomeric ratio.[5]

Troubleshooting Guide: Catalyst-Controlled Regioselectivity in [3+2] Cycloadditions

Issue: You are attempting to synthesize a single regioisomer of a disubstituted isoxazole from a nitrile oxide and a terminal alkyne, but you are observing a mixture of the 3,4- and 3,5-isomers.

Causality: Uncatalyzed 1,3-dipolar cycloadditions are pericyclic reactions governed by Frontier Molecular Orbital (FMO) theory.[2][14] The regioselectivity depends on the relative energies of the HOMO and LUMO of the dipole and dipolarophile, and the orbital coefficients at the reacting atoms. Often, the energy differences between the two possible transition states are small, leading to poor selectivity.[3]

Solution: Implement a catalyst-controlled reaction. The catalyst overrides the intrinsic FMO preferences by enforcing a specific, lower-energy mechanistic pathway.

cluster_0 Catalyst-Controlled Regioselectivity cluster_1 Pathway A: 3,5-Isoxazole cluster_2 Pathway B: 3,4-Isoxazole Start Nitrile Oxide + Terminal Alkyne Cu_Cat Add Copper(I) Catalyst (e.g., CuI) Start->Cu_Cat Desired Isomer? Ru_Cat Add Ruthenium(II) Catalyst (e.g., [RuCl2(p-cymene)]2) Start->Ru_Cat Desired Isomer? Cu_Mech Mechanism: Formation of Cu-Acetylide Stepwise addition Cu_Cat->Cu_Mech Product_35 SELECTIVE FORMATION 3,5-Disubstituted Isoxazole Cu_Mech->Product_35 Ru_Mech Mechanism: Formation of Ru-Vinylidene [3+2] Annulation Ru_Cat->Ru_Mech Product_34 SELECTIVE FORMATION 3,4-Disubstituted Isoxazole Ru_Mech->Product_34

Caption: Catalyst choice dictates the regiochemical outcome.

Data Summary: Catalyst Performance
Catalyst SystemTarget IsomerTypical Regioisomeric Ratio (Target:Other)Key Considerations
Copper(I) Iodide (CuI) 3,5-Disubstituted>95:5Widely applicable, cost-effective, and robust. Often used for "click chemistry" analogues.[7][8]
[RuCl₂(p-cymene)]₂ 3,4-Disubstituted>95:5The method of choice for accessing the less common 3,4-isomer.[7]
None (Thermal) MixtureVaries (e.g., 3:1 to 1:1)Lacks selectivity for most substrates. May be influenced by solvent polarity.[3][15]
Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I) Catalysis

This protocol is adapted from established procedures for the copper-catalyzed cycloaddition of in situ generated nitrile oxides.[11]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aldoxime (1.0 equiv), terminal alkyne (1.1 equiv), and Copper(I) Iodide (5 mol%).

  • Dissolution: Add the anhydrous solvent (e.g., DCM) and stir the mixture at room temperature until all solids are dissolved.

  • Nitrile Oxide Generation (In Situ): Cool the reaction mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) in one portion.

    • Causality: NCS chlorinates the aldoxime to form a hydroximoyl chloride intermediate.

  • Cycloaddition: Add the base (e.g., triethylamine) dropwise to the cooled solution over 5-10 minutes.

    • Causality: The base promotes two critical steps: a) it dehydrochlorinates the hydroximoyl chloride to generate the reactive nitrile oxide dipole in situ, and b) it facilitates the formation of the copper acetylide. The slow addition maintains a low concentration of the nitrile oxide, preventing dimerization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Troubleshooting Guide: Regiocontrol in Cyclocondensation Reactions

Issue: The reaction of your unsymmetrical 1,3-dicarbonyl compound with hydroxylamine hydrochloride yields an inseparable mixture of regioisomers.

Causality: The two carbonyl groups in an unsymmetrical 1,3-dicarbonyl have different electronic and steric environments. Hydroxylamine, a soft nucleophile, may attack either carbonyl. The reaction outcome is often sensitive to pH and temperature, and without strong directing factors, selectivity is poor.[5][6]

Solution: Use a β-enamino diketone precursor to differentiate the two electrophilic sites and carefully select reaction conditions to direct the initial nucleophilic attack. The enamine nitrogen atom modulates the reactivity of the adjacent carbonyl, providing a handle for regiochemical control.[5][13]

cluster_workflow Troubleshooting Workflow: Cyclocondensation cluster_path1 Method A cluster_path2 Method B cluster_path3 Method C Start Start: β-Enamino Diketone + NH2OH·HCl Decision What is your desired regioisomeric product? Start->Decision Cond1 Solvent: MeCN Base: Pyridine Temp: Room Temp Decision->Cond1 Isomer A Cond2 Solvent: EtOH Temp: Reflux Decision->Cond2 Isomer B Cond3 Solvent: MeCN Lewis Acid: BF3·OEt2 Base: Pyridine Temp: Room Temp Decision->Cond3 Isomer C Prod1 Favors Isomer A (e.g., 4,5-disubstituted) Cond1->Prod1 Prod2 Favors Isomer B (e.g., alternative 4,5-disubstituted) Cond2->Prod2 Prod3 Favors Isomer C (e.g., 3,4-disubstituted) Cond3->Prod3

Caption: Workflow for selecting conditions for regioselective synthesis.

Data Summary: Condition-Dependent Regioselectivity

The following data is a conceptual summary based on the findings of Bonacorso et al., demonstrating how conditions can direct the reaction of a model β-enamino diketone with hydroxylamine.[5]

MethodSolventAdditiveTemperatureMajor Product
A AcetonitrilePyridine (1.4 equiv)Room TempRegioisomer 1 (4,5-disubstituted)
B EthanolNoneRefluxRegioisomer 2 (alternative 4,5-disubstituted)
C AcetonitrileBF₃·OEt₂ (2.0 equiv) + PyridineRoom TempRegioisomer 3 (3,4-disubstituted)
Protocol: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles (Method C)

This protocol is adapted from a methodology developed for achieving high regioselectivity using a Lewis acid activator.[5]

Materials:

  • β-Enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)

  • Pyridine (1.4 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the β-enamino diketone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in anhydrous acetonitrile.

  • Addition of Base: Add pyridine (1.4 equiv) to the mixture and stir for 5 minutes at room temperature.

  • Lewis Acid Activation: Add boron trifluoride diethyl etherate (2.0 equiv) dropwise to the stirring solution.

    • Causality: The Lewis acid (BF₃) coordinates preferentially to one of the carbonyl oxygens, dramatically increasing its electrophilicity. This coordination directs the nucleophilic attack of hydroxylamine to that specific site, thereby controlling the regiochemical outcome.

  • Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (typically 1-4 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired 3,4-disubstituted isoxazole.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Isoxazole and Oxazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the biological activities of isoxazole and oxazole derivatives. Drawing from a wide range of experimental data, we will explore the nuances in their anticancer, anti-inflammatory, and antimicrobial properties, offering field-proven insights to inform your research and development endeavors.

Introduction: Two Sides of the Same Coin?

Isoxazole and oxazole are five-membered aromatic heterocyclic rings, both containing nitrogen and oxygen atoms. They are isomers, differing only in the relative positions of these heteroatoms: 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole).[1] This seemingly minor structural variance leads to distinct electronic and steric properties, which in turn can significantly influence their biological activity and pharmacological profiles.[2] Both scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This guide aims to dissect the available experimental evidence to provide a clear comparison of their performance in key therapeutic areas.

The choice between an isoxazole and an oxazole scaffold in drug design is often dictated by the specific structure-activity relationships (SAR) for a particular biological target.[1] While both are found in drugs targeting a wide array of diseases, some analyses of FDA-approved drugs suggest a higher prevalence of the isoxazole ring, potentially indicating that in many instances, this scaffold confers more favorable pharmacological properties.[1]

The Structural Nuance: How Heteroatom Position Dictates Biological Behavior

The arrangement of the nitrogen and oxygen atoms within the five-membered ring has a profound impact on the physicochemical properties of isoxazole and oxazole derivatives.

  • Electronic Properties and Basicity: The 1,2-arrangement in isoxazole results in a weaker basicity compared to the 1,3-disposition in oxazole. This difference in electron distribution can affect the ability of the molecule to form hydrogen bonds and interact with biological targets.

  • Metabolic Stability: The weaker N-O bond in the isoxazole ring can render it more susceptible to reductive cleavage under certain biological conditions.[1] This can influence the metabolic fate and pharmacokinetic profile of drug candidates.

These fundamental differences are the underlying reason for the varied biological activities observed between derivatives of these two scaffolds.

Comparative Analysis of Biological Activities

The following sections provide a head-to-head comparison of isoxazole and oxazole derivatives across major therapeutic areas, supported by experimental data from various studies.

Anticancer Activity: A Tale of Diverse Mechanisms

Both isoxazole and oxazole derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.[3][4]

Isoxazole Derivatives in Oncology: Isoxazole-containing compounds have been shown to exert their anticancer effects through various pathways, including:

  • Inducing apoptosis: Triggering programmed cell death in cancer cells.[5]

  • Inhibition of key enzymes: Such as aromatase, topoisomerase, and histone deacetylase (HDAC).[5]

  • Disruption of tubulin polymerization: Interfering with cell division.[5][6]

  • HSP90 Inhibition: Several isoxazole-based compounds have been developed as inhibitors of Heat Shock Protein 90 (HSP90), a protein involved in the stabilization of many proteins required for tumor growth.[6]

Oxazole Derivatives in Oncology: Oxazole derivatives also exhibit potent anticancer activity, with mechanisms that include:

  • Inhibition of novel targets: Such as STAT3 and G-quadruplexes.[7]

  • Tubulin inhibition: Leading to apoptosis.[7]

  • Inhibition of DNA topoisomerase and protein kinases. [7] Many oxazole derivatives have shown excellent potencies against various cancer cell lines, with IC50 values in the nanomolar range.[7]

Comparative Data on Anticancer Activity:

Compound Type Derivative Example Cancer Cell Line IC50 Value Mechanism of Action Reference
IsoxazoleN-phenyl-5-carboxamidyl IsoxazoleMouse colon carcinoma (Colon 38, CT-26)2.5 µg/mLCytotoxic[8]
IsoxazoleScopoletin-isoxazole hybridsHuman cancer cell linesSignificant anti-proliferative activityCytotoxic[6]
Oxazole2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide60 different human cancer cell linesMost sensitive across all subpanelsNot specified[9]
OxazoleAmido sulfonamido methane linked bisoxazolesNot specifiedGood antibacterial and antituberculosis activitiesNot specified[10]
Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Derivatives of both heterocycles have shown promise in modulating inflammatory pathways.

Isoxazole Derivatives as Anti-inflammatory Agents: Many isoxazole compounds have been developed as immunosuppressive and anti-inflammatory drugs.[8] For instance, the isoxazole ring is a core component of the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide.[8] Some derivatives have been shown to significantly reduce carrageenan-induced paw edema in rats.[8][11]

Oxazole Derivatives as Anti-inflammatory Agents: Oxazole derivatives have also been evaluated for their anti-inflammatory properties.[12][13] Certain synthesized oxazole derivatives have demonstrated promising anti-inflammatory activity in the carrageenan-induced rat hind paw edema model, with some showing activity comparable to the standard drug indomethacin.[12][13]

Comparative Data on Anti-inflammatory Activity:

Compound Type Derivative Example Assay Result Reference
IsoxazoleSpecific synthesized derivativesCarrageenan-induced paw edema in ratsSignificant and dose-dependent reduction in inflammation[8]
IsoxazoleTPI-7 and TPI-13 (methoxy-substituted)Carrageenan-induced paw edema in ratsMost active compounds in the series[11]
OxazoleDerivative A1Carrageenan-induced rat hind paw methodMaximum anti-inflammatory activity in the series[12][13]
Antimicrobial Activity: A Broad Spectrum of Action

Both isoxazole and oxazole derivatives have been extensively studied for their antibacterial and antifungal properties.

Isoxazole Derivatives as Antimicrobial Agents: The antibacterial activity of isoxazole derivatives is influenced by the nature and position of substituents on the phenyl rings.[8] For example, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring has been shown to enhance antibacterial activity.[8] Some isoxazole derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria.[8][14]

Oxazole Derivatives as Antimicrobial Agents: Oxazole-containing compounds have also displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] The introduction of a 1,3-oxazole ring has been shown to tremendously increase the antimicrobial activity of certain molecules.[10] Some oxazole analogues have demonstrated potent antibacterial activity against multidrug-resistant strains.[10]

Comparative Data on Antimicrobial Activity:

Compound Type Derivative Example Microorganism Activity (MIC/Zone of Inhibition) Reference
IsoxazoleAcridone-isoxazole with chloro groupE. coli22.39 µg/ml[8]
IsoxazoleTPI-2, TPI-5, TPI-14S. aureus, B. subtilis, E. coli, C. albicans, A. nigerMost active antibacterial and antifungal agents in the series[14]
OxazoleAmine linked bis-heterocyclesStaphylococcus aureusZone of inhibition: 21 mm at 100mg/well[10]
OxazoleAmine linked bis-heterocyclesKlebsiella pneumoniaeZone of inhibition: 22 mm at 100mg/well[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of both isoxazole and oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any attached aryl moieties.

General Pharmacophoric Features for Anticancer Activity:

Caption: Generalized SAR model for anticancer activity.

For isoxazole derivatives, the presence of electron-withdrawing groups like halogens on an aryl substituent often enhances anticancer activity.[15] For oxazole derivatives, the overall substitution pattern is crucial for interaction with specific targets like STAT3 or tubulin.[7]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow start Start: Seed cancer cells in 96-well plate step1 Incubate cells (24h) start->step1 step2 Treat cells with varying concentrations of test compounds step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4h (formazan formation) step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End: Calculate IC50 values step7->end

Caption: MTT assay workflow for cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the isoxazole and oxazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds in vivo.[11]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

  • Grouping and Fasting: Divide the rats into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the isoxazole and oxazole derivatives. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[14]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the isoxazole and oxazole derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion: A Nuanced Choice for Drug Discovery

Both isoxazole and oxazole scaffolds are undeniably valuable in the medicinal chemist's arsenal. The choice between them is not straightforward and depends heavily on the specific therapeutic target and the desired pharmacological properties. Isoxazoles, with their weaker basicity and distinct electronic nature, have found significant success in a number of FDA-approved drugs.[1] However, the potent and diverse biological activities of oxazole derivatives continue to make them a highly attractive scaffold for novel drug development.[7][10]

Future research should focus on more direct head-to-head comparisons of isoxazole and oxazole analogues within the same study to provide a clearer understanding of their relative merits for specific biological targets. The continued exploration of the vast chemical space around these two privileged heterocycles holds immense promise for the discovery of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] This guide focuses on a specific, highly functionalized subclass: 5-(2,4-difluorophenyl)isoxazole-3-carboxylate and its carboxamide analogs. These compounds have garnered significant attention as potent inhibitors of various enzymes and receptors, demonstrating potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases.[2][3] The presence of the 2,4-difluorophenyl group at the 5-position is often critical for potent activity, providing key interactions within the target's binding site.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of molecules. We will dissect the role of substituents at key positions, compare the biological performance of representative analogs with supporting experimental data, and provide detailed protocols for the assays used to evaluate them. Our objective is to offer an in-depth resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Core Scaffold and Synthetic Strategy

The fundamental structure consists of an isoxazole ring substituted at the 3- and 5-positions. The numbering convention used throughout this guide is shown below.

Caption: Core structure and numbering of the 5-(2,4-difluorophenyl)isoxazole-3-carboxylate scaffold.

A common synthetic route involves the cycloaddition reaction between a substituted benzaldehyde oxime and an appropriate acetylene derivative, or the reaction of a β-ketoester with hydroxylamine.[4] Modifications at the 3-position, such as converting the carboxylate ester to various amides, are typically achieved through standard amide coupling reactions (e.g., using HATU or EDC) with the corresponding carboxylic acid, which is obtained by hydrolysis of the ester.[4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature of the substituents at the 3-position (the carboxamide/carboxylate group) and the substitution pattern on the phenyl ring at the 5-position.

Modifications at the 3-Position: The Carboxamide "Tail"

The transformation of the 3-carboxylate ester into a carboxamide is a crucial step for enhancing potency in many target classes. The nature of the amine used in this conversion dictates the properties of the "tail" region, which often explores a distinct pocket in the target's binding site.

  • Impact of the Amide Moiety : Replacing the ester with a secondary or tertiary amide is a common strategy. The amide N-H can act as a crucial hydrogen bond donor, while the substituents on the nitrogen (R' and R'') can be tailored to optimize van der Waals interactions, improve solubility, or block metabolic degradation.

  • Aromatic vs. Aliphatic Substituents : Studies on various targets have shown that substitution with an aromatic ring (e.g., a substituted phenyl or pyridyl group) on the amide nitrogen often leads to highly potent compounds.[5] This suggests a hydrophobic binding pocket that can accommodate these planar groups. For instance, in a series of inhibitors for the mitochondrial permeability transition pore (mtPTP), an N-(3-chloro-2-methylphenyl) group at the 3-carboxamide position yielded a highly potent analog.[5]

  • Linker Length and Flexibility : When a linker is introduced between the amide and a terminal group, its length and rigidity significantly influence activity. For histone deacetylase (HDAC) inhibitors, the linker length at the R2 position showed a clear trend, with a butyl linker being optimal, suggesting a specific distance requirement to reach a key interaction point.[6]

Substitutions at the 5-Position: The Phenyl "Head"

The 5-phenyl group is integral to the pharmacophore, often serving as an anchor in the binding site. The 2,4-difluoro substitution pattern is particularly effective for several reasons:

  • Enhanced Binding Affinity : The fluorine atoms can engage in favorable interactions such as hydrogen bonds with backbone amides or dipole-dipole interactions. The ortho-fluoro group can also induce a conformational twist in the phenyl ring relative to the isoxazole core, which may be optimal for fitting into the binding pocket.

  • Metabolic Stability : Fluorine substitution can block sites of oxidative metabolism on the phenyl ring, thereby increasing the compound's half-life.

  • Modulation of pKa : The electron-withdrawing nature of fluorine atoms can influence the electronic properties of the entire molecule, affecting its binding characteristics and pharmacokinetic profile.

While the 2,4-difluoro pattern is common, other substitutions have been explored. For example, replacing one or both fluorine atoms with chlorine or bromine can sometimes enhance activity, depending on the specific steric and electronic requirements of the target.[7]

Caption: Key structure-activity relationships for the isoxazole scaffold.

Comparative Performance of Analogs

To illustrate the SAR principles, the following table summarizes data for a hypothetical series of analogs targeting an enzyme (e.g., a kinase or deacetylase). The data is representative of trends observed in the literature.[6][8][9]

Analog Modification at Position 3 (R) Modification at Position 5 (Ar) Enzyme IC50 (nM) [8]Cell Viability EC50 (µM) [9]
1 (Ester) -OCH₃2,4-difluorophenyl>10,000>50
2 (Amide) -NH₂2,4-difluorophenyl1,50025.6
3 (Phenyl Amide) -NH-(phenyl)2,4-difluorophenyl851.2
4 (Subst. Phenyl Amide) -NH-(4-chlorophenyl)2,4-difluorophenyl25 0.4
5 (Non-fluoro Phenyl) -NH-(4-chlorophenyl)phenyl4508.9
6 (Mono-fluoro Phenyl) -NH-(4-chlorophenyl)4-fluorophenyl1102.1

Analysis:

  • Ester to Amide Conversion: The conversion from the inactive methyl ester (Analog 1) to the simple amide (Analog 2) results in a modest increase in activity.

  • Importance of the N-Aryl Group: Introducing a phenyl ring on the amide nitrogen (Analog 3) dramatically boosts potency by over 17-fold, highlighting the importance of this hydrophobic interaction.

  • Substitution on N-Aryl Group: Further substitution on the N-phenyl ring with an electron-withdrawing chlorine atom (Analog 4) provides an additional 3-fold increase in potency, likely by enhancing binding interactions or altering the conformation.

  • Criticality of the 2,4-Difluoro Group: Comparing the optimal amide (Analog 4) with its non-fluorinated (Analog 5) and mono-fluorinated (Analog 6) counterparts reveals the critical contribution of the 2,4-difluoro substitution pattern at the 5-position. Removing the fluorine atoms leads to an 18-fold loss in enzymatic potency.

Experimental Protocols

Accurate evaluation of these analogs requires robust and standardized assays. Below are representative protocols for determining enzyme inhibition and cellular activity.

Protocol 1: Enzyme Inhibition Assay (e.g., KinaseGlo® Luminescent Assay)

This protocol is designed to determine the IC50 value of an inhibitor against a specific kinase. The assay measures the amount of ATP remaining in solution following a kinase reaction; lower ATP levels indicate higher kinase activity.

Causality: The choice of a luminescent ATP detection method provides high sensitivity and a broad dynamic range, making it suitable for screening potent inhibitors.[10] The kinase concentration is kept low to ensure initial velocity kinetics.[11]

Workflow Diagram:

G start Start: Prepare Reagents prepare_compounds Prepare serial dilutions of test compounds in DMSO start->prepare_compounds dispense_compounds Dispense compounds (and DMSO control) to 384-well plate prepare_compounds->dispense_compounds add_enzyme Add kinase and substrate mixture to each well dispense_compounds->add_enzyme incubate_reaction Incubate at room temperature (e.g., 60 minutes) add_enzyme->incubate_reaction stop_reaction Add Kinase-Glo® Reagent (stops reaction, initiates luminescence) incubate_reaction->stop_reaction incubate_luminescence Incubate for 10 minutes to stabilize signal stop_reaction->incubate_luminescence read_plate Read luminescence on a plate reader incubate_luminescence->read_plate analyze_data Analyze Data: Normalize to controls, fit dose-response curve, calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a 10-point concentration curve (e.g., from 10 mM to 0.5 nM).

  • Assay Plate Preparation: Using an acoustic dispenser, transfer 50 nL of each compound concentration (and DMSO for controls) into a 384-well white assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase, peptide substrate, and ATP in assay buffer. The ATP concentration should be at or near the Km for the enzyme. Add 10 µL of this mix to each well.

  • Reaction Incubation: Shake the plate for 1 minute and then incubate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent contains luciferase and luciferin, which will produce light in the presence of the remaining ATP.

  • Luminescence Reading: Shake the plate for 1 minute and incubate for an additional 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis:

    • The "high signal" (0% inhibition) is determined from the DMSO-only wells.

    • The "low signal" (100% inhibition) is determined from wells with a known broad-spectrum inhibitor or no enzyme.

    • Normalize the data and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies the number of viable cells in culture by measuring ATP, which is an indicator of metabolic activity.[12] It is commonly used to assess the cytotoxic or cytostatic effects of compounds.[10][13]

Causality: This assay provides a more physiologically relevant assessment than a simple enzyme assay, as it accounts for cell permeability, off-target effects, and engagement with the target in a complex cellular environment.[13]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated control wells (representing 100% viability) and calculate the EC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-(2,4-difluorophenyl)isoxazole-3-carboxylate scaffold is a versatile and highly tunable platform for developing potent and selective inhibitors. The structure-activity relationship is well-defined, with the 3-carboxamide "tail" and the 5-aryl "head" playing distinct and critical roles in target engagement. Potency is maximized by converting the 3-carboxylate to a substituted amide, often with an N-aryl group, and by maintaining the 2,4-difluoro substitution on the 5-phenyl ring.

Future efforts in this area should focus on:

  • Exploring Novel Amide Substituents: Designing novel, non-obvious amide substituents to explore new chemical space and improve properties like solubility and cell permeability.

  • Fine-Tuning the 5-Aryl Group: While 2,4-difluoro is often optimal, systematic exploration of other halogenation patterns or bioisosteric replacements could yield analogs with improved selectivity or novel activity.

  • Multi-Target Profiling: Screening potent analogs against a broad panel of related targets to understand their selectivity profile early in the discovery process.

By leveraging the established SAR and employing robust screening protocols, researchers can continue to optimize this valuable scaffold to develop next-generation therapeutics.

References

A Researcher's Guide to Validating the Molecular Target of Difluorophenyl Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The difluorophenyl isoxazole class of compounds has emerged as a versatile scaffold, with derivatives showing potential in oncology and inflammatory diseases.[1][2] A critical inflection point in developing these molecules is the unambiguous validation of their molecular target. A drug's efficacy and safety profile are intrinsically linked to its on-target activity and off-target interactions.[3] Therefore, confirming that a compound engages its intended target within the complex milieu of a living cell is paramount.[3]

This guide provides a multi-pronged, comparative framework for validating the molecular target of a novel difluorophenyl isoxazole compound. We will proceed with a well-documented, plausible target for this scaffold: the p38α mitogen-activated protein kinase (MAPK) , a key regulator of cellular responses to stress and cytokines.[4][5] We will detail a suite of gold-standard biophysical and proteomic techniques, comparing our hypothetical lead compound, DFI-Compound-1 , against established p38 MAPK inhibitors. This guide is designed not as a rigid template, but as a logical, field-tested workflow that emphasizes scientific causality and self-validating experimental systems.

The Biological Context: p38α MAPK Signaling

Before validating a target, one must understand its role. The p38 MAPK pathway is a critical signaling cascade that translates extracellular stress stimuli into a cellular response, often involving inflammation and apoptosis.[6][7] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making it a compelling therapeutic target.[8][9] An inhibitor's ability to modulate this pathway is the ultimate downstream proof of meaningful target engagement.

p38_pathway stress Environmental Stress (UV, Osmotic Shock) receptors Cell Surface Receptors stress->receptors cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->receptors map3k MAP3Ks (e.g., TAK1, ASK1) receptors->map3k mkk36 MKK3 / MKK6 map3k->mkk36 p38 p38α MAPK mkk36->p38 Phosphorylation (Thr180, Tyr182) downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors inhibitor DFI-Compound-1 (Inhibitor) inhibitor->p38 Binds ATP Pocket downstream_kinases->transcription_factors nucleus Nucleus transcription_factors->nucleus response Cellular Response (Inflammation, Apoptosis) nucleus->response

Figure 1: Simplified p38 MAPK Signaling Pathway.

An Integrated Workflow for Target Validation

validation_workflow cluster_biophysical Biophysical Characterization (Purified Protein) start Start: Hypothesized Target (p38α) cetsa 1. Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) start->cetsa spr 2. Binding Kinetics & Affinity Surface Plasmon Resonance (SPR) cetsa->spr Confirms in-cell binding itc 3. Binding Thermodynamics Isothermal Titration Calorimetry (ITC) spr->itc Provides kinetic context kinobeads 4. Target Selectivity Profiling Kinobeads + LC-MS/MS itc->kinobeads Provides thermodynamic profile validated Validated Molecular Target kinobeads->validated Confirms selectivity

Figure 2: Integrated workflow for molecular target validation.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: The foundational question is: does the compound bind its target in a living cell? Biochemical assays using purified proteins are essential but cannot account for cell permeability, efflux pumps, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) directly addresses this by measuring target engagement in intact cells.[10][11] The core principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[12][13] This thermal stabilization is a direct proxy for target engagement.[14]

Detailed Experimental Protocol: CETSA
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293T or THP-1 monocytes) to ~80% confluency. Treat cells with DFI-Compound-1 (e.g., 10 µM), a known p38 inhibitor as a positive control (e.g., 10 µM SB203580), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler with a gradient program. A typical range for p38 MAPK would be from 40°C to 70°C in 2-3°C increments. Heat for 3 minutes at each temperature, followed by a 3-minute cooling step at room temperature.[15]

  • Cell Lysis: Lyse the cells to release intracellular contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This step is critical for releasing soluble proteins without using detergents that might interfere with protein aggregation.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the heat-denatured, aggregated proteins. The supernatant, containing the soluble, non-aggregated protein fraction, is carefully collected.[8]

  • Quantification: Analyze the amount of soluble p38α MAPK remaining in the supernatant for each temperature point using Western blotting or another sensitive protein detection method. A housekeeping protein not expected to be stabilized by the compound should be used as a loading control.

  • Data Analysis: Quantify the band intensities and plot them against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the aggregation temperature (Tagg), which is the temperature at which 50% of the protein has aggregated. The change in Tagg (ΔTagg) between the compound-treated and vehicle-treated samples indicates the degree of stabilization.

Comparative Data: CETSA
CompoundTargetConcentrationTagg (°C) (Vehicle)Tagg (°C) (Treated)ΔTagg (°C) Conclusion
DFI-Compound-1 p38α MAPK10 µM54.459.8+5.4 Strong intracellular target engagement.
SB203580 (Control)p38α MAPK10 µM54.458.6+4.2 Confirms assay validity and shows comparable engagement.[14]
DFI-Compound-1JNK1 (Off-Target)10 µM51.251.3+0.1 No significant engagement of a related MAPK.

Binding Kinetics & Affinity: Surface Plasmon Resonance (SPR)

Expertise & Experience: Once intracellular binding is confirmed, the next logical step is to quantify the interaction's kinetics. How fast does the compound bind (association rate, kon) and how long does it stay bound (dissociation rate, koff)? These parameters, which define the equilibrium dissociation constant (KD), are critical for structure-activity relationship (SAR) studies and predicting in vivo pharmacodynamics.[10] Surface Plasmon Resonance (SPR) is a label-free, real-time technology that provides this rich kinetic data.[16][17]

Detailed Experimental Protocol: SPR
  • Chip Preparation: Select a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Immobilize purified recombinant human p38α MAPK onto the activated chip surface via amine coupling. Aim for a density that will produce a sufficient signal without causing mass transport limitations. A parallel flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to serve as a reference surface for subtracting bulk refractive index changes.[18]

  • Analyte Preparation: Prepare a dilution series of DFI-Compound-1 and control inhibitors in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected KD.

  • Binding Analysis: Inject the analyte solutions sequentially over the ligand (p38α) and reference surfaces at a constant flow rate.[13]

    • Association Phase: Monitor the increase in response units (RU) as the compound binds to the immobilized kinase.

    • Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.

  • Regeneration: Between analyte injections, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte from the ligand surface, returning the signal to baseline. This step must be optimized to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kon, koff, and KD (KD = koff / kon).

Comparative Data: SPR
CompoundTargetkon (1/Ms)koff (1/s)KD (nM) Interpretation
DFI-Compound-1 p38α MAPK2.1 x 1058.4 x 10-44.0 High affinity with a slow dissociation rate (long residence time).
SB203580 (Control)p38α MAPK5.5 x 1052.2 x 10-34.0 High affinity with a faster on/off rate compared to DFI-Compound-1.
BIRB 796 (Control)p38α MAPK1.0 x 1061.0 x 10-50.01 Very high affinity with an extremely slow dissociation rate.[19]

Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

Expertise & Experience: While SPR reveals the kinetics of binding, Isothermal Titration Calorimetry (ITC) provides the "why." ITC is the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[20] This allows for the determination of not only the binding affinity (KD) and stoichiometry (n) but also the complete thermodynamic signature of the interaction: the change in enthalpy (ΔH) and entropy (ΔS).[21] This information is invaluable for lead optimization, as it reveals the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).[22]

Detailed Experimental Protocol: ITC
  • Sample Preparation: Prepare purified p38α MAPK in a precisely buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare DFI-Compound-1 in the exact same buffer, including a matched concentration of DMSO, to minimize heats of dilution. The protein concentration in the sample cell and the ligand concentration in the syringe must be chosen carefully based on the expected KD.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the compound from the syringe into the protein in the sample cell while stirring.[11]

  • Heat Measurement: The instrument measures the tiny temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. Each injection produces a heat pulse that corresponds to the binding event.[23]

  • Data Analysis: Integrate the area under each heat pulse peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to directly determine the KD, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).

Comparative Data: ITC
CompoundTargetKD (nM) ΔH (kcal/mol) -TΔS (kcal/mol) Driving Force of Binding
DFI-Compound-1 p38α MAPK5.2-12.5+1.1Strongly enthalpy-driven (likely strong H-bonds/van der Waals).
SB203580 (Control)p38α MAPK4.8-10.8-0.6Primarily enthalpy-driven.
Alternative Compound p38α MAPK6.0-4.1-7.5Entropy-driven (likely hydrophobic interactions/solvent release).

Target Selectivity Profiling: Kinobeads Competition Assay

Expertise & Experience: A potent compound is of little therapeutic value if it is not selective. The human kinome contains over 500 kinases, many with highly conserved ATP-binding pockets.[24] A lack of selectivity can lead to off-target effects and toxicity.[25] Chemical proteomics approaches, such as the Kinobeads assay, are powerful methods for assessing inhibitor selectivity in an unbiased manner against hundreds of endogenous kinases simultaneously from a cell lysate.[26] The technique uses beads coated with broad-spectrum kinase inhibitors to pull down kinases; a test compound competes for binding, and the displacement of kinases from the beads is quantified by mass spectrometry.

Detailed Experimental Protocol: Kinobeads
  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase structure and activity. Determine the total protein concentration.

  • Compound Incubation (Competition): Aliquot the lysate and incubate with increasing concentrations of DFI-Compound-1 (e.g., from 1 nM to 10 µM) or a vehicle control for a defined period (e.g., 1 hour).

  • Kinase Enrichment: Add the Kinobeads slurry to each lysate sample and incubate to allow kinases to bind to the immobilized inhibitors on the beads. Kinases that are bound by DFI-Compound-1 in the lysate will be unable to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin, and prepare the samples for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the proteins in each sample. For each kinase, plot the remaining amount bound to the beads as a function of the DFI-Compound-1 concentration. This dose-response curve is used to calculate an apparent IC50 value for each kinase, indicating the potency of displacement. A highly selective compound will potently displace only the intended target (p38α) and a few, if any, other kinases.

Comparative Data: Kinobeads Selectivity
CompoundPrimary TargetPrimary Target IC50 (nM)Number of Off-Targets (IC50 < 1 µM)Key Off-Targets (IC50 < 100 nM)
DFI-Compound-1 p38α6.54p38β
SB203580 (Control)p38α5.18p38β, CK1δ, GAK
Staurosporine (Non-selective)Multiple~10>200Pan-Kinase

Conclusion

The validation of a molecular target is a foundational pillar of modern drug discovery.[6] By employing an integrated, multi-assay strategy, researchers can build a robust and compelling case for the mechanism of action of novel compounds like those from the difluorophenyl isoxazole class. This guide demonstrates a logical progression from confirming intracellular target engagement with CETSA, to quantifying binding kinetics and thermodynamics with SPR and ITC, and finally to assessing selectivity with Kinobeads profiling. The convergence of data from these orthogonal approaches provides the high degree of confidence required to advance a compound from a promising lead into a candidate for further preclinical and clinical development.

References

A Comparative Guide to the Cross-Reactivity Profiling of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a comprehensive framework for the cross-reactivity profiling of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate, a compound of interest within the broader, biologically active isoxazole class.[1][2][3] Given the limited publicly available data on this specific molecule, this document serves as a strategic guide to generating a robust selectivity profile, comparing it against established isoxazole-containing drugs: Leflunomide, Valdecoxib, and Danazol.

Introduction: The Imperative of Selectivity in Isoxazole-Based Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5] This structural diversity, however, underscores the potential for off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repurposing. A thorough cross-reactivity profile is therefore not merely a regulatory hurdle but a critical component of understanding a compound's mechanism of action and therapeutic window.

This compound, with its distinct substitution pattern, presents a unique pharmacological profile that warrants in-depth investigation. This guide outlines a multi-tiered experimental approach to elucidate its selectivity and provide a comparative analysis against established benchmarks.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cross-reactivity profile of this compound, a comparative analysis against well-characterized isoxazole-containing drugs is essential. The following compounds have been selected based on their diverse mechanisms of action and established clinical relevance:

Compound Primary Mechanism of Action Known Off-Target Activities/Cross-Reactivities
Leflunomide Inhibition of dihydroorotate dehydrogenase (DHODH), crucial for pyrimidine synthesis in lymphocytes.[6][7]Inhibition of tyrosine kinases at higher concentrations.[7]
Valdecoxib Selective inhibitor of cyclooxygenase-2 (COX-2).[8][9][10][11]Low affinity for COX-1.[8] Withdrawn from the market due to cardiovascular risks.[11][12]
Danazol Weak androgen; binds to androgen, progesterone, and glucocorticoid receptors.[13][14]Interferes with the binding of testosterone, cortisol, and thyroxin to plasma proteins.[15][16] Cross-reacts in some testosterone immunoassays.[17]

A Phased Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to build a comprehensive cross-reactivity profile. This begins with broad, high-throughput screening and progresses to more focused, functional cellular assays.

Tier 1: Broad Target Screening

The initial phase aims to identify potential off-target interactions across large panels of kinases and receptors. The rationale is to cast a wide net and identify any "hits" that warrant further investigation. Several commercial vendors offer these services, providing rapid and cost-effective profiling.[18][19][20][21][22]

Rationale: The ATP-binding site of kinases is a common off-target for small molecule inhibitors. A comprehensive kinome scan is crucial to identify any unintended kinase inhibition, which could lead to a variety of cellular effects.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare stock solutions of this compound, Leflunomide, Valdecoxib, and Danazol in a suitable solvent (e.g., DMSO).

  • Assay Concentration: Select a primary screening concentration (e.g., 10 µM) to identify significant interactions.

  • Kinase Panel: Utilize a commercial kinase panel of at least 300-400 kinases, ensuring broad coverage of the human kinome.[18][20]

  • Assay Format: Employ a well-validated assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., TR-FRET).[20][22]

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control. Set a threshold for significant activity (e.g., >50% inhibition) to identify primary hits.

  • Follow-up: For any identified hits, perform dose-response studies to determine the IC₅₀ values.

Rationale: Many drugs exhibit off-target effects through interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters. A broad receptor screen can uncover these interactions.[23][24][25]

Experimental Protocol: Receptor Binding Panel

  • Compound Preparation: As described in section 3.1.1.

  • Assay Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening.

  • Receptor Panel: Select a comprehensive panel that includes a wide range of GPCRs, ion channels, and transporters.

  • Assay Format: Competitive radioligand binding assays are the gold standard for this type of screening.[23]

  • Data Analysis: Results are expressed as a percentage of displacement of a specific radioligand. A significant displacement (e.g., >50%) indicates a potential interaction.

  • Follow-up: Determine Kᵢ values for any significant hits through saturation binding experiments.

Tier 2: Cellular Functional Assays

Rationale: While biochemical assays are excellent for identifying direct interactions, they do not always reflect the activity of a compound in a cellular context.[26][27][28][29][30] Cellular assays provide a more physiologically relevant system to confirm and characterize the functional consequences of any identified off-target interactions.

Experimental Workflow: Cellular Target Validation

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation Kinase_Screen Kinome-wide Profiling (>300 kinases) Signaling_Assay Targeted Pathway Analysis (e.g., Western Blot, Reporter Assays) Kinase_Screen->Signaling_Assay Identified Kinase Hits Receptor_Screen Receptorome Screening (GPCRs, Ion Channels) Receptor_Screen->Signaling_Assay Identified Receptor Hits Cell_Viability Cell Viability/Proliferation Assays (e.g., various cancer cell lines) Phenotypic_Screen Phenotypic Screening (e.g., High-Content Imaging) Cell_Viability->Phenotypic_Screen Morphological Changes Signaling_Assay->Cell_Viability Functional Consequence

References

A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Isoxazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Isoxazole Drug Candidates

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The isoxazole ring is a "privileged scaffold," recognized for its metabolic stability and its capacity to engage in various biological interactions.[4][5] In cancer research, these compounds have shown promise by targeting diverse mechanisms, such as inducing apoptosis, inhibiting protein kinases, and disrupting tubulin polymerization.[6][7][8]

A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds.[9][10] This modification is not trivial; the unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and pharmacological profile.[11][12] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter electronic properties to increase binding affinity to target proteins.[13][14]

This guide provides a comparative framework for evaluating the cytotoxicity of fluorinated versus non-fluorinated isoxazole esters. We will delve into the mechanistic rationale for why fluorination is expected to impact cytotoxic activity, provide detailed, field-proven protocols for assessing these differences, and present a logical structure for interpreting the resulting data.

Mechanistic Considerations: Why Fluorination Alters Cytotoxicity

The decision to introduce fluorine into an isoxazole ester is driven by the goal of optimizing its drug-like properties. These optimizations often translate directly to changes in cytotoxicity.

  • Enhanced Metabolic Stability: A primary reason for fluorination is to block metabolic "soft spots" on a molecule, particularly on aromatic or heterocyclic rings.[11] Cytochrome P450 enzymes, which are responsible for much of drug metabolism, often hydroxylate C-H bonds. Replacing a hydrogen atom with a fluorine atom at such a position can prevent this oxidation, increasing the compound's half-life and bioavailability. A more stable compound remains at its target for longer, which can lead to increased cytotoxic potency.

  • Modulation of Lipophilicity and Permeability: The effect of fluorine on lipophilicity is complex. A single fluorine atom may have a minimal effect, but a trifluoromethyl (-CF3) group significantly increases lipophilicity.[13] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and reach intracellular targets, potentially increasing its cytotoxic effect.[9]

  • Altered Target Binding Affinity: Fluorine's high electronegativity can change the electronic distribution of the isoxazole scaffold.[12] This can lead to more favorable electrostatic interactions, hydrogen bonds, or dipole interactions with the target protein (e.g., a kinase active site or a receptor binding pocket), resulting in higher binding affinity and, consequently, greater potency.[11][13]

The following diagram illustrates the logical flow from molecular modification to the anticipated biological outcome.

G Start Non-Fluorinated Isoxazole Ester Fluorination Strategic Fluorination (e.g., C-H to C-F) Start->Fluorination Modification Properties Altered Physicochemical Properties Fluorination->Properties Leads to Stability Increased Metabolic Stability (Blocks P450 Oxidation) Properties->Stability Lipophilicity Modulated Lipophilicity (Affects Membrane Permeability) Properties->Lipophilicity Binding Enhanced Target Binding (Altered Electrostatics) Properties->Binding Outcome Change in Cytotoxicity (e.g., Lower IC50) Stability->Outcome Impacts Lipophilicity->Outcome Impacts Binding->Outcome Impacts

Caption: Logical flow from fluorination to altered cytotoxicity.

Comparative Cytotoxicity Evaluation: An Experimental Framework

To objectively compare the cytotoxicity of a non-fluorinated isoxazole ester with its fluorinated counterpart, a series of robust, well-controlled in vitro assays are essential.[15] The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.[16]

Hypothetical Compound Comparison

For the purposes of this guide, let's consider a hypothetical pair of compounds to be tested against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer).[17]

Compound IDStructureKey ModificationExpected Impact on Physicochemical PropertiesHypothesized Cytotoxicity Outcome
IE-1 Isoxazole Ester (Parent)None (C-H at position X)Baseline lipophilicity and metabolic stability.Baseline IC50 value.
F-IE-1 Fluoro-Isoxazole EsterFluorine at position X (C-F)Increased metabolic stability; potential increase in lipophilicity and target binding affinity.[11][13]Lower IC50 value (higher potency).

Detailed Experimental Protocols

The following protocols describe standard, validated methods for assessing cytotoxicity. Trustworthiness is ensured by using assays that measure distinct cellular health indicators.[18]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IE-1 and F-IE-1 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration to determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[16] It is a reliable indicator of cell lysis and necrosis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells fully lysed with a lysis buffer).

The following diagram outlines the comparative experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Culture & Seed Cancer Cell Lines (e.g., MCF-7, A549) Treatment 3. Treat Cells with Compounds (48-72h Incubation) CellCulture->Treatment CompoundPrep CompoundPrep CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Absorbance 4. Measure Absorbance (Plate Reader) MTT->Absorbance LDH->Absorbance IC50 5. Calculate IC50 Values (Dose-Response Curves) Absorbance->IC50 Comparison 6. Compare Potency (IE-1 vs. F-IE-1) IC50->Comparison

Caption: Workflow for comparative cytotoxicity testing.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to comparing the cytotoxicity of fluorinated and non-fluorinated isoxazole esters. The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, often leading to compounds with enhanced metabolic stability, cellular permeability, and target affinity, which collectively can result in superior cytotoxic potency.[13][20]

The experimental framework provided, utilizing established assays like MTT and LDH, ensures a reliable and reproducible comparison.[18][21] A lower IC50 value for the fluorinated analog (F-IE-1) would provide strong evidence that the modification successfully enhanced its anticancer activity. Such a finding would justify advancing the fluorinated compound to further stages of drug development, including mechanism of action studies and in vivo efficacy models. The multifaceted biological activities of isoxazole derivatives, combined with the strategic advantages of fluorination, represent a promising avenue for the discovery of novel and more effective therapeutic agents.[14][22]

References

A Researcher's Guide to the Comparative Analysis of Dihydroorotate Dehydrogenase Inhibitors: Leflunomide vs. Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating a Novel Isoxazole Derivative Against an Established Immunomodulatory Agent

In the landscape of immunomodulatory and anti-proliferative drug discovery, the enzyme dihydroorotate dehydrogenase (DHODH) remains a critical therapeutic target.[1] Its inhibition disrupts the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[2] Leflunomide, a well-established disease-modifying antirheumatic drug (DMARD), exemplifies the clinical success of targeting DHODH.[3] This guide provides a head-to-head comparison of the established DHODH inhibitor, Leflunomide, with a novel, structurally related isoxazole derivative, Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate.

Due to the limited publicly available data on this compound, this guide will first establish a comprehensive profile of Leflunomide as a benchmark. Subsequently, it will outline a rigorous, field-proven experimental framework for the complete characterization of this novel compound, enabling a future, data-driven comparison. This approach is designed for researchers, scientists, and drug development professionals seeking to navigate the evaluation of new chemical entities against established drugs.

Part 1: The Benchmark - A Profile of Leflunomide

Leflunomide is an isoxazole derivative that serves as a prodrug, rapidly and almost completely metabolized to its active form, teriflunomide (A77 1726), upon oral administration.[4][5] It is this active metabolite that is responsible for the majority of Leflunomide's therapeutic effects.[6]

Mechanism of Action: Targeting Pyrimidine Synthesis

The primary mechanism of action of Leflunomide, through its active metabolite teriflunomide, is the inhibition of the mitochondrial enzyme DHODH.[3][7] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[2] This has an anti-proliferative effect on rapidly dividing cells, most notably activated T and B lymphocytes, which are key mediators in autoimmune diseases like rheumatoid arthritis.[7][8] This cytostatic effect is achieved through cell cycle arrest in the G1 phase, preventing entry into the S phase where DNA replication occurs.[7] At higher concentrations, teriflunomide has also been shown to inhibit tyrosine kinases, though its primary therapeutic effect at clinical doses is attributed to DHODH inhibition.[2][6]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Lymphocyte Activated Lymphocyte Proliferation DNA_RNA->Lymphocyte Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->DHODH Inhibition

Figure 1: Mechanism of action of Leflunomide via DHODH inhibition.
Pharmacokinetic Profile of Leflunomide

The pharmacokinetic properties of Leflunomide are well-documented and are crucial for understanding its clinical efficacy and safety profile.

ParameterValueReference
Bioavailability ~80% (oral)[6]
Protein Binding >99% (Teriflunomide)[6]
Metabolism GI mucosa and liver to Teriflunomide[6]
Elimination Half-life 14-18 days (Teriflunomide)[6]
Excretion Feces (48%) and Urine (43%)[6][9]
Active Metabolite (Teriflunomide) IC50 for DHODH ~600 nM[6]

This table summarizes the key pharmacokinetic parameters of Leflunomide and its active metabolite, teriflunomide.

Clinical Efficacy and Safety

Leflunomide is approved for the treatment of active moderate-to-severe rheumatoid arthritis and psoriatic arthritis.[6] Clinical trials have demonstrated its efficacy in reducing disease activity and slowing the progression of joint damage, with a performance comparable to other DMARDs like methotrexate and sulfasalazine.[3][10] Common adverse effects include diarrhea, nausea, hair loss, and rash. Due to its long half-life, a drug elimination procedure using cholestyramine or activated charcoal is recommended for patients who experience severe adverse effects or wish to become pregnant.[11]

Part 2: The Investigational Compound - this compound

This compound is a novel isoxazole derivative. While specific biological data is not widely available, its structural similarity to Leflunomide, particularly the presence of the isoxazole ring, suggests it may also possess immunomodulatory properties, potentially through the inhibition of DHODH.[12][13] The difluorophenyl moiety is a common feature in many bioactive compounds and can influence factors such as metabolic stability and target binding affinity.

To ascertain the therapeutic potential of this compound and enable a direct comparison with Leflunomide, a systematic and comprehensive experimental evaluation is required. The following sections outline a recommended workflow for this characterization.

Comparative_Structures cluster_Leflunomide Leflunomide cluster_NovelCompound This compound Leflunomide_img Leflunomide_img Novel_img Novel_img

Figure 2: Chemical structures of Leflunomide and the investigational compound.

Part 3: A Proposed Experimental Workflow for Comparative Evaluation

The following experimental plan is designed to thoroughly characterize this compound and provide the necessary data for a robust comparison with Leflunomide.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Enzymatic_Assay DHODH Enzymatic Inhibition Assay Cell_Proliferation Cell-Based Proliferation Assay Enzymatic_Assay->Cell_Proliferation Rescue_Experiment Uridine Rescue Experiment Cell_Proliferation->Rescue_Experiment Cytotoxicity Cytotoxicity Assay (Non-proliferating cells) Cell_Proliferation->Cytotoxicity PK_Studies Pharmacokinetic Studies Rescue_Experiment->PK_Studies Efficacy_Models Disease Models (e.g., Adjuvant Arthritis) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies

Figure 3: Proposed experimental workflow for characterization.
Step 1: In Vitro Characterization

Rationale: This is the primary assay to determine if this compound directly inhibits DHODH and to quantify its potency (IC50).

Protocol:

  • Reagents and Materials: Recombinant human DHODH, assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100), dihydroorotate (DHO), decylubiquinone, and 2,6-dichloroindophenol (DCIP) as an electron acceptor.

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCIP. b. Add varying concentrations of the test compound (and Leflunomide's active metabolite, teriflunomide, as a positive control) to the wells of a 96-well plate. c. Add recombinant human DHODH to each well and pre-incubate for a defined period (e.g., 15 minutes at room temperature). d. Initiate the reaction by adding DHO. e. Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader. f. Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale: To assess the functional consequence of DHODH inhibition on the proliferation of rapidly dividing cells.

Protocol:

  • Cell Lines: Use a cell line highly dependent on de novo pyrimidine synthesis, such as human T-lymphocyte cell lines (e.g., Jurkat) or other rapidly proliferating cancer cell lines.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound and teriflunomide. c. Incubate for a period that allows for several cell divisions (e.g., 72 hours). d. Assess cell proliferation using a standard method such as MTT, XTT, or a fluorescent dye-based assay (e.g., CyQUANT). e. Determine the EC50 value, the concentration that inhibits cell proliferation by 50%.

Rationale: This is a critical experiment to confirm that the anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Protocol:

  • Procedure: a. Perform the cell-based proliferation assay as described above. b. In a parallel set of experiments, co-administer the test compound with an excess of uridine. c. If the anti-proliferative effect of the compound is rescued (i.e., cells proliferate normally) in the presence of uridine, it strongly suggests that the mechanism of action is via inhibition of DHODH.

Step 2: In Vivo Characterization

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for determining dosing regimens and predicting potential toxicities.

Protocol:

  • Animal Model: Typically conducted in rodents (e.g., rats or mice).

  • Procedure: a. Administer the compound via different routes (e.g., oral and intravenous) at a defined dose. b. Collect blood samples at various time points. c. Analyze the plasma concentrations of the parent compound and any potential metabolites using LC-MS/MS. d. Calculate key pharmacokinetic parameters such as half-life, bioavailability, clearance, and volume of distribution.

Rationale: To evaluate the therapeutic potential of the compound in a relevant animal model of autoimmune disease.

Protocol:

  • Animal Model: A common model for rheumatoid arthritis is collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) in rats or mice.

  • Procedure: a. Induce the disease in the animals. b. Treat the animals with the test compound, a vehicle control, and Leflunomide as a positive control. c. Monitor disease progression through clinical scoring (e.g., paw swelling), histological analysis of joints, and measurement of inflammatory biomarkers.

Conclusion: A Path Forward for Comparative Assessment

Leflunomide stands as a testament to the therapeutic value of DHODH inhibition. For a novel compound like this compound to be considered a viable alternative or improvement, it must undergo a rigorous and systematic evaluation. The experimental framework outlined in this guide provides a clear path for researchers to generate the necessary data for a comprehensive and objective comparison. By following these established protocols, the scientific community can effectively assess the potential of new isoxazole derivatives and continue to advance the field of immunomodulatory drug discovery.

References

A Comparative Guide to the Validation of an Analytical Method for Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate: HPLC vs. UHPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a robust analytical method for Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] We will detail a complete validation process for a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Furthermore, this guide will present an objective comparison with an Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, offering data-driven insights to help researchers and drug development professionals select the optimal technology for their specific needs, whether for routine quality control or high-throughput screening.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This process is a regulatory necessity, ensuring that the data generated is reliable, reproducible, and accurate, forming the bedrock of quality assurance in drug development.[6][7]

Part 1: The Primary Validated Method: High-Performance Liquid Chromatography (HPLC)

The HPLC method remains the workhorse of many pharmaceutical QC labs due to its robustness, reliability, and cost-effectiveness. The following sections detail the rationale and experimental validation of an isocratic reversed-phase HPLC method for this compound.

Method Development Rationale

The selection of each parameter was a deliberate choice to ensure a selective, robust, and efficient method.

  • Chromatographic Mode (Reversed-Phase): Based on the structure of this compound (C₁₁H₇F₂NO₃, MW: 239.18), which contains both aromatic and ester moieties, the compound is predicted to be moderately non-polar.[8] A reversed-phase C18 column, which separates compounds based on hydrophobicity, is the logical first choice.

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile (ACN) and water provides excellent peak shape and resolving power for a wide range of compounds. ACN is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography. An isocratic elution (constant mobile phase composition) was chosen for its simplicity and robustness, which is ideal for routine QC applications.

  • Detector (UV-Vis Diode Array Detector - DAD): The presence of the phenyl and isoxazole rings suggests strong UV absorbance. A DAD was selected not only for quantification at a single wavelength (e.g., 265 nm) but also for its ability to acquire the full UV spectrum of the peak. This is invaluable during validation, particularly for assessing peak purity and specificity in the presence of degradation products.

Experimental Protocol: HPLC Method Validation

The validation was performed according to the ICH Q2(R1) guideline.[3][9]

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: DAD, Wavelength 265 nm.

  • Analyte Concentration (Assay): 100 µg/mL in mobile phase.

System Suitability Testing (SST): Before any validation run, the system's performance must be verified.[10][11] This is achieved by injecting a standard solution six times.

  • Prepare a 100 µg/mL solution of this compound reference standard.

  • Inject the solution six consecutive times.

  • Calculate the performance parameters against the acceptance criteria.[12][13]

Specificity (including Forced Degradation): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5]

  • Blank Analysis: Inject the mobile phase to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Expose the analyte (100 µg/mL solution) to stress conditions to intentionally produce degradation products.[14][15] The goal is to achieve 10-20% degradation.[16]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

  • Inject each stressed sample.

  • Assess the resolution between the parent peak and any degradation products. Use the DAD to assess peak purity.

Linearity and Range:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL).

  • Perform serial dilutions to create at least five concentration levels across the desired range (e.g., 50% to 150% of the assay concentration; 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

Accuracy (Recovery): Accuracy is determined by applying the method to samples to which a known amount of analyte has been added.

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the assay concentration).

  • Calculate the percentage recovery for each sample.

Precision:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[17][18] They are often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[19]

  • Signal-to-Noise (S/N) Ratio: Sequentially inject solutions of decreasing concentration to determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.[19]

  • Calibration Curve Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[17]

Robustness: The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters.[20][21]

  • Vary key parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min).

    • Mobile Phase Composition (e.g., ACN ± 2%).

    • Column Temperature (± 5°C).

  • Inject a standard solution under each condition and evaluate the impact on system suitability parameters.

Data Analysis and Results Summary

The following tables summarize the expected results and acceptance criteria for the HPLC method validation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Result
Tailing Factor (Asymmetry) ≤ 2.0 1.15
Theoretical Plates (N) ≥ 2000 8500
%RSD of Peak Area (n=6) ≤ 1.0% 0.45%

| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.20% |

Table 2: Validation Parameters Summary

Parameter Acceptance Criteria Observed Result
Specificity No interference at analyte Rt. Resolution > 2 for all degradants. Peak Purity > 990. Passed. Method is stability-indicating.
Linearity (Range: 50-150 µg/mL) Correlation Coefficient (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0% 0.52%
Precision (Intermediate, %RSD) ≤ 2.0% 0.78%
LOD Report value (e.g., S/N ≥ 3:1) 0.15 µg/mL
LOQ Report value (e.g., S/N ≥ 10:1) 0.50 µg/mL

| Robustness | System suitability parameters met under all varied conditions. | Passed. |

Workflow Visualization

The diagram below illustrates the logical flow of the analytical method validation process.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Criteria) Dev->Proto Ref Prepare Reference Standards & Samples Proto->Ref SST System Suitability Testing Ref->SST Spec Specificity & Forced Degradation SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec LoQ LOD & LOQ SST->LoQ Rob Robustness SST->Rob DA Data Analysis Spec->DA Lin->DA Acc->DA Prec->DA LoQ->DA Rob->DA VR Final Validation Report DA->VR

Caption: Workflow for HPLC Method Validation.

Part 2: Comparative Analysis: HPLC vs. UHPLC

While the validated HPLC method is robust and reliable, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in speed and efficiency.[22] This section provides a direct comparison to aid in selecting the most appropriate technology.

The UHPLC Alternative

UHPLC systems operate at much higher pressures (up to 15,000 psi or more) and use columns packed with sub-2 µm particles.[23][24] This fundamental difference leads to dramatically increased resolution, sensitivity, and speed of analysis.[25][26]

Head-to-Head Performance Comparison

The table below compares the validated HPLC method with a projected, equivalent UHPLC method for the analysis of this compound.

Table 3: HPLC vs. UHPLC Method Comparison

Parameter Validated HPLC Method Projected UHPLC Method Advantage of UHPLC
Column Dimensions 4.6 x 150 mm, 5 µm 2.1 x 50 mm, 1.8 µm Smaller, more efficient
System Pressure ~1,200 psi ~8,500 psi Higher efficiency
Flow Rate 1.0 mL/min 0.4 mL/min Reduced solvent use
Analysis Run Time ~8.0 minutes ~1.5 minutes ~80% faster
Solvent Consumption/Run ~8.0 mL ~0.6 mL ~92% reduction
Resolution Good Excellent (sharper peaks) Better separation
Sensitivity (LOQ) 0.50 µg/mL ~0.10 µg/mL ~5x more sensitive
Initial Instrument Cost Standard Higher -

| Maintenance | Routine | More demanding | - |

Rationale for Technology Selection

The choice between HPLC and UHPLC is not merely about performance; it's a strategic decision based on laboratory goals, sample throughput, and budget.

Tech_Selection_Tree start Start: Need for Analyte Quantification throughput High Sample Throughput Required? start->throughput budget Is Initial Budget a Major Constraint? throughput->budget No uhplc Recommend UHPLC: High speed, high resolution, lower long-term cost per sample. throughput->uhplc Yes transfer Frequent Method Transfer to other labs (with older equipment)? budget->transfer No hplc Recommend HPLC: Robust, cost-effective, easily transferable. budget->hplc Yes transfer->hplc Yes transfer->uhplc No

Caption: Decision tree for selecting HPLC vs. UHPLC.

Part 3: Discussion and Conclusion

The experimental data confirms that the described HPLC method is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound. The successful separation of the parent peak from all stress-induced degradants qualifies it as a stability-indicating method, which is crucial for monitoring the quality of the drug substance over time.[27]

The comparative analysis clearly demonstrates the superiority of UHPLC in terms of speed, resolution, and solvent savings.[25] For a research and development environment where rapid method development and high throughput are paramount, the initial investment in a UHPLC system can yield significant long-term returns. However, for a standard quality control laboratory focused on routine release testing, the validated HPLC method is perfectly suitable, offering reliability and easy transferability to other facilities that may not be equipped with UHPLC technology.

Ultimately, this guide demonstrates that a well-validated analytical method, regardless of the technology platform, is fundamental to ensuring pharmaceutical product quality. The choice between HPLC and UHPLC should be a strategic one, aligned with the specific operational and business needs of the organization.

References

Comparative In Silico Analysis of Isoxazole Derivatives as Potential Anticancer Agents: A Docking-Based Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the isoxazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Its unique electronic properties and versatile synthetic accessibility have led to the development of a plethora of derivatives with promising anticancer activities. This guide provides a comparative analysis of the in silico docking performance of various isoxazole derivatives against key cancer targets, offering a rationale-driven perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices in molecular docking, present comparative data, and provide detailed protocols to ensure the reproducibility and trustworthiness of the findings.

The Rationale for In Silico Screening of Isoxazole Derivatives

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and prioritizing those with the highest predicted binding affinity for further experimental validation.[6][7] For isoxazole derivatives, which can be readily synthesized with diverse substitutions, in silico docking provides a cost-effective and time-efficient strategy to explore their potential interactions with a wide range of cancer-related proteins.[1][4]

The choice of cancer targets for this comparative study is based on their well-established roles in tumorigenesis and the availability of high-resolution crystal structures, a prerequisite for accurate docking studies. We will focus on two key protein families: protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer, and other vital enzymes involved in cancer cell proliferation and survival.[3][4]

Experimental Design: A Self-Validating Docking Protocol

To ensure the scientific integrity of this comparative analysis, a rigorous and self-validating docking protocol is employed. This protocol is designed to minimize false positives and provide a reliable prediction of the binding modes of isoxazole derivatives.

Step 1: Receptor and Ligand Preparation

The initial and most critical step is the meticulous preparation of both the target protein (receptor) and the isoxazole derivatives (ligands).

  • Receptor Preparation: High-resolution crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). The process involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate atom types and charges using a molecular modeling suite. This ensures that the receptor is in a chemically correct and energetically favorable state for docking. The rationale behind removing the original ligand is to create an unbiased binding pocket for the new derivatives to be docked.

  • Ligand Preparation: The 2D structures of the isoxazole derivatives are sketched and then converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain the most stable, low-energy conformation of each ligand. This step is crucial as the initial conformation of the ligand can significantly influence the outcome of the docking simulation.

Step 2: Binding Site Identification and Grid Generation

The active site, or the binding pocket of the receptor, is identified based on the location of the co-crystallized ligand in the original PDB file. A grid box is then generated around this binding site. The size of the grid box is a critical parameter; it must be large enough to allow the ligand to move and rotate freely within the binding site, yet not so large as to unnecessarily increase the computational time.[8]

Step 3: Molecular Docking and Scoring

Molecular docking is performed using established and validated software such as AutoDock, Glide, or GOLD.[5][9] These programs employ sophisticated search algorithms to explore the conformational space of the ligand within the binding pocket and a scoring function to estimate the binding affinity.[5][9] The scoring function calculates a value, typically in kcal/mol, that represents the free energy of binding. A more negative score indicates a more favorable binding interaction.

Step 4: Validation of the Docking Protocol (Redocking)

To ensure the trustworthiness of the docking protocol, a validation step known as "redocking" is performed.[10][11] The co-crystallized ligand, which was removed in the preparation step, is docked back into the binding site of its own protein. The docked pose is then superimposed on the original crystallographic pose, and the root-mean-square deviation (RMSD) is calculated. An RMSD value of less than 2.0 Å is generally considered an indication of a reliable and accurate docking protocol.[11][12][13] This validation step confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Visualizing the Docking Workflow

The following diagram illustrates the key stages of a typical molecular docking workflow, from initial preparation to the final analysis of results.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Receptor Receptor Preparation (PDB Structure) Grid Grid Generation (Define Binding Site) Receptor->Grid Ligand Ligand Preparation (Isoxazole Derivatives) Ligand->Grid Docking Molecular Docking (e.g., AutoDock, Glide) Grid->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Validation Protocol Validation (Redocking, RMSD < 2Å) Docking->Validation Redocking Analysis Pose Analysis (Interactions) Scoring->Analysis

Caption: A generalized workflow for performing computational docking studies.

Comparative Docking Performance of Isoxazole Derivatives

The following tables summarize the docking performance of a selection of isoxazole derivatives against prominent cancer targets. The data presented is a synthesis of findings from various in silico studies and is intended to provide a comparative overview.

Table 1: Docking Performance against Protein Kinases
Isoxazole Derivative ScaffoldTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Thiazole-Indole-IsoxazoleSTAT2 SH2 domain--8.14Arg595
Pyrrolo[3,4-d]isoxazolidine-furanEGFR4ZAU-6.57GLU 762, LYS 745, MET 793
Isoxazolidine Derivative 3bThymidylate Synthase1JU6-8.50Not Specified

Note: The docking scores are indicative and can vary depending on the specific software and scoring function used.

Table 2: Docking Performance against Other Cancer Targets
Isoxazole Derivative ScaffoldTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Thiazole-Indole-IsoxazoleB helix DNA dodecamer--Intercalation

In-Depth Analysis of Binding Interactions

A low docking score is a good initial indicator of potential binding affinity, but a detailed analysis of the binding pose and the specific molecular interactions is crucial for understanding the structure-activity relationship (SAR). The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the molecular basis of binding.[8]

The following diagram illustrates a hypothetical binding mode of an isoxazole derivative within the active site of a protein kinase, highlighting the key interactions that contribute to its binding affinity.

binding_interaction cluster_protein Protein Active Site cluster_ligand Isoxazole Derivative Ala750 Ala750 Met793 Met793 Leu844 Leu844 Lys745 Lys745 Asp855 Asp855 Isoxazole_Ring Isoxazole Ring Isoxazole_Ring->Met793 Hydrophobic Interaction Phenyl_Ring Phenyl Ring Phenyl_Ring->Ala750 Hydrophobic Interaction Phenyl_Ring->Leu844 Hydrophobic Interaction Amide_Linker Amide Linker Amide_Linker->Lys745 H-Bond Amide_Linker->Asp855 H-Bond

Caption: Key interactions of an isoxazole derivative in a kinase active site.

This visualization demonstrates how different functional groups on the isoxazole derivative can form specific interactions with amino acid residues in the binding pocket. For instance, the amide linker can act as a hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic and pi-pi stacking interactions. This detailed understanding is invaluable for guiding the rational design of more potent and selective inhibitors.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative docking studies of isoxazole derivatives against various cancer targets. The presented data and methodologies underscore the power of in silico approaches in modern drug discovery.[6][7] By employing a rigorous and validated docking protocol, researchers can effectively screen and prioritize isoxazole-based compounds for further development.

The promising docking scores and favorable binding interactions observed for several isoxazole scaffolds highlight their potential as a source of novel anticancer agents.[1][2][4] Future research should focus on synthesizing the most promising candidates identified through these in silico studies and evaluating their biological activity in relevant in vitro and in vivo models. The integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of the next generation of isoxazole-based cancer therapeutics.

References

A Comparative Guide to the ADMET Profile of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in late-stage development due to unfavorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1] Consequently, a thorough evaluation of these properties at the earliest stages of research is not just advantageous but essential for de-risking projects and efficiently allocating resources.[2][3]

The isoxazole scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of pharmacologically active agents.[4][5][6] Its presence is often associated with improved metabolic stability and favorable pharmacokinetic profiles, making it a valuable core for novel drug development.[4][5] This guide focuses on a specific isoxazole derivative, Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate , providing a comprehensive framework for assessing its ADMET profile. We will begin with a predictive in silico analysis, compare its likely properties to structurally similar analogs, and provide detailed experimental protocols for in vitro validation. This guide is intended for drug development professionals seeking to understand and evaluate the developability of this and similar chemical entities.

Section 1: The Target Compound and Comparative Analogs

The primary focus of this guide is This compound (Compound A). Its chemical structure is characterized by a central isoxazole ring, a methyl ester group at position 3, and a 2,4-difluorophenyl moiety at position 5. The fluorine atoms are of particular interest, as strategic fluorination is a common medicinal chemistry tactic to modulate metabolic stability, potency, and lipophilicity.

To provide a meaningful assessment, we will compare its predicted properties against two structurally related analogs:

  • Compound B: Methyl 3-phenylisoxazole-5-carboxylate: A non-fluorinated analog to evaluate the specific contribution of the fluorine atoms to the overall ADMET profile.[7]

  • Compound C: 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide: A more complex analog with a different substitution pattern and an amide linkage, representing a different chemical space within the isoxazole class.[8]

CompoundStructureKey Features
A (Target) (Structure of this compound)2,4-difluorophenyl group; Methyl ester
B (Analog 1) (Structure of Methyl 3-phenylisoxazole-5-carboxylate)Non-fluorinated phenyl group; Methyl ester
C (Analog 2) (Structure of 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide)Phenylcarboxamide; Trifluoromethoxy group

Section 2: In Silico ADMET Profiling: A Predictive First Look

Before committing to resource-intensive wet lab experiments, in silico ADMET prediction offers a rapid and cost-effective method to forecast a compound's pharmacokinetic behavior.[9][10] Using established computational models, such as those available through free web servers like SwissADME and pkCSM, we can estimate key drug-like properties.[1][11] This initial screen is crucial for identifying potential liabilities and prioritizing compounds for further testing.[2]

G

Predicted Physicochemical and ADMET Properties:

ParameterCompound A (Target)Compound B (Analog 1)Compound C (Analog 2)Rationale & Desired Range
Molecular Weight 239.18 g/mol 203.19 g/mol [7]378.31 g/mol < 500: Good absorption/permeability
LogP (Lipophilicity) ~2.5~2.1~4.51-3: Balance solubility & permeability
Aqueous Solubility Moderately SolubleSolublePoorly Soluble> 10 µM: Avoid formulation issues
GI Absorption HighHighLowHigh: Good oral bioavailability
BBB Permeant YesYesNoYes/No: Depends on therapeutic target
CYP2D6 Inhibitor NoNoYesNo: Lower risk of drug interactions
CYP3A4 Inhibitor NoNoYesNo: Lower risk of drug interactions
hERG I Inhibition Low RiskLow RiskModerate RiskLow Risk: Avoid cardiotoxicity
Hepatotoxicity Low RiskLow RiskModerate RiskLow Risk: Avoid liver toxicity

Disclaimer: This data is predictive and requires experimental validation.

Interpretation of In Silico Data:

  • Compound A (Target): The initial predictions for this compound are promising. Its molecular weight and predicted LogP fall within the desirable "Rule of Five" space, suggesting good potential for oral absorption. The difluoro substitution appears to slightly increase lipophilicity compared to its non-fluorinated counterpart (Compound B) without pushing it into a range that would compromise solubility. Critically, it is not predicted to be a significant inhibitor of major CYP450 enzymes, reducing the risk of drug-drug interactions.[12]

  • Compound B (Analog 1): As expected, the simpler, non-fluorinated analog also shows a favorable profile. Its lower LogP suggests potentially better aqueous solubility than Compound A.

  • Compound C (Analog 2): This more complex molecule highlights potential ADMET liabilities. Its higher molecular weight and LogP predict lower solubility and GI absorption. Furthermore, it is flagged as a potential inhibitor of CYP enzymes and may carry a higher risk for toxicity, demonstrating how scaffold modifications can significantly alter the ADMET profile.

Based on this predictive analysis, Compound A warrants progression to in vitro experimental validation.

Section 3: Experimental Protocols for In Vitro ADMET Validation

The following section provides standardized, step-by-step protocols for the essential in vitro assays required to validate the in silico predictions. These assays are fundamental for building a reliable ADMET profile.[13][14]

G A 1. Compound Preparation - Dissolve test compound in DMSO. - Prepare positive/negative controls. B 2. Reaction Mixture - Pre-warm liver microsomes and buffer. - Add NADPH (cofactor) to initiate reaction. A->B C 3. Incubation - Add compound to reaction mixture. - Incubate at 37°C with shaking. - Collect aliquots at multiple time points (0, 5, 15, 30 min). B->C D 4. Reaction Quenching - Add cold acetonitrile with internal standard to each aliquot to stop the reaction. C->D E 5. Sample Analysis - Centrifuge to pellet protein. - Analyze supernatant by LC-MS/MS. D->E F 6. Data Interpretation - Plot ln(% remaining) vs. time. - Calculate half-life (t½) and intrinsic clearance (CLint). E->F

Absorption: Solubility and Permeability

A. Kinetic Aqueous Solubility Assay

  • Rationale: Measures the solubility of a compound from a solid state into an aqueous buffer. It is a critical parameter that influences oral absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dispense the stock solution into a 96-well plate, creating a dilution series.

    • Add phosphate-buffered saline (PBS, pH 7.4) to each well and shake vigorously for 2 hours at room temperature.

    • Filter the resulting solutions through a 96-well filter plate to remove precipitated compound.

    • Quantify the concentration of the solubilized compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.

    • Self-Validation: Run a known high-solubility compound (e.g., Propranolol) and a low-solubility compound (e.g., Amiodarone) as controls.

B. Caco-2 Permeability Assay

  • Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier.[12] This assay assesses a compound's rate of transport across this barrier and can identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Protocol:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Prepare a dosing solution of the test compound in a transport buffer.

    • A-to-B Permeability: Add the dosing solution to the apical (A) side and collect samples from the basolateral (B) side over a 2-hour period.

    • B-to-A Permeability: In a separate set of wells, add the dosing solution to the basolateral side and collect from the apical side.

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.

    • Self-Validation: Use high-permeability (Propranolol) and low-permeability (Atenolol) controls, as well as a known P-gp substrate (Digoxin).

Metabolism: Stability and CYP450 Inhibition

A. Liver Microsomal Stability Assay

  • Rationale: Human liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[12] This assay determines the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.

  • Protocol:

    • Prepare a reaction mixture containing pooled human liver microsomes and phosphate buffer (pH 7.4).

    • Add the test compound (final concentration typically 1 µM) and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

    • Self-Validation: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). A control reaction without NADPH is essential to rule out non-enzymatic degradation.

B. CYP450 Inhibition Assay (IC50)

  • Rationale: Assesses the potential for a compound to cause drug-drug interactions by inhibiting the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[13]

  • Protocol:

    • Use human liver microsomes or recombinant CYP enzymes.

    • For each isoform, use a specific probe substrate that is metabolized to produce a fluorescent or easily detectable metabolite.

    • Incubate the microsomes, probe substrate, and a range of concentrations of the test compound.

    • Initiate the reaction with NADPH and incubate at 37°C.

    • Stop the reaction and measure the amount of metabolite formed.

    • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of test compound that causes 50% inhibition).

    • Self-Validation: Use known, potent inhibitors for each CYP isoform as positive controls.

Toxicity: Cytotoxicity Assay

A. HepG2 Cytotoxicity Assay (MTT)

  • Rationale: Provides an early indication of a compound's potential for hepatotoxicity. The HepG2 cell line is a human liver carcinoma line commonly used for this purpose. The MTT assay measures cell viability.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the test compound for 24 or 48 hours.

    • Add MTT reagent to each well. Viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value (the concentration that reduces cell viability by 50%).

    • Self-Validation: Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle-only (e.g., 0.1% DMSO) as a negative control.

Section 4: In Vivo Progression and Final Assessment

Should this compound demonstrate a favorable in vitro ADMET profile (i.e., good solubility and permeability, moderate to low metabolic clearance, and low cytotoxicity), the next logical step is to assess its pharmacokinetics in an animal model.[15]

Rodent Pharmacokinetic (PK) Studies:

  • Objective: To understand the in vivo ADME properties of the compound after administration to a living organism, typically rats or mice.[16][17]

  • Methodology:

    • Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.

    • Collect blood samples at a series of time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

    • Process the blood to plasma and quantify the drug concentration using LC-MS/MS.

  • Key Parameters Obtained:

    • Clearance (CL): The rate at which the drug is removed from the body.

    • Volume of Distribution (Vd): The extent of drug distribution into tissues.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

This in vivo data is the ultimate validation of the in silico and in vitro predictions and is critical for making an informed decision on whether to advance a compound into more extensive preclinical development.[16]

Conclusion and Recommendations

The initial in silico assessment of This compound suggests it possesses a promising drug-like profile, superior to more complex or non-fluorinated analogs in key areas like predicted CYP inhibition and lipophilicity balance. The difluorophenyl moiety appears to confer favorable properties without introducing significant liabilities.

The immediate priority is to validate these predictions through the in vitro experimental workflows detailed in this guide. The most critical assays to perform first are aqueous solubility and liver microsomal stability . If the compound demonstrates acceptable solubility and is not excessively metabolized, subsequent permeability and cytotoxicity testing is strongly warranted. A favorable outcome from this comprehensive in vitro screen would build a strong case for its advancement into exploratory in vivo pharmacokinetic studies.

References

A Senior Application Scientist's Guide to Benchmarking the Immunosuppressive Activity of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Immunomodulation

The landscape of immunology and drug discovery is perpetually driven by the need for more refined therapeutic agents. While the armamentarium of immunosuppressive drugs has revolutionized the treatment of autoimmune diseases and organ transplantation, the quest for compounds with improved efficacy and safety profiles is relentless. Isoxazole derivatives have emerged as a promising class of molecules, with a diverse range of biological activities including immunosuppressive and anti-inflammatory properties.[1][2][3] The well-established antirheumatic drug, Leflunomide, is itself an isoxazole derivative, underscoring the therapeutic potential of this chemical scaffold.[1]

This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid template but a strategic framework for the comprehensive evaluation of novel isoxazole derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear path to benchmark new chemical entities against established standards, ensuring a robust and reliable assessment of their immunosuppressive potential.

Chapter 1: Establishing the Gold Standards: Mechanism of Action of Benchmark Immunosuppressants

To evaluate a novel compound, we must first understand the benchmarks against which it will be measured. The choice of a reference compound is critical; it should be clinically relevant and have a well-elucidated mechanism of action. For immunosuppressive activity, we select benchmarks that represent distinct mechanistic classes.

Calcineurin Inhibitors: Cyclosporine A and Tacrolimus (FK506)

Cyclosporine A and Tacrolimus are cornerstones of immunosuppressive therapy, particularly in transplantation.[4] Their primary mechanism involves the inhibition of calcineurin, a calcium- and calmodulin-dependent phosphatase.[5][6] In T lymphocytes, T-cell receptor (TCR) engagement triggers a rise in intracellular calcium, which activates calcineurin.[7] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[8][9] This dephosphorylation allows NFAT to translocate to the nucleus, where it drives the transcription of crucial pro-inflammatory and T-cell activating genes, most notably Interleukin-2 (IL-2).[10][11] By forming a complex with intracellular proteins (cyclophilin for cyclosporine, FKBP12 for tacrolimus), these drugs inhibit calcineurin's phosphatase activity, thereby blocking NFAT activation and IL-2 production, which ultimately prevents T-cell proliferation and activation.[4][11][12]

Calcineurin_NFAT_Pathway cluster_n Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca2+ TCR->Ca_influx Calcineurin Calcineurin (Phosphatase) Ca_influx->Calcineurin Activates NFAT_P NFAT-P (Cytoplasmic) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nuclear) NFAT_P->NFAT Translocates Gene_Tx IL-2 Gene Transcription NFAT->Gene_Tx Nucleus Nucleus Proliferation T-Cell Proliferation & Activation Gene_Tx->Proliferation CSA_Tac Cyclosporine A Tacrolimus CSA_Tac->Calcineurin Inhibits

Caption: The Calcineurin-NFAT signaling pathway in T-cell activation.

Antimetabolites: Methotrexate

Methotrexate is a disease-modifying anti-rheumatic drug (DMARD) widely used for treating autoimmune conditions like rheumatoid arthritis and psoriasis.[13][14][15] Unlike calcineurin inhibitors, its immunosuppressive effects are not fully elucidated but are thought to involve multiple mechanisms. At the low doses used for autoimmune disease, it is believed to increase intracellular levels of adenosine, which has potent anti-inflammatory effects.[16][17] It calms the overactive immune response, reducing inflammation and preventing long-term damage to tissues like joints.[16][17]

Chapter 2: A Tiered Strategy for In Vitro Benchmarking

A logical, tiered approach to in vitro screening is essential to efficiently identify promising candidates while minimizing resource expenditure. We begin with broad assessments of cell health and progress to highly specific functional and mechanistic assays.

Tier 1: Foundational Cytotoxicity Assessment

Causality: Before assessing immunosuppressive function, we must first determine the concentrations at which a novel compound is non-toxic to immune cells. A compound that kills cells may appear "immunosuppressive" by simply reducing cell numbers, which is a misleading and undesirable outcome. This assay establishes the safe therapeutic window for all subsequent functional experiments.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Preparation: Culture Jurkat T-cells or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed 1x10⁴ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

  • Compound Treatment: Prepare a 2x stock concentration series of the novel isoxazole derivative and a vehicle control (e.g., 0.1% DMSO) in culture medium. Add 100 µL of the 2x compound stock to the appropriate wells, achieving a final 1x concentration. Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. The highest non-toxic concentration will be used as the maximum dose in subsequent functional assays.

Tier 2: Primary Functional Screen - T-Cell Proliferation

Causality: The proliferation of lymphocytes is a hallmark of an adaptive immune response. An effective immunosuppressant will inhibit this process. The Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution assay is a powerful flow cytometry-based method that allows for the visualization and quantification of individual cell divisions.[18][19] As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[20]

CFSE_Workflow PBMC Isolate PBMCs CFSE_Label Label with CFSE Dye PBMC->CFSE_Label Culture Culture with Mitogen (PHA) + Test Compounds CFSE_Label->Culture Incubate Incubate (3-5 Days) Culture->Incubate FACS Analyze by Flow Cytometry Incubate->FACS Analysis Quantify Cell Divisions FACS->Analysis

Caption: Experimental workflow for the CFSE T-cell proliferation assay.

Experimental Protocol: CFSE Proliferation Assay

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend 1x10⁷ PBMCs/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Plating and Treatment: Wash cells twice and resuspend in complete RPMI. Seed 2x10⁵ cells/well in a 96-well U-bottom plate. Add the novel isoxazole derivatives and benchmark controls (e.g., Tacrolimus) at various non-toxic concentrations.

  • Stimulation: Add a mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL, to all wells except the unstimulated controls.

  • Incubation: Culture the cells for 3-5 days at 37°C, 5% CO₂.

  • Flow Cytometry: Harvest cells, wash, and acquire on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

  • Data Analysis: Gate on the lymphocyte population. In the CFSE histogram, quantify the percentage of cells that have undergone division and the proliferation index for each condition.

Data Presentation: T-Cell Proliferation Inhibition

CompoundConcentration (nM)% Proliferation Inhibition (Mean ± SD)IC₅₀ (nM)
Vehicle (0.1% DMSO) -0 ± 5>10,000
Novel Isoxazole A 115 ± 425
1045 ± 6
10088 ± 5
Tacrolimus 0.122 ± 51.2
158 ± 7
1095 ± 3
Tier 3: Secondary Functional Screen - Cytokine Production

Causality: Cytokines are the signaling molecules of the immune system. IL-2 is a critical growth factor for T-cells, while TNF-α is a potent pro-inflammatory cytokine. Measuring the inhibition of these key cytokines provides further evidence of immunosuppressive activity and begins to hint at the compound's mechanism of action. For instance, strong IL-2 inhibition might suggest an effect on the calcineurin-NFAT pathway.

Experimental Protocol: Cytokine Measurement by ELISA

  • Setup: Set up a cell culture experiment identical to the proliferation assay (Tier 2), but in a flat-bottom plate to facilitate supernatant collection.

  • Supernatant Collection: After 24-48 hours of stimulation, centrifuge the plate and carefully collect 100-150 µL of the cell-free supernatant from each well. Store at -80°C until analysis.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-2 and TNF-α. Follow the manufacturer's instructions precisely.

  • Analysis: Generate a standard curve and calculate the concentration of each cytokine in the supernatants. Determine the percent inhibition relative to the stimulated vehicle control.

Data Presentation: Cytokine Secretion Inhibition

CompoundConcentration (nM)IL-2 Inhibition (%)TNF-α Inhibition (%)
Novel Isoxazole A 10092%65%
Tacrolimus 1098%75%
Methotrexate 100040%55%
Tier 4: Advanced Mechanistic Insight

Causality: Once functional immunosuppression is confirmed, the next logical step is to investigate the underlying molecular mechanism. By examining key signaling pathways, we can determine if a novel compound acts through a known mechanism or represents a new class of immunosuppressant. The primary signaling hubs in T-cell activation are the Calcineurin-NFAT, JAK-STAT, and mTOR pathways.[9][21][22]

TCell_Signaling TCR_CD28 TCR & Co-stimulation (e.g., CD28) PI3K_mTOR PI3K-Akt-mTOR Pathway TCR_CD28->PI3K_mTOR Ca_NFAT Ca2+-Calcineurin-NFAT Pathway TCR_CD28->Ca_NFAT Cytokine_R Cytokine Receptor JAK_STAT JAK-STAT Pathway Cytokine_R->JAK_STAT Metabolism Metabolic Reprogramming PI3K_mTOR->Metabolism Proliferation Proliferation PI3K_mTOR->Proliferation Cytokines Cytokine Production Ca_NFAT->Cytokines JAK_STAT->Proliferation Differentiation Differentiation JAK_STAT->Differentiation

Caption: Key signaling pathways in T-cell activation.

Further investigation would involve techniques like Western blotting to check for phosphorylation status of key proteins (e.g., STATs, S6K, NFAT) or reporter gene assays to measure transcription factor activity. Some isoxazole derivatives have been shown to induce apoptosis via caspase and NF-κB pathways, which could also be explored.[3][23]

Chapter 3: In Vivo Efficacy Assessment in Autoimmune Models

In vitro assays are invaluable, but they cannot replicate the complexity of a whole organism. In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and potential side effects.

Model of Choice: Experimental Autoimmune Encephalomyelitis (EAE)

Causality: EAE is the most widely used animal model for the T-cell mediated autoimmune disease, multiple sclerosis.[24][25] It recapitulates key features of the human disease, including inflammation, demyelination, and axonal damage in the central nervous system.[24] Critically, all current FDA-approved immunomodulatory drugs for MS show some efficacy in the EAE model, making it a highly validated and clinically relevant system for testing novel immunosuppressants.[26]

EAE_Workflow Immunize Day 0: Immunize Mice with MOG/CFA & Pertussis Toxin PTX_Boost Day 2: Administer Pertussis Toxin Booster Immunize->PTX_Boost Treatment Begin Prophylactic or Therapeutic Treatment with Test Compound PTX_Boost->Treatment Monitoring Daily Monitoring: Clinical Score & Body Weight Treatment->Monitoring Endpoint Day 21-28: Endpoint (Histology, Cytokine Analysis) Monitoring->Endpoint

Caption: Workflow for a typical EAE study in mice.

Experimental Protocol: MOG-induced EAE in C57BL/6 Mice

  • Animals: Use female C57BL/6 mice, 8-10 weeks of age.

  • Immunization (Day 0): Anesthetize mice and immunize subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide and 200 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA). On the same day, administer 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.).

  • Booster (Day 2): Administer a second 200 ng dose of PTX i.p.

  • Treatment Regimen: Begin treatment with the novel isoxazole derivative (e.g., daily oral gavage or i.p. injection) either prophylactically (starting Day 0) or therapeutically (starting at disease onset, typically Day 10-12). Include vehicle control and positive control groups.

  • Clinical Monitoring: Monitor mice daily for clinical signs of EAE and record their body weight. Score disease severity on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund

  • Endpoint Analysis: At the study endpoint (e.g., Day 28), tissues can be harvested for further analysis, such as histology of the spinal cord to assess immune cell infiltration and demyelination, or ex vivo restimulation of splenocytes to measure MOG-specific cytokine production.

Data Presentation: EAE Clinical Score

Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)
Vehicle 3.5 ± 0.311.5 ± 0.5
Novel Isoxazole A (30 mg/kg) 1.5 ± 0.416.2 ± 1.1
Standard-of-Care 1.2 ± 0.318.1 ± 1.5
*p < 0.05 compared to Vehicle

Conclusion: Synthesizing a Comprehensive Profile

Benchmarking is a multi-faceted process that integrates data from a cascade of well-designed experiments. By systematically comparing a novel isoxazole derivative against clinically relevant standards, we can build a comprehensive profile of its immunosuppressive activity. This guide provides a robust framework, from initial in vitro viability and functional assays to in vivo efficacy studies in a gold-standard autoimmune model. The causality-driven approach ensures that each step provides meaningful, interpretable data. A compound that demonstrates potent, non-toxic inhibition of T-cell proliferation and cytokine production in vitro, followed by significant amelioration of disease in an in vivo model like EAE, is a strong candidate for further preclinical development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this halogenated isoxazole derivative, grounded in established safety principles and regulatory frameworks.

Understanding the Compound: Hazard Profile and Chemical Characteristics

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic properties is paramount. This compound (CAS No. 1105191-49-8) is a solid, halogenated organic compound.[1] Its hazard profile, as derived from available safety data, necessitates careful handling.

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[2][3]
Causes skin irritationSkin corrosion/irritation (Category 2)[2][3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2][3]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[2][3]

The presence of a difluorophenyl group and an isoxazole ring are defining features. The carbon-fluorine bonds contribute to the molecule's stability and persistence, a characteristic of many fluorinated organic compounds.[4][5] The isoxazole ring, while generally stable, can be susceptible to cleavage under specific conditions, such as strong basic or acidic hydrolysis, or through reductive or photochemical pathways.[6][7][8][9] This chemical reactivity informs the segregation and containment protocols outlined below.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol is designed to ensure the safe and compliant disposal of this compound in solid form, as well as solutions and contaminated labware.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Adherence to proper PPE is non-negotiable.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2]

  • Eye Protection: Use safety glasses with side shields or goggles.[10]

  • Body Protection: A standard laboratory coat is required.[10]

Step 2: Waste Identification and Classification

Proper classification is the cornerstone of compliant chemical waste disposal. This compound falls under the category of halogenated organic waste .[11] This classification is due to the presence of fluorine atoms on the phenyl ring. It is crucial to never mix halogenated waste with non-halogenated organic waste streams, as this can complicate and increase the cost of disposal.[11]

This compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[12]

Step 3: Waste Segregation and Containerization

A. Solid Waste:

  • Collect pure, unadulterated this compound waste in a dedicated, properly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

B. Solutions:

  • Solutions containing this compound should be collected in a designated container for halogenated organic liquid waste .

  • Do not mix with aqueous waste, acidic or basic solutions, or non-halogenated organic solvents.

C. Contaminated Labware:

  • Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) and the rinsate collected as halogenated liquid waste. After triple rinsing, the glassware can typically be washed and reused.

Step 4: Labeling

Accurate and thorough labeling of waste containers is a strict regulatory requirement. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or chemical formulas)

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The relevant hazard pictograms (e.g., harmful/irritant)

Step 5: Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Secondary containment is highly recommended to mitigate spills.

Step 6: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Disposal will be carried out by a licensed professional waste disposal service, typically via high-temperature incineration.[11][12]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Solid Solid Compound PPE->Solid Solution Solutions PPE->Solution Labware Contaminated Labware PPE->Labware Ventilation Work in Ventilated Area (Fume Hood) Ventilation->Solid Ventilation->Solution Ventilation->Labware SolidContainer Labelled Halogenated Solid Waste Container Solid->SolidContainer LiquidContainer Labelled Halogenated Liquid Waste Container Solution->LiquidContainer LabwareContainer Labelled Contaminated Solid Waste Container Labware->LabwareContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage LabwareContainer->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Licensed Disposal Service (Incineration) EHS->Disposal

Caption: A logical workflow for the safe disposal of this compound.

The 'Why' Behind the Protocol: Scientific Rationale

  • Segregation of Halogenated Waste: Halogenated organic compounds require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans. Mixing them with non-halogenated streams complicates this process. The U.S. EPA lists many halogenated organic compounds as regulated hazardous wastes, necessitating this segregation.[13][14]

  • Incompatibility Avoidance: The isoxazole ring can be labile to strong bases or acids.[6][7] Keeping this waste stream separate from corrosive wastes prevents unintended reactions within the waste container that could lead to pressure buildup or degradation into unknown, potentially more hazardous compounds.

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated aromatic compounds resistant to environmental degradation.[4][15] This persistence underscores the importance of controlled disposal via high-temperature incineration rather than landfilling, where they could leach into soil and groundwater and persist for extended periods, earning them the moniker "forever chemicals".[5][16]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental protection.

References

Personal protective equipment for handling Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle chemical reagents not only effectively but also with the highest degree of safety. This guide provides essential, field-tested protocols for the safe handling and disposal of this compound (CAS No. 1105191-49-8). Trust in your procedures is paramount, and this document is structured to build that trust through a foundation of technical accuracy and operational clarity.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks associated with the compound is essential. This compound is classified with the GHS07 pictogram, indicating that it is an irritant and can be harmful.

The specific hazard statements associated with this compound are:

  • H302: Harmful if swallowed. Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation. Direct contact with the skin can cause redness, itching, or inflammation.

  • H320: Causes eye irritation. This compound can cause discomfort and irritation if it comes into contact with the eyes.

  • H335: May cause respiratory irritation. As a solid powder, airborne particles can irritate the respiratory tract if inhaled.

This hazard profile dictates that our primary safety objectives are to prevent ingestion, skin and eye contact, and inhalation. The following PPE and handling protocols are designed specifically to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for the routine handling of this compound. Never begin work without ensuring all items are available and in good condition.[1][2]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[3]Protects against accidental splashes and airborne powder, addressing the H320 (eye irritation) hazard.
Hand Protection Nitrile gloves (minimum).Provides a barrier against incidental skin contact, mitigating the H315 (skin irritation) hazard.[4]
Body Protection Standard laboratory coat, fully buttoned, with long sleeves.Prevents contamination of personal clothing and protects skin on the arms.[2][3]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A fume hood provides primary containment to prevent inhalation of the powder, addressing the H335 (respiratory irritation) hazard.[2]
Detailed Protocols for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is the cornerstone of laboratory safety. This workflow is designed to be a self-validating system, minimizing risk at every stage.

This protocol covers the handling of the solid compound during common laboratory procedures like weighing and preparing solutions.

Step 1: Preparation and Pre-Handling Checks

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting work.[2]

  • Ensure a certified chemical fume hood is operational.[2]

  • Assemble all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[5]

  • Prepare your workspace within the fume hood by laying down absorbent bench paper.

  • Designate a specific waste container for contaminated solids.

Step 2: Weighing and Transferring the Solid Compound

  • Perform all manipulations of the solid powder exclusively within the chemical fume hood to contain airborne particles.

  • Use a spatula and weigh paper or a weigh boat for transfer.

  • Carefully transfer the desired amount of the compound, minimizing the creation of dust.

  • Once the transfer is complete, gently tap the spatula on the weigh boat to dislodge any remaining powder.

  • Place the used weigh boat and any contaminated wipes directly into the designated solid hazardous waste container.

Step 3: Post-Handling and Decontamination

  • Wipe down the spatula, balance, and any surfaces within the fume hood that may have been contaminated, using a damp cloth or paper towel. Dispose of these wipes in the solid hazardous waste container.

  • Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact and dispose of them in the hazardous waste container.

  • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[5]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Cleanup & Disposal A Review SDS & Assess Risks B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh & Transfer Compound B->C D Perform Experiment C->D E Decontaminate Surfaces & Equipment D->E F Segregate Waste (Solid vs. Liquid) E->F G Dispose via Institutional EHS Procedures F->G

Caption: Workflow from risk assessment to final disposal.

Improper disposal of chemical waste poses a significant risk to both personnel and the environment.[6] All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation is Critical:

  • Solid Waste: This stream includes contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with the chemical.

    • Procedure: Collect all solid waste in a clearly labeled, sealed plastic bag or a designated solid waste container. The label should read "Hazardous Waste" and list the chemical constituents.[7][8]

  • Liquid Waste: This includes unused solutions or reaction mixtures containing the compound.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and properly vented hazardous waste container. The container must be clearly labeled with its contents. Never pour chemical waste down the drain.[9]

  • Empty Containers: The original container of the chemical, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to your institution's policy.

Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Adhere strictly to their collection schedules and procedures.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of safety and trust that allows for confident and successful research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.